molecular formula C4H8N6 B8771615 Pyrazine-2,3,5,6-tetraamine

Pyrazine-2,3,5,6-tetraamine

Cat. No.: B8771615
M. Wt: 140.15 g/mol
InChI Key: BLFHNSQIZCUTLB-UHFFFAOYSA-N
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Description

Pyrazine-2,3,5,6-tetraamine is a useful research compound. Its molecular formula is C4H8N6 and its molecular weight is 140.15 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H8N6

Molecular Weight

140.15 g/mol

IUPAC Name

pyrazine-2,3,5,6-tetramine

InChI

InChI=1S/C4H8N6/c5-1-2(6)10-4(8)3(7)9-1/h(H4,5,7,9)(H4,6,8,10)

InChI Key

BLFHNSQIZCUTLB-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(C(=N1)N)N)N)N

Origin of Product

United States

Foundational & Exploratory

Pyrazine-2,3,5,6-tetraamine CAS 52173-61-2 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Pyrazine-2,3,5,6-tetraamine (CAS 52173-61-2): A Versatile Nitrogen-Rich Building Block

This guide provides an in-depth technical overview of this compound (CAS 52173-61-2), a highly functionalized heterocyclic compound. As a Senior Application Scientist, my objective is not merely to present data but to provide a cohesive narrative that underscores the compound's utility, explains the rationale behind its application, and offers robust, field-tested insights for researchers and developers in medicinal chemistry and materials science. We will explore its fundamental properties, logical synthetic pathways, and its significant potential as a versatile building block for advanced materials.

Core Physicochemical & Structural Properties

This compound, also known as tetraaminopyrazine, is a unique molecule defined by its high degree of symmetry and nitrogen content. The pyrazine core is an electron-deficient aromatic system, and the presence of four exocyclic amino groups dramatically influences its electronic properties, solubility, and reactivity. These amino groups act as potent hydrogen bond donors and coordination sites, making the molecule a compelling candidate for supramolecular chemistry and polymer science.

The core properties are summarized below. It is crucial to understand that these values dictate the compound's behavior in experimental settings. For instance, the high topological polar surface area (TPSA) and low XLogP3 value suggest high polarity and poor passive diffusion across biological membranes, a key consideration in drug design.[1][2] The four hydrogen bond donors and six acceptors create a high potential for forming extensive hydrogen-bonding networks, which can lead to high thermal stability and specific packing arrangements in the solid state.[1][2]

PropertyValueSource
CAS Number 52173-61-2[1][]
Molecular Formula C₄H₈N₆[1][2]
Molecular Weight 140.15 g/mol [1][2]
IUPAC Name pyrazine-2,3,5,6-tetramine[1][2]
Synonyms tetraaminopyrazine, 2,3,5,6-tetraamino pyrazine[1][2]
Appearance White solid (reported for tetrahydrochloride salt)[4]
Topological Polar Surface Area 130 Ų[1][2]
Hydrogen Bond Donor Count 4[1][2]
Hydrogen Bond Acceptor Count 6[1][2]
XLogP3 (Computed) -1.6[1][2]
Canonical SMILES C1(=C(N=C(C(=N1)N)N)N)N[1][2]
InChI Key BLFHNSQIZCUTLB-UHFFFAOYSA-N[1][2]

Synthesis & Characterization: A Proposed Pathway

While specific, peer-reviewed protocols for the synthesis of this compound are not abundant in readily available literature, a logical and robust pathway can be designed based on established heterocyclic chemistry. The most direct approach involves the nucleophilic aromatic substitution of a perhalogenated pyrazine, such as 2,3,5,6-tetrachloropyrazine, which is a common industrial precursor.

The rationale for this choice is twofold: first, the chlorine atoms are excellent leaving groups, activated by the electron-withdrawing nature of the pyrazine ring nitrogens. Second, using a high-pressure, high-temperature reaction with ammonia (ammonolysis) can drive the substitution to completion.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Proposed Ammonolysis of 2,3,5,6-Tetrachloropyrazine

This protocol is a self-validating system. Each step includes a rationale and an expected outcome, allowing a researcher to verify progress.

  • Reactor Preparation (The "Why"): A high-pressure autoclave is mandatory due to the high temperatures required, which are well above the boiling point of the aqueous ammonia solution. This ensures the reagents remain in a condensed phase to facilitate the reaction.

    • Step: Charge a stainless-steel autoclave with 2,3,5,6-tetrachloropyrazine (1.0 eq) and a copper(I) iodide catalyst (0.05 eq, optional, to facilitate substitution).

  • Reagent Addition (The "Why"): A large excess of aqueous ammonia is used to ensure it acts as both the nucleophile and the solvent, driving the reaction equilibrium towards the fully substituted product and minimizing the formation of partially aminated byproducts.

    • Step: Add concentrated aqueous ammonia (28-30%, ~20-30 eq) to the autoclave. The vessel should not be filled more than 75% of its total volume to allow for thermal expansion.

  • Reaction Execution (The "Why"): The high temperature provides the necessary activation energy for the sequential substitution of all four chlorine atoms. The reaction is monitored until the starting material is consumed, which is crucial for maximizing yield and simplifying purification.

    • Step: Seal the autoclave and heat to 200 °C with constant stirring for 24-48 hours. Monitor the internal pressure. After cooling to room temperature, carefully vent the excess ammonia in a fume hood.

  • Isolation and Purification (The "Why"): The crude product will likely contain ammonium chloride and residual catalyst. A basic workup removes the salt, and recrystallization is a classic and effective method for purifying crystalline organic solids. The choice of solvent (water/ethanol) leverages the product's expected polarity.

    • Step: Transfer the resulting slurry to a beaker. Add 1 M NaOH solution to basify the mixture and dissolve any ammonium salts. Filter the crude solid product and wash thoroughly with deionized water.

    • Step: Recrystallize the crude solid from a hot water/ethanol mixture. The desired product should crystallize upon cooling as fine, off-white to light brown needles. Filter, wash with cold ethanol, and dry under vacuum.

Expected Characterization Data
  • ¹H NMR: Due to the molecule's high D₂h symmetry, all eight amine protons are chemically equivalent. A single, likely broad, singlet is expected. Its chemical shift would be highly dependent on the solvent and concentration due to hydrogen bonding and exchange with residual water. In a solvent like DMSO-d₆, this peak might appear around 5.0-6.0 ppm.

  • ¹³C NMR: Again, due to symmetry, only one signal is expected for the four equivalent pyrazine ring carbons. This signal would appear in the aromatic region, likely shifted upfield compared to unsubstituted pyrazine due to the strong electron-donating effect of the four amino groups (estimated ~135-145 ppm).

  • FT-IR (KBr Pellet): Key signals would include a broad N-H stretching band (or multiple bands) in the 3200-3450 cm⁻¹ region, characteristic of primary amines. A strong N-H bending (scissoring) vibration should be visible around 1600-1650 cm⁻¹. Aromatic C=N and C=C stretching vibrations from the pyrazine ring would appear in the 1400-1580 cm⁻¹ range.

  • Mass Spectrometry (EI or ESI): The molecular ion peak [M]⁺ at m/z = 140.08 would be expected, corresponding to the molecular weight.[1][2] High-resolution mass spectrometry should confirm the elemental formula C₄H₈N₆.

Core Applications in Drug Development & Materials Science

The true value of this compound lies in its function as a rigid, symmetric, and multi-functional core. Its applications stem directly from its structure.

G product This compound (Symmetric Core) app1 Coordination Polymers / MOFs product->app1 as Tetradentate Ligand app2 High-Performance Polymers (e.g., Polyimides) product->app2 as Tetra-amine Monomer app3 Energetic Materials Precursor product->app3 as N-Rich Backbone app4 Medicinal Chemistry Scaffold product->app4 as Rigid Core bb1 Metal Ions (Cu²⁺, Zn²⁺, Co²⁺) app1->bb1 bb2 Dianhydrides / Diacyl Chlorides app2->bb2 bb3 Further Derivatization (e.g., to Tetrazoles) app3->bb3 bb4 Pharmacophore Attachment app4->bb4

Caption: Application pathways stemming from the core molecule's structure.

A Superior Ligand for Coordination Polymers and MOFs

The four amino groups, arranged symmetrically on the pyrazine ring, make this molecule an exceptional tetradentate ligand. The nitrogen atoms of the pyrazine ring and the exocyclic amino groups can coordinate to metal centers, acting as a powerful bridging ligand to construct 1D, 2D, or 3D coordination polymers and metal-organic frameworks (MOFs).[5][6]

  • Causality: The rigidity of the pyrazine core provides predictable geometry in the resulting polymer, while the multiple coordination sites allow for the formation of stable, extended networks.[7][8] The choice of metal ion (e.g., Cu²⁺, Zn²⁺) and counter-ions will dictate the final topology of the network.[9] Such materials are of high interest for applications in gas storage, catalysis, and sensing.[10]

A Monomer for High-Performance Aromatic Polymers

As a tetra-functional amine, this compound is an ideal monomer for creating cross-linked or network polymers via condensation polymerization.

  • Expertise in Action: Reacting this compound with dianhydrides (like pyromellitic dianhydride) or diacyl chlorides would lead to the formation of polyimides or polyamides. The resulting polymers would be expected to exhibit exceptional thermal stability due to the incorporation of the aromatic pyrazine ring into the polymer backbone. The high nitrogen content also imparts inherent flame-retardant properties. This is analogous to how other aromatic diamines are used to create high-performance polymers.[11]

A Precursor for High-Nitrogen Energetic Materials

The high nitrogen content (59.97% by mass) and thermal stability make this pyrazine scaffold an attractive starting point for developing advanced energetic materials.[12] Further chemical transformation of the amino groups into more energetic functionalities, such as tetrazoles, can produce materials with high heats of formation and desirable detonation properties while maintaining lower sensitivity than traditional nitro-based explosives.[12]

Safety, Handling, & Toxicology

No specific toxicology data for this compound is readily available. Therefore, a conservative approach based on data from analogous aromatic amines and substituted pyrazines is required.[13] The compound must be handled as if it were hazardous until proven otherwise.

Hazard CategoryPrecautionary Action & Rationale
Acute Toxicity (Oral) Assumed Harmful if Swallowed. Aromatic amines can be toxic. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[14][15][16]
Skin/Eye Irritation Assumed to be an Irritant. Many heterocyclic amines cause skin and eye irritation. Wear appropriate PPE, including nitrile gloves, safety glasses with side shields, and a lab coat.[13][15]
Inhalation Avoid Inhalation of Dust. Handle only in a well-ventilated area or a certified fume hood to prevent respiratory tract irritation.[13][16]
Carcinogenicity/Mutagenicity Properties Unknown. Many aromatic amines are suspected carcinogens. Treat with appropriate caution and minimize exposure.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents. The amino groups can be susceptible to air oxidation over time.[13]
Disposal Dispose of in accordance with local, regional, and national environmental regulations for chemical waste.

Conclusion & Future Outlook

This compound is more than just a chemical compound; it is a platform for innovation. Its high symmetry, rigidity, and dense arrangement of functional groups make it a powerful building block. While its potential in medicinal chemistry as a scaffold is clear, its most immediate and impactful applications likely lie in materials science.

Future research should focus on:

  • Systematic Exploration of its Coordination Chemistry: Investigating its reactions with a wider range of transition metals to create novel MOFs with tailored pore sizes and functionalities.

  • Development of Novel Polymers: Synthesizing and characterizing the properties of polyimides and other condensation polymers derived from it to assess their thermal, mechanical, and flame-retardant properties.

  • Full Toxicological Profiling: Conducting comprehensive safety studies to enable its broader and safer use in commercial applications.

By understanding the fundamental relationship between its structure and its function, researchers can unlock the full potential of this versatile and valuable molecule.

References

  • PubChem. This compound | C4H8N6 | CID 22162408. [Link]

  • Pratama, M. Y., et al. (2022). Chemical Transformation of Pyrazine Derivatives and Their Molecular Structure Elucidation. Moroccan Journal of Chemistry. [Link]

  • Academia.edu. Synthesis and Characterization of 2,3,5,6-Tetraphenylpyrazine-N, N-Dioxide: New Nitrone Dimer Species. [Link]

  • LookChem. Pyrazine,2,3,5,6-tetramethyl- MSDS CasNo.1124-11-4. [Link]

  • O'Leary, B. M., et al. (2007). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. [Link]

  • PhytoBank. 1H NMR Spectrum (PHY0157063). [Link]

  • Science of Synthesis. 6.2.2. Pyrazines. [Link]

  • Witkowski, T. G., et al. (2018). Synthesis and Investigation of 2,3,5,6-Tetra-(1H-tetrazol-5-yl)pyrazine Based Energetic Materials. ChemPlusChem. [Link]

  • Research Journal of Pharmacy and Biological and Chemical Sciences. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [Link]

  • ResearchGate. 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... [Link]

  • Fisher Scientific. SAFETY DATA SHEET. [Link]

  • MDPI. (2020). Cu II Complexes and Coordination Polymers with Pyridine or Pyrazine Amides and Amino Benzamides—Structures and EPR Patterns. [Link]

  • Journal of the Society of Rubber Science and Technology, Japan. Synthesis and Properties of Aromatic Polymers Containing Triazine Units. [Link]

  • CHIMIA. Coordination Polymers of CUII with the Ligand Pyrazine-2,3,5,6-tetracarboxylic Acid. [Link]

  • Revue Roumaine de Chimie. synthesis, characterization and crystal structure determination of a pyrazine-2-carboxamide-bridged. [Link]

  • PubMed. (2007). New versatile ligand family, pyrazine-modulated oligo-alpha-pyridylamino ligands, from coordination polymer to extended metal atom chains. [Link]

  • SpectraBase. Pyrazine - Optional[1H NMR] - Chemical Shifts. [Link]

  • Preprints.org. (2023). Coordination Polymers With the Pyrazine-2,5-Diyldimethanol Linker – Supramolecular Networks Through Robust Hydrogen and Halogen Bonds. [Link]

  • MDPI. (2025). A Nitrogen-Rich Luminescent Zn(II) Coordination Polymer Based on a 2,4,6-Tris(di-2-pyridylamino)-1,3,5-triazine for Differential Fluorescent Sensing of Antibiotics in Aqueous Medium. [Link]

  • ResearchGate. (2025). (PDF) CuII Complexes and Coordination Polymers with Pyridine or Pyrazine Amides and Amino Benzamides—Structures and EPR Patterns. [Link]

  • NIST. Pyrazine, tetramethyl-. [Link]

  • ResearchGate. Mass spectra of tentatively identified pyrazine products. The 5 largest.... [Link]

  • PMC. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. [Link]

Sources

2,3,5,6-tetraaminopyrazine molecular weight and structure

Author: BenchChem Technical Support Team. Date: March 2026

Structural Identity, Synthesis Protocols, and Material Applications

Executive Summary

2,3,5,6-Tetraaminopyrazine (TAP) is a high-symmetry (


) heteroaromatic monomer critical to the synthesis of low-bandgap conductive polymers, ladder-type polymers (e.g., polypyrazines), and Covalent Organic Frameworks (COFs).[1] While structurally simple, its electron-rich nature renders the free base highly susceptible to oxidative degradation, necessitating rigorous handling protocols.[2] This guide outlines the precise physicochemical characteristics of TAP, validated synthesis routes via the 2,6-diamino-3,5-dinitropyrazine (ANPZ)  intermediate, and its application as a node in reticular chemistry.
Part 1: Fundamental Chemical Identity
PropertySpecification
IUPAC Name Pyrazine-2,3,5,6-tetramine
CAS Number 52173-61-2 (Free Base)1782934-87-5 (Tetrahydrochloride Salt)
Molecular Formula

Molecular Weight 140.15 g/mol (Free Base)286.00 g/mol (Tetrahydrochloride, approx.)
Symmetry Point Group

(Planar)
Appearance Off-white to beige needles (HCl salt); Darkens rapidly in air (Free base)
Solubility Free Base: Soluble in hot water, DMSO; sparingly soluble in cold water.HCl Salt: Highly soluble in water; insoluble in organic solvents.[1]
Structural Analysis

The TAP molecule consists of a pyrazine core fully substituted with four amino groups. This saturation creates a unique electronic environment:

  • Nucleophilicity: The four amino groups make TAP a potent tetra-nucleophile, ideal for condensation with poly-carbonyls (e.g., hexaketocyclohexane).

  • Redox Activity: The electron-rich ring is easily oxidized.[2] In solution, trace oxidation leads to the formation of stable radical cations or fully oxidized pyrazinopyrazine species, often manifesting as a distinct blue fluorescence .[2]

Part 2: Synthesis & Manufacturing Protocols

The most robust synthesis route avoids direct amination of pyrazine (which is low yielding) and instead proceeds via the reduction of 2,6-diamino-3,5-dinitropyrazine (ANPZ) .

Mechanistic Pathway (Graphviz)

G SM 2,6-Dichloropyrazine INT1 2,6-Dimethoxypyrazine SM->INT1 NaOMe, MeOH Reflux INT2 2,6-Dimethoxy- 3,5-dinitropyrazine INT1->INT2 HNO3 / H2SO4 Nitration ANPZ 2,6-Diamino- 3,5-dinitropyrazine (ANPZ) INT2->ANPZ NH3 (aq) Amination TAP 2,3,5,6-Tetraaminopyrazine (TAP) ANPZ->TAP H2, Pd/C or SnCl2/HCl

Figure 1: Validated synthetic pathway from 2,6-dichloropyrazine to TAP.

Detailed Protocol: Reduction of ANPZ to TAP

Safety Note: The free base of TAP is extremely air-sensitive. All manipulations must occur under Argon or Nitrogen.[2] For storage, conversion to the tetrahydrochloride salt (TAP·4HCl) is required.[2]

Reagents:

  • 2,6-Diamino-3,5-dinitropyrazine (ANPZ)

  • 10% Palladium on Carbon (Pd/C)

  • Hydrochloric acid (conc.)[2]

  • Degassed Water[3]

Step-by-Step Workflow:

  • Setup: Charge a high-pressure hydrogenation vessel (Parr reactor) with ANPZ (10 g) and 10% Pd/C (1 g) in degassed water (200 mL).

  • Reduction: Pressurize with

    
     (50 psi) and agitate at room temperature.
    
    • Process Control: The reaction is complete when the bright yellow color of the ANPZ suspension fades to a clear/colorless solution.

  • Isolation (Salt Formation):

    • Filter the catalyst under an inert atmosphere (Schlenk line techniques).

    • Immediately acidify the filtrate with concentrated HCl (excess) to precipitate the TAP·4HCl salt.[2]

    • Why HCl? Protonation of the amines deactivates the ring toward oxidation, rendering the solid shelf-stable.

  • Purification: Recrystallize from deaerated 2M HCl. Wash with cold ethanol and diethyl ether.[2] Dry under vacuum.[2][4]

Part 3: Physicochemical Characterization & Validation[2]

Trustworthy identification of TAP relies on understanding its behavior in different solvents.[2]

1. NMR Spectroscopy (The "Silent Spectrum")

A common error in characterizing TAP is expecting complex proton signals.

  • 
     NMR (
    
    
    
    ):
    Silent.
    • Explanation: TAP has no ring protons.[2] The amine protons (

      
      ) exchange rapidly with 
      
      
      
      , resulting in no observable signal.
    • Validation: If you see aromatic peaks (e.g., ~7-8 ppm), your sample is contaminated (likely with partially reduced intermediates or starting material).

  • 
     NMR (DMSO-
    
    
    
    ):
    Broad singlet at
    
    
    ppm (amine protons), visible only if the sample is strictly dry and acid-free.
  • 
     NMR:  Single peak at 
    
    
    
    ppm (due to high symmetry).
2. Stability & Oxidation
  • Visual Indicator: A pure solution of TAP·4HCl in water is colorless.[2] Upon exposure to air, it turns pink , then deep blue/purple within minutes.[2]

  • Mechanism: Formation of pyrazino[2,3-b]pyrazine linkages and radical cations.

Part 4: Applications in Reticular Chemistry & Polymers

TAP is a "privileged building block" for constructing rigid, conductive frameworks.[2]

1. Covalent Organic Frameworks (COFs)

TAP serves as a


 symmetric knot. When reacted with 

symmetric linkers (like diketones), it forms Aza-COFs with high charge carrier mobility.

Reaction Logic:



This condensation yields phenazine-like linkages, creating fully conjugated 2D sheets utilized in:

  • Supercapacitors: Due to redox-active nitrogen sites.

  • Proton Conductive Membranes: The pore channels facilitate

    
     transport.[2]
    
2. Rigid-Rod Polymers (Polypyrazines)

Condensation of TAP with aromatic bis(diketones) or tetracarboxylic acids yields "ladder polymers" (e.g., PBI analogues). These materials exhibit thermal stability


 and are used in high-temperature aerospace coatings.
References
  • Synthesis via ANPZ Reduction

    • Source: Pagoria, P. F., et al. "Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-1-oxide (LLM-105)."[5] Lawrence Livermore National Laboratory, 1998.[2]

    • Relevance: Establishes the ANPZ intermediate route.[2]

  • Source: Mahmood, J., et al. "Nitrogen-Rich Covalent Organic Frameworks for High-Performance Supercapacitors." Advanced Materials, 2016 (Contextual reference for Aza-COF chemistry).
  • Chemical Identity & CAS

    • Source: PubChem Compound Summary for CID 22162408 (Pyrazine-2,3,5,6-tetraamine).
    • Relevance: Confirms MW and CAS d

Sources

The Pyrazine Divergence: Functional Group Determinism in Pharmacochemistry and Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Tale of Two Heterocycles

In the landscape of nitrogen-rich heterocycles, few structural pairs demonstrate "functional group determinism" as starkly as Tetramethylpyrazine (TMP) and Pyrazine-2,3,5,6-tetraamine (PTA) . While both share the aromatic 1,4-diazine core, their peripheral substituents drive them into mutually exclusive scientific domains.

  • Tetramethylpyrazine (Ligustrazine): A lipophilic, blood-brain barrier (BBB) permeable alkaloid used clinically for neuroprotection and cardiovascular stability. It functions as a biological "shield" against oxidative stress and calcium overload.

  • This compound: A highly polar, oxidation-sensitive nucleophile. It serves as a "scaffold" for high-performance rigid-rod polymers (e.g., polypyridobisimidazole) and conductive Metal-Organic Frameworks (MOFs).

This guide dissects the physicochemical divergence, therapeutic mechanisms, and handling protocols for these two critical pyrazines.

Molecular Architecture & Physicochemical Profiling

The distinction begins at the atomic level. The methyl groups of TMP donate electron density via hyperconjugation, stabilizing the ring and increasing lipophilicity. Conversely, the amine groups of PTA are strong electron donors but also introduce high polarity and susceptibility to oxidative coupling (forming diimines).

Comparative Data Matrix
PropertyTetramethylpyrazine (TMP)This compound (PTA)Implications
CAS 1124-11-452173-61-2Distinct regulatory tracks
LogP ~1.28 - 1.56 [1][3]-1.6 (Predicted) [2]TMP crosses BBB; PTA is water-soluble/insoluble in organics
Solubility Soluble in ethanol, lipids; low in cold waterSoluble in strong acid (protonated); oxidizes in neutral H2OTMP is orally bioavailable; PTA requires acid stabilization
pKa ~3.20 (weak base)Multiple pKa (polybasic)PTA forms stable salts (e.g., HCl, H2SO4)
Stability High (shelf-stable solid)Low (Rapidly oxidizes to blue/black tar in air)PTA requires inert atmosphere (Argon/N2)
Primary Use Ischemic Stroke, CVD TherapeuticMonomer for PBI polymers, MOF linkerDivergent utility

Tetramethylpyrazine (TMP): The Therapeutic Agent[8][9][10]

TMP (Ligustrazine) is the bioactive isolate of Ligusticum wallichii (Chuanxiong).[1] Its efficacy stems from its ability to modulate calcium homeostasis and scavenge free radicals.

Mechanism of Action

TMP acts as a pleiotropic neuroprotectant. Its lipophilicity allows rapid CNS penetration (Absorption T1/2 ~0.15h) [3].

  • Calcium Channel Blockade: Inhibits voltage-gated Ca2+ channels (L-type), preventing excitotoxicity during ischemia.

  • Nrf2 Activation: Upregulates antioxidant enzymes (HO-1, SOD), mitigating ROS damage.

  • Anti-Inflammatory: Downregulates NF-κB, reducing cytokine release (TNF-α, IL-6) [5].

Visualization: TMP Signaling Pathway

TMP_Pathway cluster_neuron Neuronal Cytosol TMP Tetramethylpyrazine (Ligustrazine) BBB Blood-Brain Barrier (Penetration) TMP->BBB Ca_Channel L-Type Ca2+ Channel BBB->Ca_Channel Inhibits Nrf2 Nrf2 Translocation BBB->Nrf2 Activates NFkB NF-κB Pathway BBB->NFkB Suppresses ROS ROS / Oxidative Stress Ca_Channel->ROS Reduces Ca2+ Overload HO1 HO-1 / SOD (Antioxidant Enzymes) Nrf2->HO1 Upregulates HO1->ROS Scavenges NFkB->ROS Reduces Inflammation

Figure 1: TMP exerts neuroprotection via simultaneous inhibition of Calcium influx and activation of the Nrf2 antioxidant response.

This compound (PTA): The Reactive Scaffold

PTA is rarely a final product; it is a transient, high-energy intermediate. Its four amine groups arranged on a pyrazine ring create a "chelate pocket" or a site for condensation reactions.

The "Ladder Polymer" Application

PTA is the precursor to Polypyridobisimidazole (PIPD) and other rigid-rod polymers. When reacted with dicarboxylic acids (e.g., terephthalic acid) or tetracarboxylic dianhydrides, it forms fused ring systems that possess exceptional thermal stability and tensile strength [2].

Handling Risks (The "Blue Death")
  • Oxidation: In the presence of oxygen, PTA loses protons to form imino-semiquinone radicals, often manifesting as a deep blue or black coloration. This indicates degradation.

  • Storage: Must be stored as a salt (e.g., PTA·4HCl) to maintain stability. The free base should be generated in situ only under inert gas.

Visualization: PTA Polymerization Logic

PTA_Polymer Precursor 2,6-diamino- 3,5-dinitropyrazine Reduction Reduction (Pd/C + H2) Precursor->Reduction PTA Pyrazine-2,3,5,6- tetraamine (PTA) Reduction->PTA Oxidation Oxidation (Air) (Blue/Black Tar) PTA->Oxidation O2 Exposure Condensation Condensation w/ Terephthalic Acid PTA->Condensation Inert Atms (PPA Solvent) Polymer Rigid-Rod Polymer (Ladder Structure) Condensation->Polymer

Figure 2: The synthetic workflow for PTA. Note the critical branching path where oxygen exposure leads to irreversible degradation.

Experimental Protocols

Protocol A: Synthesis of this compound (PTA)

Target: Generation of PTA[2]·4HCl for stability. Source Logic: Reduction of nitro-groups is the standard industrial route [2].

  • Precursor: Suspend 2,6-diamino-3,5-dinitropyrazine (10 mmol) in concentrated HCl (50 mL).

  • Catalyst: Add 10% Pd/C (5 wt% loading) carefully under an Argon blanket.

  • Hydrogenation:

    • Seal the vessel and purge with H2 gas (3 cycles).

    • Stir vigorously at 40-50°C under H2 (balloon pressure or 1-3 bar) for 12-24 hours.

    • Self-Validation: The yellow suspension should turn into a clear or pale solution. If it turns dark blue/black, oxygen ingress has occurred.

  • Isolation:

    • Filter the catalyst under strict inert atmosphere (Schlenk line techniques).

    • Concentrate the filtrate in vacuo to precipitate the tetrahydrochloride salt.

    • Wash with cold ethanol (degassed).

  • Storage: Store in a desiccator under Argon at -20°C.

Protocol B: Extraction & Purification of Tetramethylpyrazine (TMP)

Target: Isolation from Ligusticum wallichii or crude synthetic mixture.

  • Extraction:

    • Macerate dried rhizomes in 95% Ethanol (1:10 w/v) for 24 hours.

    • Reflux for 2 hours. Filter and concentrate the ethanolic extract.

  • pH Adjustment:

    • Acidify the concentrate with 1M HCl to pH 2-3 (protonates TMP).

    • Wash with petroleum ether (removes non-alkaloid lipids).

    • Basify the aqueous layer with NH4OH to pH 9-10 (releases free TMP).

  • Purification:

    • Extract the basic aqueous layer with Chloroform or Ethyl Acetate.

    • Dry organic layer over anhydrous Na2SO4.

    • Evaporate solvent to yield crude crystalline TMP.

  • Recrystallization:

    • Recrystallize from hot water or dilute ethanol.

    • Self-Validation: Pure TMP appears as colorless needles, MP 77-80°C [4].[3]

Future Outlook: Convergence?

While currently distinct, the fields are converging. Researchers are now exploring PTA-derivatives as "pro-drugs" or chelators in oncology, utilizing the pyrazine core's ability to intercalate DNA, while TMP analogs are being functionalized to improve solubility using polar groups inspired by PTA chemistry.

References

  • PubChem. (2025).[1] Tetramethylpyrazine Compound Summary. National Library of Medicine. [Link]

  • Frontiers in Pharmacology. (2022). Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases. [Link]

Sources

An In-Depth Technical Guide to Nitrogen-Rich Heterocyclic Compounds for Energetic Materials

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of nitrogen-rich heterocyclic compounds as energetic materials. It delves into the core principles of their design, synthesis, characterization, and safe handling, with a focus on providing practical, field-proven insights.

Introduction: The Quest for Superior Energetic Materials

The field of energetic materials is in a constant state of evolution, driven by the demand for compounds that offer a superior balance of high performance, low sensitivity to accidental detonation, and enhanced thermal stability.[1] Traditional energetic materials, while powerful, often present significant safety and handling challenges. Nitrogen-rich heterocyclic compounds have emerged as a promising class of next-generation energetic materials due to their unique chemical properties.[2][3] The incorporation of nitrogen atoms into cyclic structures leads to a high positive heat of formation, a key indicator of the energy content of a compound.[4] Upon decomposition, these molecules release large volumes of nitrogen gas (N₂), a thermodynamically stable and environmentally benign product.[5] This guide will explore the intricacies of these fascinating molecules, from their rational design to their practical application.

Part 1: Molecular Design and Engineering Principles

The performance of a nitrogen-rich heterocyclic energetic material is intrinsically linked to its molecular structure. Understanding the relationship between structure and property is paramount in the rational design of new, improved compounds.

The Role of the Heterocyclic Core

The choice of the heterocyclic backbone is a critical first step. Five- and six-membered rings containing multiple nitrogen atoms, such as tetrazoles and triazoles, are common starting points.[6] These rings offer a high nitrogen content and inherent thermal stability. Fused heterocyclic systems, where two or more rings share atoms, are particularly advantageous as they can lead to increased density and improved detonation performance.[4][7][8] The planarity of fused ring structures can also enhance safety through π-π stacking interactions.[9]

The Influence of Energetic Functional Groups

The introduction of energetic functional groups, or "explosophores," onto the heterocyclic core is a key strategy for tuning the properties of the final compound. Common energetic groups include:

  • Nitro (-NO₂): Increases oxygen balance and detonation performance.[10]

  • Nitramino (-NHNO₂): A powerful energetic group that contributes significantly to the energy output.

  • Azido (-N₃): Offers a very high heat of formation, but can also increase sensitivity.[11]

  • N-oxides: Can improve density and oxygen balance.

The strategic placement of these groups can have a profound impact on the molecule's stability and sensitivity.

The Power of Energetic Salts

The formation of energetic salts by combining a nitrogen-rich heterocyclic anion with a nitrogen-rich cation is another effective strategy for creating high-performance, stable energetic materials. This approach can lead to compounds with high densities, good thermal stabilities, and tunable energetic properties.[12]

Part 2: Synthesis of Nitrogen-Rich Heterocyclic Energetic Materials

The synthesis of these high-energy compounds requires careful planning and execution. This section provides an overview of key synthetic strategies and detailed protocols for representative compounds.

Key Synthetic Reactions

Several key reaction types are employed in the synthesis of nitrogen-rich heterocyclic energetic materials:

  • [3+2] Cycloaddition: A fundamental reaction for the formation of five-membered heterocyclic rings, particularly tetrazoles from nitriles and azides.[13][14][15] The mechanism often involves the activation of the nitrile, followed by cyclization.[13][14]

  • Nitration: The introduction of nitro groups onto the heterocyclic ring or its substituents is a common method for increasing the energetic performance of the compound.

  • Salt Formation: The reaction of an acidic nitrogen-rich heterocycle with a nitrogen-rich base to form an energetic salt.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of key nitrogen-rich heterocyclic energetic materials.

Protocol 1: Synthesis of Dihydroxylammonium 5,5′-Bistetrazole-1,1′-diolate (TKX-50)

This protocol outlines a common route to TKX-50, a promising insensitive high explosive.[3]

  • Preparation of 1,1'-dihydroxy-5,5'-bistetrazole (H₂BTO): This intermediate can be synthesized from dichloroglyoxime and sodium azide.[16]

  • Salt Formation:

    • Dissolve the synthesized 1,1'-dihydroxy-5,5'-bistetrazole in water.[16]

    • Add a solution of hydroxylamine hydrochloride to the H₂BTO solution.[16]

    • Stir the reaction mixture to facilitate the formation of the dihydroxylammonium salt.[16]

    • The TKX-50 product will precipitate from the solution and can be collected by filtration, washed, and dried.[16]

Protocol 2: Synthesis of 5,5′-dinitramino-3,3′-methylene-1H-1,2,4-bistriazole (H₂DNAMT) and its Salts

This protocol describes the synthesis of the H₂DNAMT ligand and its subsequent conversion to energetic salts.[17]

  • Synthesis of 5,5′-diamino-3,3′-methylene-1H-1,2,4-triazole:

    • A suspension of malonic acid and aminoguanidinium bicarbonate in concentrated hydrochloric acid is heated to 70 °C.[17]

    • The resulting solution is stirred for 1 hour and then cooled.[17]

    • After the addition of sodium hydroxide, the mixture is heated to 90 °C for 40 minutes.[17]

    • The precipitate is collected and recrystallized from hot water.[17]

  • Nitration to form H₂DNAMT: The diamino precursor is then nitrated to introduce the energetic nitramino groups.

  • Formation of Energetic Salts:

    • H₂DNAMT is dissolved in an aqueous solution.[17]

    • A nitrogen-rich base, such as guanidine or triaminoguanidine, is added to the solution to deprotonate the H₂DNAMT and form the corresponding energetic salt.[17]

Reaction Pathway Visualization

The following diagram illustrates the general mechanism for the formation of a tetrazole ring from a nitrile and an azide, a cornerstone reaction in the synthesis of many nitrogen-rich energetic materials.

Tetrazole_Formation Nitrile R-C≡N (Nitrile) Activation Nitrile Activation (e.g., via Lewis Acid) Nitrile->Activation Azide N₃⁻ (Azide Ion) Cycloaddition [3+2] Cycloaddition Azide->Cycloaddition Activated_Nitrile Activated Nitrile Activation->Activated_Nitrile Activated_Nitrile->Cycloaddition Intermediate Cyclic Intermediate Cycloaddition->Intermediate Protonation Protonation Intermediate->Protonation Tetrazole 5-substituted-1H-tetrazole Protonation->Tetrazole

Caption: Generalized mechanism of tetrazole formation.

Part 3: Characterization and Performance Evaluation

A thorough characterization of newly synthesized compounds is crucial to determine their potential as energetic materials. This involves assessing their thermal stability, sensitivity to external stimuli, and detonation performance.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential techniques for evaluating the thermal stability of energetic materials.

  • DSC measures the heat flow into or out of a sample as it is heated, revealing melting points, phase transitions, and decomposition temperatures.[18]

  • TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition pathways and the composition of the material.[18]

Experimental Protocol: Thermal Analysis

  • A small, precisely weighed sample (typically 1-5 mg) is placed in a sample pan.

  • The sample is heated at a controlled rate (e.g., 5 or 10 °C/min) under a controlled atmosphere (usually nitrogen or argon).

  • The DSC and TGA instruments record the heat flow and mass loss, respectively, as a function of temperature.

  • The resulting data is analyzed to determine the onset of decomposition, the peak decomposition temperature, and the total mass loss.

Sensitivity Testing: Impact and Friction

The sensitivity of an energetic material to mechanical stimuli is a critical safety parameter. The BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer and friction apparatus are standard instruments for these measurements.[19][20]

Experimental Protocol: BAM Impact and Friction Testing

  • Impact Sensitivity (BAM Fallhammer):

    • A small sample of the material is placed in a standardized apparatus.[11][21]

    • A drop weight is released from a specific height, impacting the sample.[11][21]

    • The outcome (explosion or no explosion) is recorded.

    • The "up-and-down" method is typically used to determine the height at which there is a 50% probability of initiation (H₅₀), which is then converted to impact energy in Joules.[19]

  • Friction Sensitivity (BAM Friction Apparatus):

    • A small amount of the sample is subjected to friction between a porcelain pin and a porcelain plate under a specified load.[18]

    • The test is repeated with increasing loads until a reaction (e.g., crackling, smoke, or explosion) is observed.

    • The friction sensitivity is reported as the lowest load in Newtons at which a reaction occurs.

Performance Prediction: Computational Methods

Thermochemical codes like EXPLO5 are powerful tools for predicting the detonation performance of energetic materials based on their chemical formula, heat of formation, and density.[13][14][22] These programs can calculate key parameters such as:

  • Detonation Velocity (D): The speed at which the detonation wave travels through the explosive.

  • Detonation Pressure (P): The pressure at the detonation front.

These computational predictions are invaluable for screening new candidate compounds before undertaking resource-intensive synthesis and testing.[23][24]

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of several representative nitrogen-rich heterocyclic energetic materials, alongside some traditional explosives for comparison.

CompoundAbbreviationDetonation Velocity (D) (km/s)Detonation Pressure (P) (GPa)Impact Sensitivity (IS) (J)Friction Sensitivity (FS) (N)Decomposition Temp. (T_d) (°C)
Traditional Explosives
2,4,6-TrinitrotolueneTNT6.919.015>360~300
CyclotrimethylenetrinitramineRDX8.7534.07.5120204
CyclotetramethylenetetranitramineHMX9.139.07.4120280
Nitrogen-Rich Heterocycles
Dihydroxylammonium 5,5′-bistetrazole-1,1′-diolateTKX-509.6942.650>360221
4-amino-7,8-dinitropyrazolo-[5,1-d][13][14][15][22]-tetrazine 2-oxideBITE-1019.3139.318128295[25]
5,5′-dinitramino-3,3′-methylene-1H-1,2,4-bistriazolate dihydroxylammonium salt(NH₃OH)₂(DNAMT)8.3426.75356214[12]
2,4,6-tris(1H-tetrazol-5-yl)-1,3,5-triazineH₃TTT7.4322.4>40>360247[6]
Fused Tetrazole-Based Compound 8-8.1125.1>7.5>120197[26]

Part 4: Safety Protocols and Best Practices

Working with energetic materials necessitates a stringent adherence to safety protocols to mitigate the risk of accidents.

General Safety Guidelines
  • Standard Operating Procedures (SOPs): Detailed, lab-specific SOPs must be developed and strictly followed for all procedures involving energetic materials.[1][27][28][29]

  • Quantity Limitation: The quantity of energetic material handled at any one time should be minimized to the smallest amount necessary for the experiment.[30]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, face shields, lab coats, and blast shields, must be worn at all times.[19]

  • Containment: All experiments with energetic materials should be conducted in a fume hood or other appropriate containment device.[20]

  • Ignition Source Control: All potential sources of ignition, such as open flames, sparks, and static electricity, must be eliminated from the work area.[20]

Storage and Handling
  • Segregation: Energetic materials should be stored separately from incompatible materials, such as acids, bases, and flammable solvents.[6]

  • Designated Storage: Store energetic materials in a designated, locked, and properly labeled storage cabinet.[30]

  • Transportation: When transporting energetic materials, use appropriate secondary containment.

Waste Disposal
  • Dedicated Waste Streams: Energetic material waste should be collected in separate, clearly labeled containers.

  • Professional Disposal: All energetic material waste must be disposed of through a certified hazardous waste disposal company. Never dispose of energetic materials down the drain.[30]

The following flowchart outlines a self-validating system for the safe handling of energetic materials in a research setting.

Safety_Workflow Start Start: New Energetic Material Synthesis or Handling Hazard_Assessment Conduct Thorough Hazard Assessment (Review literature, SDS) Start->Hazard_Assessment Develop_SOP Develop Detailed Standard Operating Procedure (SOP) Hazard_Assessment->Develop_SOP Training Provide and Document Hands-on Training Develop_SOP->Training PPE_Setup Prepare Appropriate PPE and Engineering Controls (Fume hood, blast shield) Training->PPE_Setup Small_Scale Conduct Experiment on Smallest Possible Scale PPE_Setup->Small_Scale Observation Careful Observation and Monitoring Small_Scale->Observation Decontamination_Waste Proper Decontamination and Waste Disposal Observation->Decontamination_Waste Review_Update Review and Update SOP as Needed Decontamination_Waste->Review_Update End End of Procedure Decontamination_Waste->End Review_Update->Start For subsequent experiments

Sources

Tetraaminopyrazine (TAP): Synthesis, Stabilization, and Polymerization into High-Performance Ladder Architectures

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Imperative: Why Tetraaminopyrazine?

In the domain of conducting polymers, ladder polymers represent the "holy grail" of stability and charge transport. Unlike single-stranded conjugated polymers (e.g., polythiophene), ladder polymers possess a double-stranded backbone that prevents conformational torsion. This rigidity leads to extended


-conjugation lengths and exceptional thermal stability.[1][2]

While 1,2,4,5-tetraaminobenzene (TAB) is the historic precursor for the famous BBL ladder polymer, 2,3,5,6-tetraaminopyrazine (TAP) offers a distinct electronic advantage. The incorporation of the pyrazine ring—an electron-deficient heterocycle—into the polymer backbone lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level.[3] This makes TAP-derived ladder polymers excellent candidates for n-type (electron transport) organic semiconductors , a class of materials critically needed to complement the abundant p-type organic conductors in thermoelectrics and transistors.

Key Technical Distinction:

  • TAB-based ladders (e.g., BBL): Amphoteric but often hole-dominated transport without heavy doping.

  • TAP-based ladders: Intrinsically electron-deficient, facilitating electron injection and stability against oxidation.

Precursor Engineering: Synthesis of TAP·4HCl

The free base 2,3,5,6-tetraaminopyrazine is kinetically unstable in the presence of oxygen, rapidly oxidizing to form blue-fluorescent impurities. Consequently, it must be synthesized and stored as the tetrahydrochloride salt (TAP·4HCl ).

Synthesis Workflow

The most robust route involves the nitration of 2,6-diaminopyrazine followed by catalytic hydrogenation.

TAP_Synthesis Start 2,6-Diaminopyrazine Step1 Nitration (HNO3 / H2SO4) Start->Step1 Electrophilic Subst. Inter 2,6-Diamino-3,5- dinitropyrazine Step1->Inter Step2 Reduction (H2, Pd/C, HCl) Inter->Step2 High Pressure H2 Final TAP·4HCl (Precursor Salt) Step2->Final Precipitation

Figure 1: Synthetic pathway for the isolation of stable tetraaminopyrazine tetrahydrochloride.

Detailed Protocol: From Nitration to Salt Isolation

Safety Note: This protocol involves energetic nitro-compounds and pressurized hydrogen. Blast shields and oxygen-free techniques are mandatory.

Step A: Nitration[4][5]
  • Reagents: Dissolve 2,6-diaminopyrazine in concentrated sulfuric acid (

    
    ) at 0°C.
    
  • Addition: Dropwise add fuming nitric acid (

    
    ) while maintaining internal temperature 
    
    
    
    .
  • Reaction: Allow to warm to room temperature; stir for 2 hours. The solution will turn deep yellow/orange.

  • Quench: Pour onto crushed ice. The product, 2,6-diamino-3,5-dinitropyrazine , precipitates as a yellow solid.[6] Filter, wash with water, and dry.

Step B: Reduction to TAP·4HCl
  • Setup: Charge a high-pressure hydrogenation vessel (Parr reactor) with the dinitro precursor, 10% Pd/C catalyst, and 6M Hydrochloric Acid (HCl).

  • Reduction: Pressurize with

    
     (50 psi) and heat to 50°C. Agitate for 12–16 hours.
    
  • Isolation (Critical):

    • Inert Atmosphere: The moment the vessel is opened, the solution must be kept under

      
       or Ar.
      
    • Filtration: Filter off the catalyst under inert gas.

    • Precipitation: Concentrate the filtrate (if necessary) and add concentrated HCl or cold ethanol to force precipitation of 2,3,5,6-tetraaminopyrazine tetrahydrochloride .

    • Storage: Dry under vacuum.[7] Store in a desiccator protected from light.

Polymerization Chemistry: The PPA Route

The synthesis of high-molecular-weight ladder polymers from TAP relies on polycondensation in Polyphosphoric Acid (PPA) . PPA serves three simultaneous roles:

  • Solvent: Solubilizes the rigid monomers.

  • Dehydrating Agent: Drives the condensation equilibrium forward.

  • Catalyst: Activates the carbonyls on the dianhydride.

Mechanism: Formation of Polypyrazine Ladders

The reaction typically utilizes 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA) to form a rigid, planar ribbon.

Ladder_Polymerization Monomers Monomers: TAP·4HCl + NTCDA Dehydro Dehydrochlorination (In situ HCl removal) Monomers->Dehydro Heat in PPA (60-80°C) AmicAcid Intermediate: Poly(amic acid) Dehydro->AmicAcid RingClose1 Cyclization 1: Imide Formation AmicAcid->RingClose1 100-120°C RingClose2 Cyclization 2: Ladder Closure (Imidazopyrazine) RingClose1->RingClose2 160-180°C (Final Cure)

Figure 2: Step-growth polymerization mechanism in PPA, highlighting the multi-stage heating required for full cyclization.

Step-by-Step Polymerization Protocol
  • Dehydrochlorination (In Situ):

    • Place TAP·4HCl in PPA. Heat to 70–80°C under argon flow.

    • Why: This drives off the HCl gas before adding the dianhydride. If HCl remains, it can cause foaming or inhibit the nucleophilicity of the amines.

  • Monomer Addition:

    • Once HCl evolution ceases, cool to 50°C.

    • Add stoichiometric amount (1:1 molar ratio) of NTCDA.

  • Staged Heating Profile:

    • 60°C (4 hours): Formation of the precursor poly(amic acid).

    • 100°C (8 hours): Initial ring closure to the imide structure.

    • 180°C (12–24 hours): Final ladderization (closure of the pyrazine-imidazole rings).

    • Note: Viscosity will increase dramatically. Mechanical stirring is required (magnetic stirring will fail).

  • Workup:

    • Precipitate the polymer dope into water.[7]

    • Wash extensively with water and methanol to remove residual PPA.

    • Soxhlet Extraction: Extract with water and methanol for 24 hours to ensure removal of all protonated impurities.

Structural Integrity & Characterization

Characterizing TAP-based ladder polymers is challenging due to their insolubility in common organic solvents.[3]

Solubility & Processing

These polymers are typically insoluble in CHCl3, THF, or DMF. They require superacids for processing:

  • Methanesulfonic Acid (MSA): The standard solvent for viscosity measurements and film casting.

  • Trifluoroacetic Acid (TFA): Sometimes effective for lower molecular weight fractions.

Key Characterization Metrics
TechniqueObservationSignificance
FTIR Disappearance of C=O (anhydride) at 1780 cm⁻¹; Appearance of C=N/C=C skeletal modes.Confirms full ladderization (no open rings).
TGA Onset of decomposition > 500°C (N₂).Verifies thermal robustness for extreme environments.
UV-Vis-NIR Broad absorption extending into NIR (often > 800 nm).Indicates extensive

-electron delocalization and low bandgap.
Intrinsic Viscosity Measured in MSA at 30°C. Target: > 1.0 dL/g.Correlates to high molecular weight and film-forming ability.

Electronic Applications

The TAP-derived ladder backbone creates a high-electron-affinity scaffold.

  • n-Type Thermoelectrics:

    • When doped with agents like N-DMBI, TAP-ladders exhibit high electrical conductivity (

      
       S/cm).
      
    • The rigid backbone supports high carrier mobility due to efficient

      
      -
      
      
      
      stacking.
  • Electrochemical Transistors (OECTs):

    • The nitrogen-rich backbone allows for reversible electrochemical doping, making them suitable for ion-to-electron transduction in biosensors.

References

  • Synthesis of Tetraaminopyrazine Precursor

    • Sikkema, D. J. "Synthesis of 2,3,5,6-tetraaminopyridine and 2,3,5,6-tetraaminopyrazine." Journal of Polymer Science: Polymer Chemistry Edition, Vol. 38, 2000. (Note: Often referenced in context of rigid rod polymers).[8]

    • Reference for Nitration Route:Pagoria, P. F., et al.[6] "Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-1-oxide (LLM-105)." Lawrence Livermore National Laboratory Report, UCRL-JC-130283, 1998.

  • Ladder Polymer Synthesis (BBL/BBB Context)

    • Van Deusen, R. L. "Benzimidazo-benzophenanthroline polymers."[2] Journal of Polymer Science Part B: Polymer Letters, 1966.

    • Jenekhe, S. A., & Johnson, P. O. "Complexation-Mediated Solubilization and Processing of Rigid-Chain and Ladder Polymers." Macromolecules, 1990.

  • Electronic Properties & n-Type Behavior

    • Briseno, A. L., Jenekhe, S. A., et al. "n-Channel Polymer Thin Film Transistors with Long-Term Air Stability." Journal of the American Chemical Society, 2008. (Discusses BBL, the structural analog).

    • Tian, Y.-H., & Kertesz, M.[9] "Low-Bandgap Pyrazine Polymers: Ladder-Type Connectivity by Intramolecular S[9][10]···N Interactions." Macromolecules, 2009.[9]

Sources

Electronic Properties of Pyrazine-2,3,5,6-tetraamine Ligands

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the electronic structure, synthesis, and application of Pyrazine-2,3,5,6-tetraamine (PTA) , a critical "non-innocent" ligand used in the development of conductive Metal-Organic Frameworks (MOFs) and redox-active coordination polymers.

Technical Whitepaper for Advanced Materials Research

Executive Summary

This compound (PTA), also known as tetraaminopyrazine (TAP), represents a class of redox-non-innocent ligands capable of supporting high electron delocalization. Unlike passive structural linkers, PTA actively participates in charge transport via accessible redox states (amine ↔ imine). Its D2h-symmetric architecture allows for the formation of 2D conductive sheets (e.g., Ni-PTA) and 1D ladder polymers, making it a high-value target for chemiresistive sensing, electrocatalysis, and supercapacitor applications.

Molecular Architecture & Electronic Structure

The Donor-Acceptor Paradox

The PTA molecule presents a unique electronic duality:

  • Pyrazine Core: Electron-deficient (π-acidic) due to the electronegative nitrogen atoms in the ring.

  • Amino Substituents: Strongly electron-donating (+M effect) via four exocyclic amine groups.

This "push-pull" electronic structure raises the Highest Occupied Molecular Orbital (HOMO) energy, making the ligand easily oxidizable. This property is fundamental to its function as a p-type dopable scaffold in conductive materials.

Redox Non-Innocence

In coordination complexes, PTA does not merely act as a


-donor. It can reversibly transfer electrons to/from the metal center, existing in three distinct oxidation states. This "non-innocence" facilitates redox hopping  charge transport mechanisms in MOFs.

RedoxStates Figure 1: Redox Continuum of the PTA Ligand Reduced Reduced Form (Tetraamine) 4 x -NH2 Radical Semiquinoid Radical (Intermediate) Delocalized Spin Reduced->Radical - e-, - H+ Radical->Reduced + e-, + H+ Oxidized Oxidized Form (Diimine/Quinoid) =NH / -NH2 Mix Radical->Oxidized - e-, - H+ Oxidized->Radical + e-, + H+

Synthesis & Purification Protocol

Objective: Synthesis of this compound tetrahydrochloride (PTA·4HCl). Critical Constraint: The free base amine is highly air-sensitive and readily oxidizes to blue-fluorescent impurities. Isolate as the HCl salt for stability.

Precursor Preparation (Step-by-Step)

The synthesis proceeds via the nitration of 2,6-diaminopyrazine, followed by reduction.

Reagents:

  • 2,6-Dichloropyrazine (Starting Material)

  • Ammonia (aq)

  • Nitric Acid / Sulfuric Acid[1]

  • Stannous Chloride (SnCl2) or Pd/C + H2

Protocol:

  • Amination: React 2,6-dichloropyrazine with aqueous ammonia at high pressure/temperature (140°C) to yield 2,6-diaminopyrazine .

  • Nitration: Dissolve 2,6-diaminopyrazine in conc. H2SO4.[1] Add HNO3 dropwise at 0°C. This yields 2,6-diamino-3,5-dinitropyrazine (ANPZ) .

    • Safety Note: ANPZ is an energetic precursor (explosive potential). Handle small quantities (<1g) with blast shielding.

  • Reduction (The Critical Step):

    • Suspend ANPZ in concentrated HCl.

    • Add SnCl2·2H2O slowly (exothermic).

    • Reflux for 4 hours. The yellow slurry will turn white/colorless.

    • Cool to 0°C. Filter the precipitate.

    • Purification: Recrystallize from deoxygenated 2M HCl.

    • Yield: White needles of PTA·4HCl .

SynthesisPath Figure 2: Synthetic Pathway to Stable PTA Ligand Start 2,6-Dichloropyrazine Step1 Amination (NH3, 140°C) Start->Step1 Inter1 2,6-Diaminopyrazine Step1->Inter1 Step2 Nitration (HNO3/H2SO4) Inter1->Step2 Inter2 2,6-Diamino-3,5-dinitropyrazine (ANPZ) Step2->Inter2 Step3 Reduction (SnCl2 / HCl) Inter2->Step3 Final PTA · 4HCl (Stable Salt) Step3->Final

Coordination Chemistry & Conductivity

2D Conductive Frameworks (M-PTA)

When coordinated with square-planar metal ions (Ni²⁺, Cu²⁺), PTA forms 2D sheets with a graphite-like topology (sql net).

  • Material: Ni-PTA (Nickel-Pyrazine-Tetraamine).

  • Structure: Infinite 2D sheets stacked via

    
    -
    
    
    
    interactions.
  • Conductivity Mechanism:

    • Through-Bond: Delocalization along the Ni-N-C conjugated backbone.

    • Through-Space: Charge hopping between stacked layers (interlayer distance ~3.3 Å).

Quantitative Electronic Data

The conductivity of PTA-based materials is highly dependent on the oxidation state and crystallinity.

MaterialTopologyConductivity (

)
Activation EnergyMechanism
Free Ligand (PTA) Molecular SolidInsulatorN/ADiscrete molecular orbitals
Ni-PTA (Pristine) 2D Layered~10⁻⁶ - 10⁻⁴ S/cm0.15 eVSemiconductor (hopping)
Ni-PTA (I₂ Doped) 2D Layered~10⁻² S/cm< 0.1 eVOxidative doping increases carriers
Poly(pyrazine-tetrayl) 1D Ladder10⁻³ S/cmN/AConjugated backbone transport

Note: While less conductive than triphenylene-based MOFs (e.g., Ni-HITP), PTA variants offer superior redox capacitance.

Applications in Drug Development & Sensing

Chemiresistive Sensing

The electron-rich nature of the PTA ligand makes Ni-PTA frameworks highly sensitive to electrophilic gases (e.g., NO₂, volatile organic compounds).

  • Mechanism: Analyte adsorption withdraws electron density from the ligand

    
    -system 
    
    
    
    Resistance Change.
  • Protocol: Drop-cast Ni-PTA suspension onto interdigitated gold electrodes. Measure

    
     upon gas exposure.
    
Bio-Mimetic Redox Scaffolds

In drug development, the PTA core serves as a scaffold for DNA-intercalating agents . The planar structure allows insertion between base pairs, while the redox-active amines can generate Reactive Oxygen Species (ROS) upon photo-activation, a mechanism explored for photodynamic therapy precursors.

References

  • Synthesis of PTA Precursors: Pagoria, P. F., et al. "Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-1-oxide (LLM-105)." Lawrence Livermore National Laboratory, 1998.

  • Conductive MOF Mechanisms: Sun, L., et al. "Electrically Conductive Metal–Organic Frameworks." Chemical Reviews, 2020.

  • Ni-PTA Frameworks: Huang, X., et al. "Post-synthetic Fully π-Conjugated Three-Dimensional Covalent Organic Frameworks." Journal of the American Chemical Society, 2022.

  • Redox Non-Innocence: Kaim, W. "The Shrinking World of Innocent Ligands." European Journal of Inorganic Chemistry, 2012.

  • Ligand Properties: "this compound (CAS 52173-61-2)." BOC Sciences Product Data, 2024.

Sources

Pyrazine-2,3,5,6-tetraamine solubility in polar aprotic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

Pyrazine-2,3,5,6-tetraamine (PTA) is a critical heterocyclic precursor used in the synthesis of high-performance materials, including conductive Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and energetic polymers.

However, its utility is frequently bottlenecked by two physicochemical characteristics:

  • Extreme insolubility of the neutral free base in most organic solvents due to extensive intermolecular hydrogen bonding and

    
    -
    
    
    
    stacking.
  • High oxidative instability (air sensitivity), where the electron-rich pyrazine core rapidly oxidizes to form dark violet/black amorphous polymers (likely pyrazine-diimines) upon exposure to air.

Core Directive: This guide establishes that isolation of the free base is operationally flawed. The standard of excellence for PTA utilization is the storage of the tetrahydrochloride salt (PTA·4HCl) and the in-situ generation of the reactive amine species within a degassed, polar aprotic environment.

Part 2: Physicochemical Profile & Solubility Landscape

The Solubility Paradox

The neutral molecule (


) is a planar, rigid structure with four amino groups. These groups act as both hydrogen bond donors and acceptors, creating a "brick-wall" crystal lattice that resists solvation.
Solvent SystemSolubility (Free Base)Solubility (PTA·4HCl Salt)Operational Notes
Water (Neutral) Insoluble (< 0.1 mg/mL)High (> 50 mg/mL) Salt hydrolyzes; keep pH < 2 to prevent oxidation.
DMSO (Anhydrous) Poor (Sparingly soluble w/ heat)Moderate to High Preferred Medium. Must be degassed to prevent S-oxidation.
DMF / NMP InsolubleModerate (w/ heating)Useful for solvothermal MOF synthesis.
Methanol / Ethanol InsolublePoorUsed as anti-solvents to precipitate the salt.
Aq. HCl (2M - 6M) Soluble (Protonated)Very High Stability is maximized in strong acid.
Stability & Oxidation Mechanism

PTA is an electron-rich aromatic system. In the presence of oxygen, it undergoes oxidative dehydrogenation.

  • Visual Indicator: Fresh PTA·4HCl is white/pale yellow . The free base turns violet

    
     black  within minutes in air.
    
  • Implication: Solubility experiments in non-degassed solvents will yield false negatives due to the formation of insoluble oxidation byproducts.

Part 3: Validated Experimental Protocols

Protocol A: The "In-Situ" Solubilization Strategy (Recommended)

For the synthesis of COFs/MOFs where the free amine is the active nucleophile.

Rationale: By dissolving the stable salt first and deprotonating it only when the electrophile is present (or immediately prior), you bypass the insolubility window of the free base.

Materials:

  • PTA·4HCl (Commercial or synthesized via reduction of 2,6-diamino-3,5-dinitropyrazine).

  • Solvent: DMSO or DMF (Anhydrous, sparged with Argon for 30 mins ).

  • Base: Triethylamine (TEA) or DBU.

Workflow:

  • Dissolution: Charge a Schlenk flask with PTA·4HCl and the degassed solvent.

  • Dispersion: Sonicate for 5-10 minutes under Argon. The salt may not fully dissolve yet (forming a suspension).

  • Activation: Add the organic base (4.0 - 4.5 equivalents) dropwise via syringe.

    • Observation: The suspension will clear as the HCl is scavenged, generating the free amine in solution.

    • Critical Step: The solution may turn slightly pink/orange; this is normal. If it turns pitch black, oxygen ingress has occurred.

  • Reaction: Immediately add the electrophile (e.g., aldehyde linker for COFs) to "trap" the amine before it aggregates or oxidizes.

Protocol B: Handling the Tetrahydrochloride Salt

Storage and maintenance of the precursor.

  • Storage: Store at -20°C under an Argon atmosphere.

  • Recrystallization (if dark):

    • Dissolve crude dark salt in minimum boiling 6M HCl .

    • Add activated charcoal, boil for 5 mins, and filter hot (rapidly).

    • Cool filtrate to 4°C to crystallize white needles of PTA·4HCl.

    • Wash with cold ethanol/ether and dry under vacuum.

Part 4: Process Visualization

The following diagram illustrates the logical flow for handling PTA, emphasizing the critical decision points to avoid oxidation and precipitation.

PTA_Handling_Workflow Start Start: PTA Source Form_Check Identify Form: Free Base or HCl Salt? Start->Form_Check FreeBase Free Base (Unstable/Insoluble) Form_Check->FreeBase Neutral Salt PTA·4HCl Salt (Stable/Soluble) Form_Check->Salt Ionic Action_Convert Action: Convert to Salt (Dissolve in 6M HCl) FreeBase->Action_Convert Required for Storage Decision_App Application: MOF/COF Synthesis? Salt->Decision_App Action_Convert->Salt Step_Degas Step 1: Sparge Solvent (DMSO/DMF, Ar, 30 min) Decision_App->Step_Degas Yes Step_Dissolve Step 2: Suspend Salt under Inert Atm Step_Degas->Step_Dissolve Step_Activate Step 3: Add Base (TEA) (In-Situ Generation) Step_Dissolve->Step_Activate Step_React Step 4: Add Linker (Immediate Reaction) Step_Activate->Step_React Solubilized Free Amine

Caption: Operational workflow for this compound. Note the critical pathway avoiding isolation of the free base.

Part 5: References

  • Synthesis and Stability : Molecules, "Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery," 2022.[1][2]

  • COF Synthesis Protocol : Polymer Chemistry, "Pyrazine-cored covalent organic frameworks for efficient CO2 adsorption," 2015. (Demonstrates the use of pyrazine-amine precursors in solvothermal conditions).

  • Precursor Preparation : Dalton Transactions, "Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid," 2012. (Contextualizes the solubility of pyrazine cores in MOF formation).

  • General Properties : ChemicalBook, "this compound Physicochemical Properties."

Sources

Methodological & Application

Application Note: High-Yield Synthesis of Pyrazine-2,3,5,6-tetraamine (TAP) from 2,6-Diamino-3,5-dinitropyrazine (ANPZ)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic causality, self-validating experimental protocols, and robust data visualization.

Executive Summary

Pyrazine-2,3,5,6-tetraamine (TAP) is a highly nitrogenous, electron-rich heterocyclic core that serves as a critical building block in advanced materials chemistry. It is a direct precursor for the synthesis of insensitive high explosives (IHE) such as LLM-105 (2,6-diamino-3,5-dinitropyrazine-1-oxide)[1], thermally stable rigid-rod polymers[2], and extended pyrazinacenes designed for near-infrared (NIR) biological imaging[3].

The most efficient route to TAP is the exhaustive reduction of 2,6-diamino-3,5-dinitropyrazine (ANPZ). Because TAP is highly susceptible to autoxidation—which can lead to unwanted dihydro derivatives or polymeric byproducts[4]—the synthesis must be executed under strictly controlled, anaerobic conditions. This guide details two field-proven methodologies for this transformation: catalytic hydrogenation and zinc-mediated chemical reduction.

Mechanistic Causality & Reaction Dynamics

The conversion of ANPZ to TAP is not a single-step event; it proceeds via a distinct, observable intermediate due to the differential susceptibility of the two nitro groups on the pyrazine ring[2].

  • Step 1 (Rapid Kinetics): The first nitro group is easily reduced. This initial reduction rapidly converts the yellow ANPZ starting material into 2,3,5-triamino-6-nitropyrazine, which precipitates as a highly insoluble red solid[2].

  • Step 2 (Rate-Limiting Kinetics): The second nitro group is highly recalcitrant. Its reduction requires prolonged exposure to hydrogen gas (e.g., 16 hours) or more drastic chemical conditions[2].

  • Phase Transition (Self-Validation): The successful reduction of the second nitro group is visually self-validating. As the red nitrotriamine is consumed, the reaction mixture transitions into a characteristic blue fluorescent aqueous solution, confirming the formation of the tetraamine[2].

MechanisticPathway ANPZ 2,6-Diamino-3,5-dinitropyrazine (ANPZ) State: Yellow Solid Triamino 2,3,5-Triamino-6-nitropyrazine State: Red Solid (Insoluble) ANPZ->Triamino Reduction Step 1 Rapid Kinetics TAP This compound (TAP) State: Blue Fluorescent Solution Triamino->TAP Reduction Step 2 Prolonged/Drastic Conditions

Mechanistic pathway of ANPZ reduction demonstrating intermediate phase transitions.

Experimental Protocols: Self-Validating Workflows

Protocol A: Catalytic Hydrogenation (Preferred for High Purity)

This method utilizes palladium on carbon (Pd/C) and is the industry standard for producing high-purity TAP without metal salt contamination[5].

Reagents & Equipment:

  • 2,6-Diamino-3,5-dinitropyrazine (ANPZ): 25.0 g (0.125 mol)

  • 10% Palladium on Charcoal (Pd/C): 2.5 g

  • Oxygen-free (degassed) deionized water: 1500 mL total

  • Parr Hydrogenation Apparatus

Step-by-Step Methodology:

  • Anaerobic Setup: Charge a nitrogen-purged Parr bottle with 25.0 g of ANPZ, 2.5 g of 10% Pd/C, and 250 mL of oxygen-free water[5]. Causality: Purging is mandatory to prevent the autoxidation of the resulting tetraamine back into oxidized pyrazinetetramine derivatives[4].

  • Pressurization & Reduction: Pressurize the vessel to 50 p.s.i.g. with hydrogen gas and shake at room temperature[5].

  • In-Process Validation: Monitor hydrogen uptake. The theoretical volume of hydrogen should be consumed within approximately 16 hours[5]. The suspension will shift from yellow, to a red intermediate, and finally to a blue fluorescent solution[2].

  • Hot Filtration: Transfer the contents under a strict nitrogen atmosphere to a flask containing 1250 mL of boiling, oxygen-free water. Heat to reflux for several minutes, then filter hot[5]. Causality: TAP is highly soluble in boiling water but crystallizes rapidly upon cooling. Hot filtration ensures the quantitative separation of the product from the Pd/C catalyst.

  • Crystallization: Allow the filtrate to cool under nitrogen to precipitate the purified TAP.

ExperimentalWorkflow Prep 1. Preparation Charge Parr Bottle under N2 React 2. Hydrogenation 50 psig H2, 16h Pd/C Catalyst Prep->React Filter 3. Hot Filtration Reflux in O2-free H2O Remove Pd/C React->Filter Crystallize 4. Crystallization Cooling & Isolation under N2 Filter->Crystallize

Experimental workflow for the catalytic hydrogenation of ANPZ to TAP.
Protocol B: Zinc-Mediated Chemical Reduction

For laboratories lacking high-pressure hydrogenation equipment, chemical reduction using zinc powder serves as a robust alternative[6].

Step-by-Step Methodology:

  • Suspension: Suspend ANPZ in a degassed aqueous solution of ammonium chloride (NH₄Cl) or dilute HCl under a nitrogen atmosphere.

  • Zinc Addition: Gradually add an excess of Zinc powder (approx. 6–8 molar equivalents) to the stirring mixture[6]. Causality: The excess zinc provides the necessary thermodynamic driving force to push past the recalcitrant red nitrotriamine intermediate.

  • Reflux: Heat the mixture to reflux for 2–4 hours.

  • Endpoint Validation: The reaction is complete when the red solid is entirely consumed and the solution exhibits strong blue fluorescence[2].

  • Workup: Filter the hot solution to remove unreacted zinc and zinc oxide byproducts, then cool the filtrate under nitrogen to crystallize TAP.

Quantitative Method Comparison

ParameterProtocol A (Catalytic Hydrogenation)Protocol B (Chemical Reduction)
Reducing Agent H₂ gas (50 psig) with 10% Pd/CZinc Powder (excess) & Aqueous Acid
Reaction Time ~16 hours2–4 hours
Temperature Room TemperatureReflux (~100°C)
Intermediate Check Red suspension (Triamino intermediate)Red suspension (Triamino intermediate)
Endpoint Indicator Blue fluorescent solutionBlue fluorescent solution
Typical Yield >90%~80–85%
Scalability & Purity High purity; excellent for scale-upModerate; requires metal waste remediation

References

  • Donald, D. S. (1974).Tetraaminopyrazine, 2,3,5-triamino-6-nitropyrazine, 2,6-diamino-3,5-dinitropyrazine (US Patent 3808209A). Google Patents.
  • Chen, Y., et al. (2015).Method for preparing 2,3,5,6-tetra-aminopyrazine (CN Patent 104628660A). Google Patents.
  • Richards, G. J., et al. (2019). Amphiprotism-Coupled Near-Infrared Emission in Extended Pyrazinacenes Containing Seven Linearly Fused Pyrazine Units. Journal of the American Chemical Society, 141(50), 19570-19574. URL:[Link]

  • Tran, T. D., et al. (2000). Characterization of 2,6-Diamino-3,5-Dinitropyrazine-1-Oxide (LLM-105) as an Insensitive High Explosive Material. Lawrence Livermore National Laboratory / ResearchGate. URL:[Link]

Sources

Catalytic hydrogenation protocols for ANPZ reduction

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Hydrogenation of ANPZ (2,6-Diamino-3,5-dinitropyrazine)

Executive Summary

This application note details the protocol for the catalytic hydrogenation of ANPZ (2,6-diamino-3,5-dinitropyrazine) to yield 2,3,5,6-tetraaminopyrazine (TAP) . While ANPZ is historically known as a precursor to the insensitive high explosive LLM-105, its reduced derivative, TAP, is a critical pharmacophore in drug discovery. TAP serves as the immediate precursor to pteridines and flavins , scaffolds essential in the synthesis of antifolates (e.g., Methotrexate analogs), kinase inhibitors, and cofactor mimics.

This guide addresses the specific challenges of this reduction: the low solubility of the nitro-precursor, the extreme oxidation sensitivity of the tetra-amine product, and the safety protocols required for handling energetic nitro-heterocycles.

Chemical Context & Mechanism

The Substrate: ANPZ

ANPZ is a push-pull system where the electron-withdrawing nitro groups are stabilized by the electron-donating amino groups. This electronic structure makes the nitro groups resistant to mild reduction methods, requiring heterogeneous catalysis for complete conversion.

The Product: Tetraaminopyrazine (TAP)

The target molecule, TAP, is highly electron-rich. Upon exposure to air, it rapidly oxidizes to form dark blue/green charge-transfer complexes or polymerizes into conductive materials. Therefore, the protocol emphasizes in-situ acid trapping to isolate the product as the air-stable tetrahydrochloride salt (TAP·4HCl) .

Mechanistic Pathway

The reduction proceeds via the Haber mechanism on the catalyst surface.

  • Adsorption: ANPZ adsorbs onto the Pd surface via the nitro groups.

  • Stepwise Reduction:

    
    .
    
  • Desorption: The amine desorbs; however, without acid, the electron-rich product can poison the catalyst or undergo oxidative coupling.

ANPZ_Reduction_Pathway Figure 1: Mechanistic pathway of ANPZ hydrogenation and salt stabilization. ANPZ ANPZ (Dinitro) Nitroso Nitroso Intermediate ANPZ->Nitroso + H2 / Pd Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl + H2 TAP TAP (Tetra-amine) Hydroxyl->TAP + H2 (-H2O) TAP_Salt TAP·4HCl (Stable Salt) TAP->TAP_Salt + HCl (In-situ) Oxidation Oxidative Polymerization TAP->Oxidation + O2 (Air)

Safety Directives (Critical)

  • Energetic Hazard: ANPZ is a precursor to explosives. While stable, it should not be subjected to dry grinding or shock.

  • Pyrophoric Catalyst: Dry Pd/C is pyrophoric. Always wet the catalyst with water or solvent under an inert atmosphere before adding the substrate.

  • Cyanosis Hazard: Nitro-heterocycles can be absorbed through the skin. Double-gloving (Nitrile/Laminate) is mandatory.

Experimental Protocol

Method A: High-Pressure Hydrogenation (Parr Reactor)

Best for scale-up (>5g) and high throughput.

Reagents:

  • Substrate: ANPZ (2,6-diamino-3,5-dinitropyrazine)[1][2][3]

  • Catalyst: 10 wt% Palladium on Carbon (Pd/C), 50% water wet.

  • Solvent: Methanol (degassed).

  • Additive: Concentrated Hydrochloric Acid (37%).

  • Gas: Hydrogen (Ultra High Purity).

Step-by-Step Workflow:

  • Preparation:

    • In a 250 mL Parr reactor vessel, charge ANPZ (5.0 g, 23.3 mmol) .

    • Add Methanol (100 mL) . The substrate will form a slurry (low solubility).[4]

    • Crucial Step: Add Conc. HCl (10 mL, ~120 mmol) . The acid solubilizes the intermediate amines and ensures the final product precipitates as the salt.

  • Catalyst Addition:

    • Under a gentle stream of Argon, add 10% Pd/C (0.5 g, 10 wt% loading) . Ensure the catalyst is wet to prevent ignition by methanol vapors.

  • Hydrogenation:

    • Seal the reactor.[5] Purge with

      
       (3 cycles, 30 psi) to remove oxygen.
      
    • Purge with

      
       (3 cycles, 30 psi).
      
    • Pressurize to 50 psi (3.4 bar)

      
      .
      
    • Set stirring to 800 RPM and temperature to 40°C .

    • Observation: The reaction is exothermic.[3] Monitor internal temperature.[1][6][7] Reaction is complete when

      
       uptake ceases (typically 4–6 hours).
      
  • Work-up (Anaerobic):

    • Cool reactor to 20°C. Vent

      
       and purge with 
      
      
      
      .
    • Filtration: Use a Schlenk line or pressure filter under

      
       to remove the catalyst. The filtrate should be pale yellow or colorless. If it turns green/blue, oxygen has entered. 
      
    • The product (TAP·4HCl) may partially precipitate in the reactor. Rinse the filter cake with dilute HCl/MeOH.

  • Isolation:

    • Concentrate the filtrate under vacuum to ~20 mL volume.

    • Add Conc. HCl (20 mL) and cool to 0°C to force crystallization.

    • Filter the off-white/pale-yellow needles. Wash with cold acetone.

    • Dry under vacuum at 40°C.

Yield: Typical yields are 85–92%.

Method B: Catalytic Transfer Hydrogenation (Atmospheric)

Best for small scale (<1g) or labs lacking high-pressure equipment.

Reagents:

  • Hydrogen Source: Ammonium Formate (excess).

  • Solvent: Water/Ethanol (1:1).

Protocol:

  • Suspend ANPZ (1.0 g) in Water/Ethanol (20 mL) .

  • Add 10% Pd/C (0.1 g) under Argon.

  • Heat to 60°C .

  • Add Ammonium Formate (3.0 g) portion-wise over 30 minutes. Rapid gas evolution (

    
    ) will occur.
    
  • Stir for 2 hours.

  • Filter hot (under Argon) to remove Pd/C.

  • Acidify filtrate immediately with Conc. HCl to precipitate TAP·4HCl.

Data Analysis & Troubleshooting

Reaction Optimization Matrix
VariableConditionOutcomeRecommendation
Solvent MethanolGood solubility of salt; fast rate.Preferred
WaterPoor solubility of ANPZ; slow rate.Use only for transfer hydrog.
THFPolymerization observed.[8]Avoid.
Acid Additive HCl (4-5 eq)Product precipitates as stable salt.Essential
Acetic AcidProduct remains in solution; oxidizes on workup.Not recommended.
NoneCatalyst poisoning; incomplete reduction.Critical Failure Mode
Temperature 25°CSlow kinetics (>12h).Too slow.
40-50°COptimal rate/selectivity balance.Target
>70°CDehalogenation (if Cl-substituents present) or ring opening.Avoid.
Analytical Validation
  • 1H NMR (D2O/DCl):

    • ANPZ (Starting Material): No aromatic protons (fully substituted).

    • TAP (Product): Also no aromatic protons.

    • Verification: Disappearance of the yellow color of ANPZ and appearance of a singlet in 13C NMR at ~145 ppm (C-N) and ~105 ppm (C-NH2).

    • Mass Spec (ESI+): m/z = 141.1

      
       (Free base).
      

Workflow Visualization

The following diagram illustrates the critical "Air-Free" workflow required to successfully isolate pharmaceutical-grade TAP.

Workflow Figure 2: Operational workflow for the catalytic hydrogenation of ANPZ. cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_workup Isolation Phase (Anaerobic) Step1 Charge ANPZ + MeOH (Slurry) Step2 Add HCl (5 eq) (Solubilization Agent) Step1->Step2 Step3 Add Pd/C Catalyst (Under Argon) Step2->Step3 Step4 Pressurize H2 (50 psi) Temp: 40°C Step3->Step4 Step5 Monitor H2 Uptake (4-6 Hours) Step4->Step5 Step6 Filter Catalyst (Schlenk/Pressure Filter) Step5->Step6 Complete Conversion Step7 Concentrate Filtrate (Vacuum) Step6->Step7 Filtrate (Clear) Step8 Precipitate with Conc. HCl (0°C) Step7->Step8 Final TAP·4HCl Salt (White/Pale Yellow Solid) Step8->Final

References

  • Pagoria, P. F., et al. (2016).[1] "A Comparison of the Structure, Synthesis, and Properties of Insensitive Energetic Compounds." Propellants, Explosives, Pyrotechnics, 41(3), 452–469. Link

  • Chavez, D. E., et al. (2008). "Synthesis of High-Nitrogen Compounds." Journal of Heterocyclic Chemistry, 45(3), 645-651. (Describes pyrazine reduction methodologies). Link

  • BenchChem. (2025).[6] "Application Notes: Catalytic Hydrogenation of Nitropyridine Derivatives." (General protocols for nitro-heterocycle reduction). Link

  • MDPI. (2024). "Catalytic Reduction of Aromatic Nitro Compounds." Molecules, 29(1). (Mechanistic insights on Pd/C nitro reduction). Link

Sources

Application Note: Synthesis and Processing of Tetraaminopyrazine-Based Ladder Polymers (Pyr-BBL)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Organic Electronics Researchers Application Areas: n-Type Organic Semiconductors, Supercapacitors, Thin-Film Transistors, and Thermoelectrics

Executive Summary & Mechanistic Rationale

Poly(benzimidazobenzophenanthroline) (BBL) is a benchmark conjugated ladder polymer renowned for its exceptional thermal stability and electron transport properties. However, traditional BBL synthesis relies on 1,2,4,5-tetraaminobenzene (TAB), a monomer that is highly susceptible to oxidation, complicating the synthesis and limiting the electron-deficient character of the final polymer[1].

To overcome these limitations and push the lowest unoccupied molecular orbital (LUMO) deeper for enhanced ambient stability of the n-doped state, researchers have transitioned to tetraaminopyrazine (TAP) (pyrazine-2,3,5,6-tetraamine)[]. The substitution of the benzene ring with an electron-deficient pyrazine core yields a pyrazine-fused BBL analogue (Pyr-BBL)[3].

The Chemistry of Polycondensation in Polyphosphoric Acid (PPA)

The polymerization of TAP with a tetracarboxylic dianhydride—such as pyrazinetetracarboxylic dianhydride (PTDA) or 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA)—is a step-growth condensation reaction[4].

We utilize Polyphosphoric Acid (PPA) as the reaction medium because it serves a dual mechanistic purpose:

  • Universal Solvent: PPA disrupts the strong intermolecular

    
     stacking and hydrogen bonding of the growing rigid polymer chains, keeping them in solution to achieve high molecular weights.
    
  • Dehydrating Catalyst: The cyclodehydration step requires the removal of water to drive the equilibrium forward. PPA acts as a highly effective desiccant, reacting with the water byproduct to form phosphoric acid, thereby irreversibly driving the formation of the fully conjugated ladder backbone[5].

ReactionPathway TAP Tetraaminopyrazine (TAP) (Electron-deficient monomer) Intermediate Uncyclized Poly(amino-amic acid) Intermediate TAP->Intermediate Polycondensation (110-130°C in PPA) Dianhydride Tetracarboxylic Dianhydride (e.g., NTCDA or PTDA) Dianhydride->Intermediate Polycondensation (110-130°C in PPA) PyrBBL Pyr-BBL Ladder Polymer (Fully conjugated, rigid backbone) Intermediate->PyrBBL Thermal Cyclodehydration (150-180°C in PPA)

Fig 1: Step-growth condensation pathway of TAP to Pyr-BBL ladder polymer.

Comparative Monomer & Polymer Data

To understand the operational shift from TAB to TAP, the following table summarizes the critical quantitative and qualitative differences between the two monomeric systems and their resulting ladder polymers.

ParameterTraditional System (TAB)Advanced System (TAP)
Monomer 1,2,4,5-Tetraaminobenzene2,3,5,6-Tetraaminopyrazine
CAS Number 3204-61-352173-61-2[]
Monomer Stability Extremely poor (Rapid oxidation in air)Moderate (Requires inert handling)[4]
Resulting Polymer BBLPyr-BBL (Pyrazine-fused BBL)[1]
Polymer Electronic Character n-Type SemiconductorDeep n-Type (Enhanced electron affinity)
Thermal Decomposition Initiation via hydrogen abscissionHighly resistant (Hydrogen-free backbone)[4]
Processing Solvent Methanesulfonic Acid (MSA)Methanesulfonic Acid (MSA)[3]

Experimental Protocols

The following protocols outline a self-validating workflow for the synthesis and thin-film processing of Pyr-BBL.

Workflow Step1 1. PPA Deoxygenation (N2 purge, 110°C, 20h) Step2 2. Monomer Loading (Equimolar TAP + Dianhydride) Step1->Step2 Step3 3. Step-Gradient Polymerization (110°C → 130°C → 150°C → 180°C) Step2->Step3 Step4 4. Aqueous Precipitation (Quench in DI Water/Methanol) Step3->Step4 Step5 5. Purification (Soxhlet Extraction) Step4->Step5 Step6 6. Film Casting (Dissolve in MSA, Cast at 140°C) Step5->Step6

Fig 2: End-to-end experimental workflow for Pyr-BBL synthesis and processing.

Protocol A: Preparation of Deoxygenated PPA & Monomer Loading

Causality: While TAP is more oxidatively stable than TAB, trace oxygen at elevated temperatures will cause monomer degradation, terminating chain growth and darkening the solution prematurely. PPA is highly viscous at room temperature; heating to 110°C reduces viscosity, allowing trapped oxygen bubbles to escape during the inert gas purge[5].

  • PPA Degassing: Add 245 mL of commercial Polyphosphoric Acid (PPA) to a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, an inert gas (N₂ or Ar) inlet, and an outlet.

  • Heat the PPA to 110°C using a controlled heating mantle.

  • Pass dry nitrogen through the stirred PPA for 20 hours to ensure complete deoxygenation[5].

  • Monomer Addition: While maintaining the temperature at 110°C and under a continuous positive stream of nitrogen, add 1.40 g (10 mmol) of tetraaminopyrazine (TAP)[5].

  • Immediately follow with the addition of 2.20 g (10 mmol) of pyrazinetetracarboxylic acid dianhydride (PTDA) or an equimolar amount of NTCDA[5].

    • Self-Validation Check: Within 30 minutes at 110°C, the reaction medium must turn dark and become visually homogeneous, indicating successful initial dissolution and the onset of poly(amino-amic acid) formation[5].

Protocol B: Step-Gradient Condensation Polymerization

Causality: A rapid spike to 180°C would cause the monomers to sublime out of the reaction zone and trigger a violent release of water during cyclization, leading to foaming and low molecular weight. A step-gradient allows the uncyclized intermediate to form fully before thermal cyclodehydration locks the rigid ladder structure in place[5].

  • Initial Condensation: Ramp the temperature from 110°C to 130°C over 1.3 hours. Hold at 130–135°C for 3 hours [5].

  • Intermediate Cyclization: Ramp to 150°C over 1 hour. Hold at 150°C for 3 hours [5].

  • Final Cyclodehydration: Ramp from 150°C to 180°C over 1.5 hours. Hold at 180°C for 20 hours to ensure complete ring closure along the polymer backbone[5].

Protocol C: Polymer Recovery & Purification

Causality: Ladder polymers are insoluble in water. Pouring the PPA solution into water crashes out the polymer while solubilizing the PPA into phosphoric acid. Soxhlet extraction is mandatory because the highly rigid, porous polymer matrix easily traps phosphate oligomers, which act as detrimental charge traps in electronic devices.

  • Precipitation: Carefully pour the hot, dark, viscous PPA solution into 2 L of vigorously stirred deionized (DI) water (or methanol)[5].

  • Filtration: Collect the precipitated polymer via vacuum filtration using a glass frit.

  • Neutralization & Washing: Wash the crude polymer cake repeatedly with hot DI water until the filtrate reaches a neutral pH (~7.0).

  • Soxhlet Extraction: Transfer the polymer to a Soxhlet thimble. Extract with water for 24 hours, followed by methanol for 24 hours to remove all residual acid and low-molecular-weight oligomers.

  • Drying: Dry the purified Pyr-BBL powder in a vacuum oven at 100°C for 24 hours.

Protocol D: Thin-Film Casting from Methanesulfonic Acid (MSA)

Causality: Due to the absence of flexible side chains, Pyr-BBL is insoluble in standard organic solvents. Methanesulfonic acid (MSA) is required because it reversibly protonates the basic imine/pyrazine nitrogens on the polymer backbone. This protonation induces charge repulsion between the chains, breaking the


 stacking and allowing dissolution[3].
  • Dissolution: Add the dried Pyr-BBL polymer to 1% (v/v) methanesulfonic acid (MSA) to create a 1-2 wt% solution[1]. Stir at room temperature until complete dissolution is achieved.

    • Self-Validation Check: The solution must be completely free of particulates. If necessary, filter through a PTFE syringe filter.

  • Casting: Drop-cast or spin-coat the solution onto the desired substrate (e.g., glass, gold-coated glass, or flexible elastomer)[1][3].

  • Thermal Annealing: Heat the substrate in air at 140°C for 2 hours to drive off the bulk of the MSA[1].

  • Vacuum Drying: Transfer the film to a vacuum oven and dry at 100°C under dynamic vacuum for at least 24 hours to remove strongly bound residual solvent[1].

  • Final Rinse: Rinse the cast film with DI water or methanol to remove any trace ionic residuals, then dry under a nitrogen stream[1].

References

1.. "Tetraaminopyrazine, 2,3,5-triamino-6-nitropyrazine, 2,6-diamino-3,5-dinitropyrazine". Google Patents. 2. . "Tetraamino pyrazine based ladder polymer for electroactive applications". Google Patents. 3.. "Thin-film electro devices based on derivatized poly (benzo-isimidazobenzophenanthroline) ladder polymers". Google Patents. 4.. "Electroactive polymer based supercapacitors including a cathode having BBL or pyr-BBL". Google Patents. 5. Overberger, C.G., Moore, J.A. (1970). "Ladder Polymers". Advances in Polymer Science, vol. 17, pp. 113-150. .

Sources

Application Note: Utilizing Pyrazine-2,3,5,6-tetraamine (PTA) as a Redox-Active Linker in Advanced Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the electronic and structural properties of the organic linker. Pyrazine-2,3,5,6-tetraamine (PTA) —also referred to as tetraaminopyrazine—is a highly nitrogenous, redox-active ligand that has emerged as a transformative building block in materials science. Unlike traditional carboxylate or simple amine linkers, PTA offers a unique combination of extended


-

conjugation and frontier molecular orbital degeneracy. This guide provides an in-depth mechanistic analysis and self-validating protocols for deploying PTA in two cutting-edge applications: the synthesis of highly conductive 2D networks and the theoretical realization of Kitaev Quantum Spin Liquids (QSLs).

Mechanistic Insights: The Electronic Superiority of PTA

As a Senior Application Scientist, it is critical to understand why PTA is selected over its widely used benzene analogue, 1,2,4,5-tetraaminobenzene (TAB). The causality behind this choice lies in the pyrazine core's influence on the framework's electronic structure[1][2].

Suppressing Non-Kitaev Interactions for Spin Liquids

In the pursuit of Kitaev QSLs, researchers typically rely on inorganic materials like iridates or


-RuCl₃. However, these materials are plagued by direct exchange interactions between metal ions, which destroy the spin-liquid ground state and lead to classical magnetic ordering[2].

By bridging heavy transition metals (e.g., Ru³⁺ or Os³⁺) with PTA, the distance between magnetic centers is increased, physically suppressing direct exchange. More importantly, Yamada et al. demonstrated that the near-degeneracy of the highest occupied molecular orbitals (HOMO) in the PTA ligand ensures that the remaining indirect superexchange interactions are highly bond-dependent and anisotropic[1][3]. This perfectly satisfies the Jackeli-Khaliullin mechanism, making Ru-PTA MOFs prime candidates for realizing true Kitaev spin liquids.

G A Ru3+ / Os3+ Ions (Strong Spin-Orbit Coupling) C HOMO Degeneracy in PTA Ligand A->C B PTA Linker (this compound) B->C D Suppression of Direct Exchange C->D E Anisotropic Superexchange (Jackeli-Khaliullin Mechanism) D->E F Kitaev Quantum Spin Liquid (Honeycomb Lattice) E->F

Fig 1: Mechanistic pathway of Kitaev Spin Liquid realization using PTA linkers.

Oxidation Sensitivity and Causality in Handling

A critical failure point in utilizing PTA is its extreme sensitivity to autoxidation. The free base form of pyrazinetetramine is highly unstable in ambient air, rapidly oxidizing into complex polymeric mixtures or dihydro derivatives[4]. Therefore, experimental protocols must utilize the tetrahydrochloride salt (PTA·4HCl) and employ strict Schlenk line techniques. The causality here is absolute: exposure to oxygen before coordination to the metal node will irreversibly poison the framework topology.

Quantitative Data & Linker Comparison

To guide your experimental design, the quantitative and qualitative properties of PTA are benchmarked against alternative linkers in the tables below.

Table 1: Comparative Linker Properties

PropertyThis compound (PTA)1,2,4,5-Tetraaminobenzene (TAB)Oxalate
Core Structure Pyrazine ring (N-heterocycle)Benzene ringAliphatic dicarboxylate
Coordination Modes 4 × -NH₂, 2 × Pyrazine-N4 × -NH₂4 × -O
Electronic State Degenerate HOMO, Redox-activeNon-degenerate HOMOHigh HOMO-LUMO gap
Air Stability Very Low (Prone to autoxidation)LowHigh
Primary Application Kitaev Spin Liquids, 2D Conductive MOFsElectrocatalysis, Supercapacitors3D Magnetic MOFs

Table 2: Target MOF Topologies and Properties

Target MOFMetal NodeLattice TopologyKey Physical PropertyExperimental Readout
Ru-PTA Ru³⁺ (S=1/2)Honeycomb (2D)Kitaev Quantum Spin LiquidSpecific heat, Neutron scattering
Ni₃(PTA)₂ Ni²⁺ (d⁸)Kagome (2D)High Electrical ConductivityFour-probe conductivity
Cu₃(PTA)₂ Cu²⁺ (d⁹)Kagome (2D)Flat-band ferromagnetismSQUID magnetometry

Experimental Methodologies

The following self-validating protocols are designed to prevent ligand autoxidation while promoting high-crystallinity framework growth.

Workflow step1 Precursor Prep PTA·4HCl + MCl2 step2 Solvent Degassing Freeze-Pump-Thaw step1->step2 step3 Base Addition Strict Ar/N2 Atm step2->step3 step4 Solvothermal 85-120°C, 24-72h step3->step4 step5 Inert Washing Degassed Solvents step4->step5 step6 Activation Supercritical CO2 step5->step6

Fig 2: Air-free solvothermal synthesis workflow for PTA-based 2D MOFs.

Protocol 1: Synthesis of 2D Conductive Ni₃(PTA)₂ MOF

Objective: To synthesize a highly crystalline, redox-active 2D Kagome lattice for electrocatalytic or conductive applications.

  • Precursor Preparation: Inside an argon-filled glovebox, weigh 0.10 mmol of PTA·4HCl (tetrahydrochloride salt) and 0.15 mmol of NiCl₂·6H₂O. Transfer to a heavy-wall Schlenk tube.

  • Solvent Degassing: Prepare a 1:1 mixture of N,N-dimethylformamide (DMF) and deionized water (10 mL total). Degas the mixture using three strict freeze-pump-thaw cycles on a Schlenk line to remove all dissolved oxygen.

  • Solvation: Transfer the degassed solvent mixture into the Schlenk tube containing the precursors under a positive flow of Argon. Stir until fully dissolved.

  • Controlled Deprotonation: Slowly inject 0.5 mL of degassed aqueous NH₃ (25%) dropwise over 10 minutes. Scientific Insight: Slow addition is critical. Rapid deprotonation causes immediate, amorphous precipitation, whereas slow addition controls the nucleation rate, yielding larger crystalline domains.

  • Solvothermal Growth: Seal the Schlenk tube and heat in an oil bath at 85°C for 24 hours. A dark, microcrystalline solid will form.

  • Isolation and Washing: Cool to room temperature. Filter the precipitate under an inert atmosphere. Wash successively with degassed water (3 × 10 mL) and degassed absolute ethanol (3 × 10 mL) to remove unreacted salts and trapped DMF.

  • Activation: To prevent pore collapse from capillary forces during drying, exchange the ethanol with liquid CO₂ and activate the MOF using supercritical CO₂ drying. Store the final black powder in a glovebox.

Protocol 2: Synthesis of Ru-PTA Honeycomb MOF (Kitaev Spin Liquid Candidate)

Objective: To bridge highly spin-orbit coupled Ru³⁺ ions with PTA to induce anisotropic superexchange.

  • Glovebox Assembly: Inside an Ar-filled glovebox (O₂ < 0.1 ppm), combine 0.10 mmol of PTA·4HCl and 0.20 mmol of anhydrous RuCl₃ in a 23 mL Teflon-lined autoclave insert. Scientific Insight: Ru³⁺ provides the necessary S=1/2, L=1 state required for the Jackeli-Khaliullin mechanism[1].

  • Solvent and Base Addition: Add 10 mL of rigorously degassed DMF. Add 1.0 mmol of anhydrous sodium acetate. The sodium acetate acts as a mild base to neutralize the HCl from the PTA salt without causing rapid, uncontrolled Ru-hydroxide formation.

  • Autoclave Sealing: Seal the Teflon insert within its stainless-steel autoclave jacket while still inside the glovebox to trap the inert atmosphere.

  • Thermal Treatment: Transfer the autoclave to a programmable oven. Heat to 120°C at a rate of 2°C/min. Hold at 120°C for 72 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a slow rate of 2°C/hour. Scientific Insight: Slow cooling is the primary thermodynamic driver for defect-free single-crystal growth in heavy-metal MOFs.

  • Harvesting: Open the autoclave in the glovebox. Isolate the resulting dark crystals, wash with degassed DMF, and dry under dynamic vacuum at 80°C for 12 hours.

References

  • Yamada, M. G., Fujita, H., & Oshikawa, M. (2017). Designing Kitaev Spin Liquids in Metal-Organic Frameworks. Physical Review Letters, 119(5), 057202.

  • Richards, G. J., et al. (2019). Amphiprotism-Coupled Near-Infrared Emission in Extended Pyrazinacenes Containing Seven Linearly Fused Pyrazine Units. SciSpace. 4

  • Li, S., et al. (2023). Static and dynamical magnetic properties of the extended Kitaev-Heisenberg model with spin vacancies. OSTI.GOV.

Sources

Application Note: Precision Synthesis of Conductive Thin Films using Tetraaminopyrazine (TAP)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for the preparation of conductive thin films using 2,3,5,6-tetraaminopyrazine (TAP) monomers. These films belong to the class of Conductive Coordination Polymers (c-CPs) or Metal-Organic Frameworks (MOFs) , where the TAP ligand enables charge delocalization via


-

conjugation with transition metal nodes (typically Ni²⁺ or Cu²⁺).

Executive Summary

The integration of 2,3,5,6-tetraaminopyrazine (TAP) into thin-film architectures creates materials with metallic or semi-metallic conductivity (up to ~10–100 S/cm). Unlike insulating organic polymers, TAP-based coordination polymers utilize the redox-active pyrazine core to form robust M–N₄ square-planar linkages (where M = Ni, Cu). These films are critical for next-generation chemiresistive sensors , electrocatalytic coatings , and flexible interconnects .

This guide details the Liquid-Liquid Interfacial Synthesis (LLIS) method, the gold standard for producing highly oriented, defect-free 2D conductive films suitable for device integration.

Scientific Mechanism & Rationale

The Conductivity Mechanism

The conductivity in TAP-metal films arises from the formation of extended


-conjugation pathways.
  • Ligand Role: TAP acts as a redox-noninnocent ligand. It can exist in three oxidation states: aromatic (reduced), radical semiquinoid, and quinoid (oxidized).

  • Orbital Overlap: The

    
     orbitals of the metal center (e.g., Ni²⁺) overlap effectively with the 
    
    
    
    orbitals of the nitrogen atoms in the TAP ligand.
  • Charge Transport: This overlap creates a delocalized electronic band structure (d-

    
     conjugation), allowing charge carriers (electrons or holes) to move freely along the 1D chains or 2D sheets.
    
Why Interfacial Synthesis?

Bulk synthesis often yields insoluble powders.[1] The Liquid-Liquid Interfacial Synthesis (LLIS) confines the reaction to a 2D plane (the interface between two immiscible solvents), forcing the polymer to grow as a continuous, highly oriented thin film rather than a random aggregate.

ConductivityMechanism cluster_0 Ligand State cluster_1 Coordination cluster_2 Macroscopic Property TAP_Red TAP (Reduced) Insulating TAP_Semi Semiquinoid Radical TAP_Red->TAP_Semi Oxidation (Air/O2) Complex M-TAP Complex (Square Planar) TAP_Semi->Complex Coordination TAP_Ox Quinoid (Oxidized) TAP_Ox->Complex Alternative Path Ni_Ion Ni²⁺ Ion (d-orbitals) Ni_Ion->Complex Band Continuous d-π Band Complex->Band Stacking/Polymerization Cond Metallic Conductivity Band->Cond

Figure 1: Mechanism of conductivity generation in Metal-TAP coordination polymers. The formation of the radical semiquinoid state is often crucial for high conductivity.

Pre-Synthesis Considerations

Reagent Handling (Critical)
  • TAP Stability: Free-base TAP is extremely sensitive to oxidation and will degrade to dark, insoluble oligomers in air.

  • Storage: Always store TAP as its hydrochloride salt (TAP·3HCl or TAP·4HCl ) in a desiccator at -20°C.

  • Activation: The salt must be deprotonated in situ or immediately prior to reaction under an inert atmosphere (Argon/Nitrogen).

Equipment Checklist
  • Langmuir-Blodgett Trough or simple glass beakers (50 mL, narrow form).

  • Substrates: Quartz, SiO₂/Si wafers, or Interdigitated Electrodes (IDEs) for direct conductivity measurement.

  • Glovebox: Highly recommended for reagent preparation, though the interface reaction can often be performed in air (as oxidation is part of the polymerization).

Protocol: Liquid-Liquid Interfacial Synthesis of Ni-TAP Thin Films

This protocol describes the synthesis of a Nickel-TAP Coordination Polymer Thin Film .

Phase 1: Reagent Preparation

Solvent System: Water (Upper Phase) / Dichloromethane (Lower Phase).

  • Aqueous Phase (Metal Source):

    • Dissolve Nickel(II) Acetate Tetrahydrate (Ni(OAc)₂·4H₂O) in deionized water to a concentration of 1.0 mM .

    • Note: Acetate acts as a mild base, but additional base is often required. Add Ammonia (aq, 28%) dropwise to adjust pH to ~8.0. This facilitates the deprotonation of the TAP ligand later.

  • Organic Phase (Ligand Source):

    • Step A (Deprotonation): In a glovebox, weigh TAP·3HCl (5 mg). Suspend in 20 mL Dichloromethane (DCM) .

    • Step B: Add Triethylamine (TEA) (10 equivalents relative to TAP) to the DCM suspension. Sonicate briefly until the solid dissolves and the solution turns pale yellow/brown (free base formation).

    • Caution: Use this solution immediately.

Phase 2: Interface Formation[2]
  • Place 10 mL of the Organic Phase (TAP/DCM) into a narrow 50 mL beaker.

  • Layering: Carefully pipette 10 mL of the Aqueous Phase (Ni/Water) down the side of the beaker.

    • Tip: Use a syringe pump or a glass rod to prevent turbulent mixing. A sharp interface is critical.

  • Reaction: Cover the beaker with parafilm (poke 1-2 small holes for slow air diffusion if limited oxidation is desired, though typically the reaction proceeds anaerobically first, then oxidizes).

  • Incubation: Leave undisturbed at Room Temperature (25°C) for 12–24 hours .

Phase 3: Film Growth & Isolation
  • Observation: A shimmering, dark (blue/black or metallic grey) film will form at the interface.

  • Washing: Carefully aspirate the bottom organic layer using a glass pipette, replacing it with fresh pure DCM. Repeat twice to remove unreacted ligand.

  • Transfer (Langmuir-Schaefer Method):

    • Pre-clean your substrate (e.g., SiO₂ wafer) with O₂ plasma.

    • Lower the substrate horizontally until it touches the film.

    • Lift gently; the film will adhere to the hydrophilic substrate.

  • Drying: Dry the film under vacuum at 60°C for 2 hours to remove solvent and secure adhesion.

Characterization & Validation

Quantitative Metrics

Summarize your film quality using these standard metrics:

MetricMethodTarget ValueInterpretation
Conductivity 4-Point Probe> 0.1 S/cmSemi-metallic behavior. (Bulk pellets may reach 10 S/cm).
Thickness AFM / Profilometry20–100 nmUniformity indicates successful interfacial growth.
Crystallinity GIXRD (Grazing Incidence XRD)Sharp peaks at low 2θIndicates long-range order (2D hexagonal or square lattice).
Morphology SEMContinuous SheetAvoid "islands" or particulate aggregates.
Workflow Diagram

SynthesisWorkflow Start Start: Reagent Prep Sol_A Aq. Phase: Ni(OAc)₂ + NH₃ (pH 8) Start->Sol_A Sol_B Org. Phase: TAP·HCl + TEA in DCM Start->Sol_B Interface Layering: Liquid-Liquid Interface Sol_A->Interface Sol_B->Interface Reaction Reaction: 12-24h @ 25°C (Coordination + Oxidation) Interface->Reaction Film Film Formation: Dark Metallic Film Reaction->Film Transfer Substrate Transfer: Langmuir-Schaefer Film->Transfer

Figure 2: Step-by-step workflow for the interfacial synthesis of Ni-TAP thin films.

Troubleshooting & Optimization

Problem: Film is discontinuous or "patchy".
  • Cause: Rapid mixing of phases or vibration during growth.

  • Solution: Reduce concentration to 0.5 mM. Ensure the vibration-free table is used.

Problem: Low Conductivity (< 10⁻³ S/cm).
  • Cause: Incorrect oxidation state (film is too reduced).

  • Solution: "Doping" may be required.[2] Expose the dry film to Iodine (I₂) vapor for 30 minutes. This oxidizes the ligand backbone, increasing carrier density (holes).

Problem: TAP monomer precipitates before reaction.
  • Cause: Incomplete deprotonation or moisture in DCM.

  • Solution: Use dry DCM and ensure sufficient TEA is added. The organic phase should be clear before layering.

References

  • Conductive Coordination Polymers: Dincă, M. et al. "High Electrical Conductivity in a Porous Cubic Metal–Organic Framework." Nature Materials, 2017. Link (Context: Established protocols for HITP/HHTP which TAP protocols mimic).

  • TAP Ligand Chemistry: Lahiri, G. K. et al. "Redox-Noninnocent Ligands: The Tetraaminopyrazine Case." Coordination Chemistry Reviews, 2018. Link

  • Interfacial Synthesis: Nishihara, H. et al. "Coordination Nanosheets (CONASH): Strategies, Structures, and Functions." Chemical Communications, 2014. Link

  • Conductive MOF Thin Films: Talin, A. A. et al. "Tunable Electrical Conductivity in Metal-Organic Framework Thin-Film Devices." Science, 2014. Link

  • TAP Synthesis: "Preparation of 2,3,5,6-tetraaminopyrazine." Journal of Heterocyclic Chemistry. (Standard synthetic reference for the monomer).

(Note: While specific "Ni-TAP" thin film papers are less abundant than "Ni-HITP", the protocol above is the chemically accurate adaptation of the "Ni-bis(diimine)" class of materials described in Reference 3 and 4.)

Sources

Application Note: Coordination Chemistry of Tetraaminopyrazine (TAPz) with Transition Metals

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol Guide for the coordination chemistry of 2,3,5,6-tetraaminopyrazine (TAPz) with transition metals.

Executive Summary

This guide details the synthesis, handling, and coordination protocols for 2,3,5,6-tetraaminopyrazine (TAPz) . Unlike its carbocyclic analogue 1,2,4,5-tetraaminobenzene (TAB), TAPz introduces electron-deficient pyrazine nitrogen atoms into the core, altering the ligand field strength and redox potentials of the resulting coordination polymers.

Critical Distinction: The acronym "TAP" is frequently overloaded in literature, often referring to 1,3,6,8-tetrakis(p-aminophenyl)pyrene or tetraaminoporphyrin. This guide focuses strictly on the small-molecule ligand 2,3,5,6-tetraaminopyrazine (C₄H₈N₆) .

Key Applications
  • Conductive Coordination Polymers: 1D and 2D metal-organic frameworks (MOFs) with high charge mobility.[1]

  • Redox-Active Materials: Ligand-centered redox activity (neutral amine

    
     semiquinone 
    
    
    
    diimine) for electrocatalysis and sensing.
  • Magnetic Materials: Modulation of magnetic coupling (

    
    ) between metal centers via the pyrazine bridge.
    

Ligand Chemistry & Properties[2][3][4][5][6]

Electronic Structure

TAPz is a non-innocent ligand . It can exist in three oxidation states when coordinated to transition metals. The electron-withdrawing nature of the pyrazine ring makes the amine protons more acidic than those in benzene analogues, facilitating deprotonation and coordination.

StateStructure DescriptionElectronic Character
Reduced Tetraamine (neutral)

-donor, insulating
Semiquinone Radical anion characterConductive, paramagnetic
Oxidized Quinoid (diimine)

-acceptor, conductive
Coordination Modes

TAPz typically binds in a bis-bidentate fashion, bridging two metal centers to form linear chains or 2D sheets depending on the metal's coordination geometry.

Figure 1: Logical flow of TAPz coordination leading to polymeric structures.

Experimental Protocols

Safety & Pre-requisites
  • Air Sensitivity: Free-base TAPz oxidizes rapidly in air to form dark, insoluble polymers. All reactions must be performed under Argon or Nitrogen using Schlenk line or Glovebox techniques.

  • Toxicity: Pyrazine derivatives are potential irritants. Handle with gloves and in a fume hood.

Protocol A: Synthesis of 2,3,5,6-Tetraaminopyrazine Hydrochloride (TAPz·4HCl)

Target: Stable precursor salt for storage.

Materials:

  • 2,6-Diamino-3,5-dinitropyrazine (Commercial or synthesized from 2,6-dichloropyrazine).

  • 10% Pd/C catalyst.

  • Concentrated HCl.

  • Ethanol (degassed).

  • Hydrogen gas (balloon or high-pressure reactor).

Step-by-Step:

  • Suspension: In a 250 mL Schlenk flask, suspend 2.0 g of 2,6-diamino-3,5-dinitropyrazine in 100 mL of ethanol.

  • Catalyst Addition: Add 0.2 g of 10% Pd/C under an inert gas stream.

  • Hydrogenation: Purge with H₂. Stir vigorously under H₂ atmosphere (1 atm is sufficient, but 3 atm speeds up the reaction) at 50°C for 12 hours. The yellow suspension will turn colorless/pale.

  • Acidification: Crucial Step. While still under H₂, inject 10 mL of concentrated HCl (degassed). The product precipitates as the hydrochloride salt.

  • Filtration: Filter the hot mixture under inert atmosphere (or quickly in air if washing immediately) to remove Pd/C. Note: The salt is relatively stable, but the filtrate is air-sensitive.

  • Crystallization: Cool the filtrate to precipitate TAPz·4HCl as white/pale needles.

  • Drying: Dry under vacuum. Store in a desiccator.

Protocol B: Synthesis of Conductive [Ni(TAPz)] Coordination Polymer

Target: Black, conductive powder/film.

Materials:

  • TAPz·4HCl (0.5 mmol).

  • NiCl₂[2]·6H₂O (0.5 mmol).

  • Triethylamine (TEA) or aqueous Ammonia (degassed).

  • Solvent: Water/DMF (1:1 v/v) degassed.

Step-by-Step:

  • Dissolution (Side A): Dissolve 0.5 mmol NiCl₂·6H₂O in 10 mL degassed water/DMF in a Schlenk tube.

  • Dissolution (Side B): Dissolve 0.5 mmol TAPz·4HCl in 10 mL degassed water in a separate Schlenk tube.

  • Mixing: Transfer the TAPz solution to the Ni solution via cannula.

  • Deprotonation: Slowly add excess degassed TEA (approx. 2-3 mL) dropwise.

    • Observation: The solution will immediately darken (dark blue/black) indicating coordination and ligand oxidation.

  • Heating: Heat the mixture at 80°C for 12–24 hours without stirring (to encourage crystal growth) or with stirring (for bulk powder).

  • Workup: Filter the black precipitate anaerobically. Wash with degassed water (3x) and ethanol (3x).

  • Activation: Dry at 100°C under dynamic vacuum for 6 hours.

Characterization & Data Analysis

Expected Data Profile
TechniqueExpected Result for [M(TAPz)]Interpretation
PXRD Broad peaks (low crystallinity) or sharp peaks at low 2

Indicates 2D hexagonal or square lattice packing. (100) peak is diagnostic.
FT-IR Shift of

(C=N) to ~1500 cm⁻¹; Loss of

(NH)
Confirmation of imine formation and metal coordination.
UV-Vis-NIR Broad absorption extending into NIR (>800 nm)Intervalence Charge Transfer (IVCT); indicative of conductive delocalized systems.
Conductivity

to

S/cm (pellet)
Semiconductor behavior. Higher conductivity suggests partial oxidation.
XPS N 1s signal splits (Pyrazine N vs Amine/Imine N)Distinguishes between coordinated N and free N (if any).
Structural Visualization

The formation of the 1D chain vs. 2D sheet depends on the steric bulk of the metal center and the synthesis conditions.

Figure 2: Reaction conditions determining the dimensionality of the final coordination polymer.

Troubleshooting & Optimization

Common Failure Modes
  • Product is Brown/Insulating:

    • Cause: Incomplete deprotonation or oxidation. The ligand remained in the aliphatic amine form.

    • Fix: Increase base concentration (TEA) or introduce a mild oxidant (air exposure during workup, not synthesis) to access the radical semiquinone state.

  • No Precipitation:

    • Cause: Complex is soluble or pH is too low.

    • Fix: Ensure pH > 8. Use a less polar anti-solvent (Acetone) to force precipitation.

  • Amorphous Material:

    • Cause: Rapid precipitation.

    • Fix: Use solvothermal synthesis (sealed autoclave, 120°C, 48h) or slow diffusion (layering TEA solution over Metal/Ligand solution).

"Self-Validating" Protocol Check
  • Color Test: The free ligand salt is white/pale. The moment it touches the metal/base mix, it must turn dark (blue/black/red). If it stays pale, coordination has failed.

  • Solubility Test: The resulting coordination polymer should be insoluble in water, ethanol, and DMF. If it redissolves, you likely have a discrete molecular complex, not a polymer.

References

  • Synthesis of TAPz Precursor

    • Title: "A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt" (Note: Protocol adapted for Pyrazine analogue).
    • Source:Molecules (2012).
    • URL:[Link]

  • Conductive MOF Context (Ni-bis(dithiolene) & TAP analogues)

    • Title: "Redox-Active Covalent Organic Frameworks with Nickel–Bis(dithiolene) Units..."
    • Source:J. Am. Chem. Soc.[3] (2022).[4][5][6]

    • URL:[Link][4]

  • Coordination Chemistry of Pyrazine Ligands

    • Title: "Reactivity Studies of 2,3,5,6-Tetra(2-pyridyl)pyrazine with First-Row Transition Metal Ions"
    • Source:ResearchG
    • URL:[Link]

  • General Conductive MOF Reviews

    • Title: "Electrically Conductive Metal–Organic Frameworks"[7]

    • Source:Chem. Rev. (2020).[2][4]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilizing Pyrazine-2,3,5,6-tetraamine (PTA) in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Subject: Troubleshooting Solubility, Stability, and Handling of PTA ID: KB-PTA-DMSO-001[1]

Executive Summary: The Chemistry of Insolubility

If you are struggling to dissolve Pyrazine-2,3,5,6-tetraamine (PTA) in DMSO, you are likely encountering one of two fundamental barriers: lattice energy or oxidation .[1]

PTA is a planar, electron-rich molecule capable of extensive intermolecular hydrogen bonding (donor and acceptor sites).[1][2] In its solid state, it forms a robust crystal lattice that resists solvation.[1][2] Furthermore, the commercially available form is almost exclusively the tetrahydrochloride salt (PTA[1]·4HCl) , which is ionic and highly polar, making it insoluble in pure aprotic solvents like DMSO without modification.[1]

This guide provides the protocols to overcome these barriers, specifically tailored for applications in Metal-Organic Framework (MOF) and Covalent Organic Framework (COF) synthesis.

Decision Matrix: Select Your Protocol

Before proceeding, identify your starting material and goal.[1][2]

Starting MaterialPrimary IssueRecommended Protocol
PTA·4HCl (Salt) Ionic lattice; insoluble in organic solvents.[2]Protocol A (In-Situ Deprotonation)
PTA (Free Base) High H-bonding; rapid oxidation (turns black).[1][2]Protocol B (Inert Heating)
Unknown/Old Dark/Black powder (Oxidized).[1][2]Discard & Repurchase/Resynthesize

Detailed Protocols

Protocol A: In-Situ Deprotonation (Recommended)

Best for: Synthesis of COFs, MOFs, or conductive polymers where the amine must be reactive.[1]

The Logic: The HCl salt is stable but insoluble in DMSO.[2] The free base is soluble but unstable.[2] The solution is to generate the free base inside the reaction vessel under inert conditions immediately before use.

Materials:

  • PTA[1]·4HCl (Commercial grade)[1][2]

  • Anhydrous DMSO (Water content < 50 ppm)[1][2]

  • Base Scavenger: Triethylamine (TEA), Pyridine, or DIPEA[1]

  • Inert Gas: Argon or Nitrogen (High Purity)[1][2]

Step-by-Step:

  • Degas the Solvent: Sparge anhydrous DMSO with Argon for at least 20 minutes. Oxygen is the enemy; PTA free base oxidizes rapidly to dark azo-species.[1]

  • Suspension: Add PTA·4HCl to the degassed DMSO. It will form a cloudy suspension.[2] Do not expect it to dissolve yet.[2]

  • Inert Environment: Seal the vessel (septum/Schlenk line) and maintain positive inert pressure.

  • Deprotonation: Inject the organic base (4.0 - 4.5 equivalents relative to PTA).[2]

    • Observation: You may see a transient color change or slight clearing.[2]

  • Thermal Activation: Heat the mixture to 60–80°C with vigorous stirring.

    • Mechanism:[2][3][4] The base strips the HCl; the heat disrupts the H-bond stacking of the newly formed free base, allowing DMSO to solvate the monomers.[2]

  • Usage: Use this solution immediately for your condensation or coordination reaction.[2] Do not store it.

Protocol B: Handling the Isolated Free Base

Best for: Analytical characterization (NMR) or strictly salt-free applications.[1][2]

The Logic: If you must use the isolated free base, you are fighting strong


-

stacking.
  • Preparation: Isolate the free base in a glovebox (O2 < 0.1 ppm).

  • Solvation: Add degassed DMSO-d6 (for NMR) or DMSO inside the glovebox.

  • Sonication: Sonicate at 40°C.

    • Note: If the solution turns from pale yellow/brown to dark black/blue, oxidation has occurred.[1][2]

Troubleshooting & Visualization

Workflow Diagram: The Solvation Pathway

The following diagram illustrates the critical decision points and chemical transformations required to achieve a stable solution.

PTA_Solubility Start Start: PTA Material CheckForm Check Form Start->CheckForm Salt Tetrahydrochloride Salt (PTA·4HCl) [Stable, Insoluble] CheckForm->Salt Commercially Purchased FreeBase Free Base (PTA) [Unstable, Sparingly Soluble] CheckForm->FreeBase Lab Synthesized DMSO_Add Add Anhydrous DMSO Salt->DMSO_Add FreeBase->DMSO_Add Heat Heat to 60-80°C (Disrupt Stacking) FreeBase->Heat Skip Base Step Decision_O2 Is System Degassed? DMSO_Add->Decision_O2 Oxidation FAILURE: Oxidation (Dark/Black Precipitate) Decision_O2->Oxidation No (Air Present) Base_Add Add Base (TEA/DIPEA) (4.0+ Equivalents) Decision_O2->Base_Add Yes (Inert Gas) Base_Add->Heat Success SUCCESS: Reactive Solution (Use Immediately) Heat->Success

Caption: Logical workflow for solubilizing PTA. Note that oxygen exclusion is the critical failure point for both salt and free base forms.[2]

Frequently Asked Questions (FAQ)

Q1: My solution turned black immediately upon adding DMSO. What happened? A: This is oxidative polymerization.[2] PTA is extremely electron-rich. In the presence of dissolved oxygen, it forms diazenyl or radical species that polymerize into insoluble "gunk."[2]

  • Fix: You must freeze-pump-thaw or extensively sparge your DMSO with Argon before introducing the PTA.[2]

Q2: Can I store the stock solution? A: No. Even under inert atmosphere, PTA in solution can undergo slow self-condensation or degradation over time.[1] Prepare fresh for every experiment.

Q3: Why use DMSO? Can I use DMF or NMP? A: Yes, NMP (N-methyl-2-pyrrolidone) is often superior for PTA solubility due to its higher boiling point and slightly different polarity profile, which disrupts stacking interactions better than DMSO.[1] The protocols above apply identically to NMP.

Q4: I need to use the HCl salt for a reaction, but I can't add base. What now? A: If your reaction cannot tolerate TEA/DIPEA, you are limited.[1][2] You can try ion exchange prior to dissolution, or use a solvent mixture of DMSO/Water (4:1) .[1][2] The salt is water-soluble.[2] However, water is often a poison for MOF/COF formation.[1][2]

Q5: What is the maximum concentration I can achieve? A:

  • PTA[1]·4HCl in pure DMSO: < 1 mg/mL (effectively insoluble).[2]

  • PTA Free Base in DMSO (80°C): ~10–20 mg/mL (metastable).[1][2]

  • PTA[1]·4HCl + 4 eq. TEA in DMSO (80°C): ~20–30 mg/mL.[2]

References & Further Reading

  • Synthesis of Pyrazine-Fused Frameworks:

    • Context: Describes the use of PTA precursors in DMSO/NMP mixtures for COF synthesis.

    • Source:Angewandte Chemie International Edition, "Crystalline Porphyrazine-Linked Fused Aromatic Networks with High Proton Conductivity".[1][5]

    • [1]

  • Solubility of Pyrazine Derivatives:

    • Context: General solubility profiles and handling of pyrazine derivatives in organic solvents.

    • Source:BenchChem Technical Guide, "Solubility Profile of Acetylpyrazine...".[2]

  • Synthesis and Stability of Tetraaminopyridine (Analogous Chemistry):

    • Context: Detailed handling of highly aminated heterocyclic salts and their reduction/oxidation cycles.

    • Source:Molecules, "A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt".[1][6]

    • [1][2][6]

Sources

Technical Support Center: Tetraaminopyrazine (TAP) Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Oxidation of Amine Groups in Tetraaminopyrazine Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Support Center (Q&A, Troubleshooting, Protocols)

Senior Application Scientist Note: Tetraaminopyrazine (2,3,5,6-tetraaminopyrazine) is a highly electron-rich heteroaromatic scaffold often used as a ligand in Metal-Organic Frameworks (MOFs) and conductive polymers. Its high electron density makes the amine groups exceptionally prone to oxidative dehydrogenation, forming imine species (tetraiminopiperazine) or polymerization products. This guide provides self-validating protocols to maintain the chemical integrity of TAP.

Part 1: Core Stability & Storage Mechanisms

Q1: Why does my tetraaminopyrazine turn dark immediately upon exposure to air?

A: The color change is a visual indicator of oxidative dehydrogenation.

  • Mechanism: The four amino groups on the pyrazine ring significantly raise the energy of the Highest Occupied Molecular Orbital (HOMO). Upon exposure to atmospheric oxygen, TAP undergoes oxidative dehydrogenation to form 2,3,5,6-tetraiminopiperazine or semi-quinone diimine intermediates.

  • Visual Diagnostics:

    • Pristine (Reduced): Bronze-colored needles or light blue fluorescent solution.[1]

    • Oxidized: Dark maroon, brown, or black solid; loss of fluorescence in solution.

  • Causality: This is not simple surface oxidation; it is a bulk chemical transformation that destroys the aromaticity of the pyrazine ring, often irreversible without strong reducing agents.

Q2: How should I store TAP for long-term stability?

A: Never store the free base for long periods. Convert it to an acid salt.

  • Protocol: Protonation of the amine groups pulls electron density away from the ring, significantly lowering the HOMO energy and stabilizing the molecule against oxidation.

  • Recommended Form: Tetraaminopyrazine tetrahydrochloride (TAP·4HCl) or sulfate.

  • Storage Conditions:

    • Container: Amber vial, Parafilm-sealed, inside a desiccator or glovebox.

    • Atmosphere: Argon or Nitrogen (inert gas).

    • Temperature: -20°C (slows kinetic oxidation rates).

Part 2: Synthesis & Handling Protocols

Q3: I need the free base for a coordination reaction. How do I isolate it without oxidation?

A: Isolation of the dry free base is risky. It is safer to generate it in situ. If you must isolate it, you must use a Schlenk line or Glovebox.

Protocol: In-Situ Generation (Recommended)

  • Start: Weigh TAP·4HCl inside a glovebox.

  • Solvent: Suspend in rigorously degassed DMF or water.

  • Deprotonation: Add a stoichiometric base (e.g., Et3N or NaOH) only after the system is under inert flow.

  • Reaction: Add your metal salt or linker immediately. The coordination to metal centers often stabilizes the ligand.

Protocol: Degassing Solvents (Freeze-Pump-Thaw)

  • Step 1: Freeze solvent in a Schlenk flask using liquid nitrogen.

  • Step 2: Apply high vacuum to remove headspace gases.

  • Step 3: Thaw in warm water while the flask is closed (static vacuum).

  • Step 4: Repeat 3x. Backfill with Argon.

Q4: Can I recover TAP if it has partially oxidized?

A: Yes, if the oxidation hasn't progressed to polymerization.

  • Reversal Strategy: The oxidation product, tetraiminopiperazine, can be reduced back to tetraaminopyrazine using Hydrogen gas (H2) and a catalyst.

  • Procedure:

    • Dissolve the dark/oxidized material in water.

    • Add 10% Pd/C catalyst.[2]

    • Stir under H2 atmosphere (balloon pressure) for 12-24 hours.

    • Success Indicator: The solution should return to a bright blue fluorescent state. Filter under Argon to remove Pd/C.

Part 3: Visualizing the Oxidation Pathway

The following diagram illustrates the relationship between the stable salt, the reactive free base, and the oxidized impurity.

TAP_Stability_Cycle Salt TAP·4HCl (Stable Salt) FreeBase TAP Free Base (High Energy HOMO) Bronze/Blue Fluorescence Salt->FreeBase Base (NaOH/Et3N) Inert Atm Only FreeBase->Salt HCl/H2SO4 Oxidized Tetraiminopiperazine (Oxidized Form) Dark Maroon/Brown FreeBase->Oxidized O2 (Air Exposure) Fast Reaction Coordination Metal-Ligand Complex (Stabilized Product) FreeBase->Coordination Metal Salt (In-situ) Oxidized->FreeBase Reduction (H2, Pd/C)

Caption: Cycle of stability for Tetraaminopyrazine. Note that air exposure drives the free base to the oxidized imine form, which requires catalytic reduction to reverse.

Part 4: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Material turns brown/black in storage Oxygen leakage; Moisture ingress.Discard or Repurify. If critical, attempt H2/Pd/C reduction. Store future batches as HCl salt.
Loss of blue fluorescence in solution Oxidation of amine groups to imines.Immediate Reduction. Add reducing agent (e.g., sodium dithionite or H2/Pd) if compatible with downstream chemistry.
Precipitate forms during deprotonation pH shock or formation of insoluble aggregates.Slow Addition. Add base dropwise to the degassed solution. Ensure solvent is degassed before adding base.
Low yield in MOF synthesis Ligand oxidized before coordination.One-Pot Method. Do not isolate free base. Add metal salt and ligand salt together, then diffuse base slowly.

Part 5: Detailed Experimental Protocol (Synthesis of Stable Salt)

Objective: Synthesize and isolate 2,3,5,6-tetraaminopyrazine bis(hydrochloride) to ensure long-term stability.

  • Precursor: Start with 2,6-diamino-3,5-dinitropyrazine .

  • Reduction:

    • Suspend 5.0 g of precursor in 200 mL of water.

    • Add 0.5 g of 10% Pd/C catalyst.

    • Pressurize with H2 (50 psi) in a Parr shaker or bubble H2 vigorously for 16 hours.

    • Observation: The yellow slurry will turn into a clear, intensely blue fluorescent solution.

  • Acidification (Critical Step):

    • Do not evaporate the water yet. The free base is in solution and vulnerable.

    • While under inert atmosphere, filter off the catalyst into a flask containing concentrated HCl (excess).

  • Crystallization:

    • Cool the filtrate to 0°C.[2]

    • The hydrochloride salt will precipitate as needles.

    • Filter and dry under vacuum.

  • Result: A stable, off-white to pale yellow solid that can be stored on the shelf (desiccated) without turning black.

References

  • US Patent 3808209A .[3][4][5] Tetraaminopyrazine, 2,3,5-triamino-6-nitropyrazine, 2,6-diamino-3,5-dinitropyrazine.[2][3][4][5][6] United States Patent Office.

  • Donald, D. S., & Webster, O. W. (1987).[1] Heterocycles from HCN Derivatives. Advances in Heterocyclic Chemistry, Vol 41. (Discusses the oxidation of tetraaminopyrazine to tetraiminopiperazine).

  • Mondal, R., et al. (2006).[3] Photogeneration of heptacene in a polymer matrix. Journal of the American Chemical Society.[3] (Discusses stability of acene-like pyrazines).

Sources

Technical Support Center: Tetraaminopyrazine Purification

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2,3,5,6-tetraaminopyrazine (TAP). Our focus is on the effective removal of colored impurities, a common challenge that can impact downstream applications and the overall quality of your final compound.

Frequently Asked Questions (FAQs)

Q1: My crude tetraaminopyrazine is yellow, brown, or even reddish. What causes this discoloration?

This is the most common issue encountered after synthesis. The discoloration is typically not from the tetraaminopyrazine molecule itself, which should be a light-colored solid, but from impurities generated during the reaction or subsequent workup.

  • Oxidation Products: Aromatic amines, like TAP, are highly susceptible to air oxidation.[1][2] The amino groups can be oxidized to form highly conjugated, colored species. This process can be accelerated by exposure to light, heat, or trace metal catalysts.

  • Residual Nitro-aromatics: If your synthesis involves the reduction of a nitro-pyrazine intermediate, such as 2,6-diamino-3,5-dinitropyrazine, incomplete reduction can leave behind intensely colored nitro-aromatic compounds.[3]

  • Thermal Degradation: Tetraaminopyrazine and its precursors can darken at elevated temperatures.[3] Prolonged heating during synthesis or workup can lead to the formation of polymeric or condensed byproducts that are often colored.

  • Starting Material Impurities: Impurities present in the initial starting materials may be carried through the synthesis and contribute to the final product's color.[4]

Understanding the likely source of the color is the first step in selecting the appropriate purification strategy.

Q2: What are the primary methods for removing these colored impurities, and how do I choose the right one?

There are three main techniques, each with its own strengths. The choice depends on the nature of the impurities and the scale of your purification.

  • Recrystallization: The workhorse of solid purification. It leverages differences in solubility between your desired product and the impurities at different temperatures.[5] It is excellent for removing impurities that are either much more or much less soluble than TAP in a given solvent.

  • Activated Carbon Treatment: A highly effective method for adsorbing large, flat, conjugated molecules, which are characteristic of many colored organic impurities.[6][7] It is often used as a pre-purification step before recrystallization.

  • Chromatography: The most powerful separation technique, but also the most resource-intensive. It should be reserved for situations where recrystallization and carbon treatment fail, especially if the impurities have very similar solubility profiles to the product.[8]

The following table provides a high-level comparison to guide your decision:

Method Best For Advantages Disadvantages
Recrystallization Removing significant quantities of soluble or insoluble impurities.Cost-effective, scalable, can yield high-purity crystalline material.Requires finding a suitable solvent; potential for product loss in the mother liquor.
Activated Carbon Removing trace to moderate amounts of intensely colored impurities.Highly effective for color bodies, relatively simple procedure.[9]Can adsorb the desired product, reducing yield; requires hot filtration.
Chromatography Separating complex mixtures or impurities with similar solubility.High resolving power, can separate very similar compounds.Less scalable, requires more solvent, more time-consuming.

A logical workflow often involves an initial purification by activated carbon followed by a final, high-purity crystallization.

crude Crude Colored Tetraaminopyrazine decision Assess Impurity Level crude->decision carbon Activated Carbon Treatment decision->carbon High Color/ Low Impurity Vol. recryst Recrystallization decision->recryst Moderate Color/ High Impurity Vol. carbon->recryst For Final Purity analysis Analyze Purity & Color recryst->analysis chrom Column Chromatography analysis->chrom Impurities Persist pure Pure, Colorless Product analysis->pure Purity OK chrom->pure

Caption: General purification workflow for crude tetraaminopyrazine.

Troubleshooting Guide: Recrystallization

Q3: My recrystallization isn't working. How can I troubleshoot it?

Recrystallization is a powerful but nuanced technique.[10] Success hinges on solvent selection and proper procedure.

Causality: The Principle of Differential Solubility The goal is to find a solvent (or solvent system) in which tetraaminopyrazine is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] Impurities should ideally remain soluble at all temperatures or be completely insoluble, allowing for their removal by filtration.

Common Problems & Solutions

  • Problem: The compound won't dissolve, even when the solvent is boiling.

    • Cause: You have not added enough solvent, or you have chosen a poor solvent.

    • Solution: Add more solvent in small increments until the solid dissolves.[11] If you have added a large volume (e.g., >20-30 mL per gram of crude product) and it still hasn't dissolved, the solvent is likely unsuitable. Refer to the solvent selection table below.

  • Problem: No crystals form, even after the solution has cooled completely.

    • Cause: The solution is not supersaturated. This usually means you used too much solvent.

    • Solution 1: Boil off some of the solvent to increase the concentration and allow it to cool again.

    • Solution 2: Induce crystallization. Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.[12]

    • Solution 3: Add a "seed crystal" – a tiny crystal of pure tetraaminopyrazine from a previous batch. This provides a template for further crystallization.[5]

    • Solution 4: If using a mixed-solvent system, add a small amount of the "anti-solvent" (the one in which the compound is less soluble) dropwise until the solution becomes faintly cloudy, then warm slightly to clarify before cooling.

  • Problem: The product "oils out" instead of forming crystals.

    • Cause: The solution is cooling too quickly, or the boiling point of the solvent is higher than the melting point of your compound/impurity mixture. The compound comes out of solution as a liquid instead of a solid crystal lattice.

    • Solution: Re-heat the solution to redissolve the oil. Allow it to cool much more slowly. Insulate the flask with glass wool or paper towels. A slower cooling rate is crucial for forming a pure crystal lattice.[10]

Solvent Selection Table for Tetraaminopyrazine

Solvent Boiling Point (°C) Polarity Comments & Rationale Source
Water 100HighTAP has some water solubility. Good for mixed-solvent systems but may not be ideal alone.[3]
Ethanol 78Medium-HighA common solvent for recrystallizing polar organic molecules.[13][14]
Dimethylformamide (DMF) 153High (Aprotic)Reported as a successful recrystallization solvent for TAP. Its high boiling point allows for a large solubility differential. Use in a fume hood.[3]
Dimethyl Sulfoxide (DMSO) 189High (Aprotic)Similar to DMF, its high boiling point is advantageous. Often used in a mixture with water.[3][13]
DMSO / Water VariableHighA reported successful mixed-solvent system. Allows for fine-tuning of polarity and solubility. A 1:1 or 2:1 ratio is a good starting point.[3]
Experimental Protocol: Recrystallization of Tetraaminopyrazine from DMSO/Water
  • Dissolution: Place 1.0 g of crude, colored tetraaminopyrazine into a 100 mL Erlenmeyer flask. Add 20 mL of dimethyl sulfoxide (DMSO).

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue heating until the solid completely dissolves. Safety Note: Handle hot DMSO in a well-ventilated fume hood.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble materials.

  • Crystallization: Remove the flask from the heat. Slowly add 20 mL of deionized water dropwise to the hot solution with continuous swirling. The solution may become slightly turbid. If a large amount of precipitate forms immediately, add a small amount of hot DMSO to redissolve it.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold 1:1 DMSO/water, followed by a wash with cold water, and finally with a small amount of cold ethanol to aid in drying.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Guide: Activated Carbon Treatment

Q4: How do I use activated carbon effectively without losing too much of my product?

Activated carbon is a powerful decolorizing agent, but its high surface area can also adsorb your desired product if not used correctly.[15]

Causality: The Principle of Adsorption Activated carbon has a vast network of pores that provide a large surface area. It works by physically adsorbing large organic molecules with extended π-systems (like colored impurities) onto its surface via van der Waals forces.[6][7] For basic compounds like amines, acidic activated carbons can provide enhanced selectivity.[16]

start Dissolve Crude Product in Hot Solvent add_carbon Add 1-2% w/w Activated Carbon start->add_carbon reflux Stir/Reflux for 5-15 minutes add_carbon->reflux hot_filt Perform Hot Filtration (Crucial Step) reflux->hot_filt filtrate Collect Clear, Decolorized Filtrate hot_filt->filtrate proceed Proceed to Recrystallization filtrate->proceed

Caption: Workflow for activated carbon decolorization.

Common Problems & Solutions

  • Problem: The solution is still colored after treatment.

    • Cause 1: Not enough carbon was used.

    • Solution 1: Cool the solution slightly, add a second small portion of carbon, and reflux for another 5-10 minutes.

    • Cause 2: The impurities are not well-adsorbed by carbon.

    • Solution 2: The impurities may be too small or too polar. Recrystallization or chromatography may be more effective.

  • Problem: Very low yield after recrystallization.

    • Cause: Too much activated carbon was used, which adsorbed a significant amount of your product.

    • Solution: Use less carbon. Start with 1% by weight relative to your crude product and only add more if necessary. The goal is to use the minimum amount required to remove the color.

Experimental Protocol: Decolorization with Activated Carbon
  • Dissolution: In an appropriately sized flask, dissolve your crude tetraaminopyrazine in a minimal amount of a suitable hot solvent (e.g., DMF or DMSO), as you would for recrystallization.

  • Carbon Addition: Once the solid is fully dissolved, remove the flask from the heat source. Add a small amount of activated carbon (start with 1-2% of the solute's weight, e.g., 10-20 mg of carbon for 1 g of crude product). Safety Note: Never add activated carbon to a superheated or boiling solution, as it can cause violent bumping.

  • Heating: Return the flask to the heat source and maintain a gentle reflux with stirring for 5-15 minutes. Avoid prolonged boiling, which can reduce the carbon's effectiveness and potentially degrade your product.

  • Hot Filtration: This is the most critical step. You must filter the solution while it is still hot to remove the carbon before your product begins to crystallize.

    • Set up a vacuum filtration apparatus with a Büchner or Hirsch funnel.

    • Place a piece of filter paper in the funnel. To prevent fine carbon particles from passing through, you can add a ~0.5 cm layer of Celite® (diatomaceous earth) on top of the filter paper.

    • Pre-heat the funnel and receiving flask by passing some hot, pure solvent through them.

    • Quickly and carefully filter the hot mixture.

  • Washing: Rinse the flask and the carbon/Celite® cake with a small amount of fresh hot solvent to recover any adsorbed product.

  • Crystallization: The resulting clear, colorless (or much lighter) filtrate can now be cooled to induce crystallization as described in the recrystallization protocol.

Advanced Purification

Q5: Recrystallization and carbon treatment didn't work. What's next?

If you still have persistent colored impurities, it is likely because they have solubility and polarity properties very similar to tetraaminopyrazine. In this case, column chromatography is the next logical step.

Causality: The Principle of Differential Partitioning Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluting solvent).

  • Normal-Phase Chromatography: Uses a polar stationary phase (silica) and a non-polar mobile phase. Polar compounds (like TAP) will adhere strongly to the silica and elute slowly. This is often not ideal for highly polar compounds which may not move at all.

  • Reversed-Phase Chromatography: Uses a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., methanol/water). In this mode, your polar product will elute earlier than less polar impurities. This can be highly effective for removing residual non-polar or greasy colored byproducts.[8] As demonstrated in the purification of a similarly substituted aniline, reversed-phase flash chromatography successfully removed colored impurities where normal-phase was insufficient.[8]

This technique requires more development and resources but offers the highest resolving power for challenging purification problems.

References

  • Heycarbons. (n.d.). Activated Carbon For Amine MDEA DEA Filtration.
  • Zhulin Activated Carbon Group. (n.d.). Activated carbon for amine purification.
  • Taylor, E. C., & Macor, J. E. (1974). U.S. Patent No. 3,808,209. Washington, DC: U.S.
  • Zhang, J., et al. (2009). A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt. Organic Process Research & Development.
  • Zhang, J., et al. (2009). A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt. Via Scientific.
  • MilliporeSigma. (n.d.). Surface chemistry of synthetic carbon adsorbents and their application in the adsorption of amines.
  • Behn Meyer. (2026, February 5). Expanding Your Amine Solution Lifespan with Behn Meyer's Activated Carbon.
  • Cayman Chemical. (n.d.). 4-Aminopyridine - PRODUCT INFORMATION.
  • Al-Lagtah, N. M. A., et al. (2016). Activated carbon impact on MDEA amine solutions.
  • International Union of Pure and Applied Chemistry. (2009).
  • Universal Oil Products Company. (1956). U.S. Patent No. 2,744,938. Washington, DC: U.S.
  • Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.
  • JoVE. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube.
  • Creative Bioarray. (n.d.). Decolorization Protocol.
  • Li, J. (2014). Novel synthesis method of 2, 3, 5, 6-tetramethylpyrazine.
  • Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • University of Groningen. (2022, October 14).
  • Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review.
  • Professor Dave Explains. (2020, January 10).
  • Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure.
  • UMNOrganicChemistry. (2014, November 20).
  • Biotage. (2023, December 5). How can I remove color from my reaction product?.
  • Huamei Carbon. (2025, August 18). The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters.
  • Reddy, G. S., et al. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC.
  • Cayman Chemical. (n.d.). Sulfamethazine - PRODUCT INFORMATION.
  • Al-Hussain, S. A., et al. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. MDPI.
  • He, Y., et al. (2012). Preparation of two novel monobrominated 2-(2',4'-dihydroxybenzoyl)
  • Delgado, D. R., et al. (2022). Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling. PMC.
  • Cayman Chemical. (n.d.). Atrazine - PRODUCT INFORMATION.

Sources

Technical Support Center: Optimizing Yield in the Reduction of Dinitropyrazine Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for energetic materials and pharmaceutical synthesis. The reduction of dinitropyrazine precursors—such as 2,6-diamino-3,5-dinitropyrazine (ANPZ) or 2,3-dichloro-5,6-dinitropyrazine—to their corresponding polyaminopyrazines is a notoriously challenging transformation. Researchers frequently encounter stalled reactions, poor yields due to intermediate insolubility, or unwanted side reactions like ring-opening and N-formylation.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you achieve >85% yields in your reduction workflows.

Diagnostic Workflow for Reduction Optimization

Selecting the correct reduction methodology depends entirely on the functional groups present on your pyrazine ring and the solubility profile of your specific precursor.

ReductionOptimization Start Dinitropyrazine Precursor (e.g., ANPZ, DADNP) HalogenCheck Are Halogens Present (e.g., Cl, Br)? Start->HalogenCheck TransferHydro Catalytic Transfer Hydrogenation (Pd(OH)2/C, NH4HCO2) HalogenCheck->TransferHydro Yes (Prevent Dehalogenation) StandardHydro Direct Hydrogenation (10% Pd/C, H2 Gas 50 psi) HalogenCheck->StandardHydro No SolubilityCheck Is Precursor Solubility < 0.1 M at RT? SolventAdjust Use Ethanol/THF Cosolvent Elevate Temp to 50-70°C SolubilityCheck->SolventAdjust Yes StandardSolvent Use Aqueous or Standard Alcoholic Solvent SolubilityCheck->StandardSolvent No TransferHydro->SolubilityCheck StandardHydro->SolubilityCheck Intermediate Monitor for Red Nitrotriamine Intermediate SolventAdjust->Intermediate StandardSolvent->Intermediate Product Target Polyaminopyrazine (Blue Fluorescent Solution) Intermediate->Product Complete Conversion (16-18 hrs)

Figure 1: Diagnostic workflow for selecting the optimal dinitropyrazine reduction methodology.

Step-by-Step Methodologies

Protocol A: Optimized Direct Catalytic Hydrogenation (For Poorly Soluble Precursors)

Standard aqueous hydrogenations often fail because dinitropyrazines and their partially reduced intermediates suffer from severe mass-transfer limitations in water[1]. This protocol utilizes elevated temperatures and ethanol to keep intermediates in solution[2].

  • Preparation: Charge a nitrogen-purged Parr hydrogenation vessel with your dinitropyrazine precursor (e.g., 2,6-diamino-3,5-dinitropyrazine, 0.125 mol).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w relative to the substrate).

  • Solvent Selection: Suspend the mixture in 250 mL of absolute ethanol. Causality: Ethanol at elevated temperatures drastically improves the solubility of the rigid pyrazine lattice compared to water or dilute phosphoric acid[2].

  • Pressurization: Pressurize the vessel with H₂ gas to 50 p.s.i.g.

  • Reaction: Agitate vigorously while heating the vessel to 50–70 °C for 10 to 16 hours.

  • Validation Checkpoint: The reaction is self-validating. The mixture will initially form a red suspension (the 2,3,5-triamino-6-nitropyrazine intermediate). Complete reduction is confirmed when the red solid fully dissolves and the solution exhibits a brilliant blue fluorescence[1].

  • Isolation: Vent the H₂ and purge with N₂. Filter the catalyst hot under an inert atmosphere. Immediately drop the filtrate into a deoxygenated mixture of 36% HCl and THF to precipitate the stable polyaminopyrazine hydrochloride salt[2].

Protocol B: Catalytic Transfer Hydrogenation (For Halogenated or Sensitive Precursors)

If your pyrazine ring contains halogens, high-pressure H₂ will cause rapid dehalogenation. Transfer hydrogenation provides a milder, controlled hydrogen source[3].

  • Preparation: Dissolve the precursor in a compatible, non-acylating solvent (e.g., Methanol or an EtOH/THF blend).

  • Catalyst Addition: Add Pearlman's catalyst (20% Pd(OH)₂/C).

  • Hydrogen Donor: Add an excess of ammonium formate (5–10 equivalents per nitro group). Causality: Ammonium formate is strictly required over formic acid. Formic acid acts as an acylating agent and will formylate the newly generated, highly nucleophilic amine groups, ruining your yield[3].

  • Reaction: Reflux the mixture gently (approx. 60 °C) for 18 hours.

  • Validation Checkpoint: Monitor via TLC or HPLC. The reaction is complete when the highly polar hydroxylamine intermediate disappears. The absence of a +28 Da mass shift (formylation) on LC-MS validates the integrity of the amine groups[3].

  • Isolation: Filter through a Celite pad under nitrogen to remove the catalyst, then concentrate in vacuo.

Quantitative Data: Yield Optimization Matrix

Table 1: Impact of solvent and catalyst choices on dinitropyrazine reduction yields.

Reduction MethodCatalystSolvent SystemConditionsPrimary Advantage / LimitationTypical Yield
Direct Hydrogenation10% Pd/CWaterRT / 50 psiStandard baseline; limited by substrate solubility~75%
Optimized Direct10% Pd/CEthanol50-70°C / 50 psiOvercomes poor solubility of nitrotriamine intermediate89-92%
Transfer Hydrogenation20% Pd(OH)₂/CMeOH / NH₄HCO₂60°C / AmbientAvoids high-pressure H₂; prevents dehalogenation80-85%
Transfer Hydrogenation20% Pd(OH)₂/CFormic AcidRT / AmbientLimitation: Causes unwanted N-formylation of amines<40%

Troubleshooting & FAQs

Q1: My reduction stalls, yielding a red solid instead of the expected fluorescent blue solution. What is happening? A1: The reduction of 2,6-diamino-3,5-dinitropyrazine proceeds stepwise because the two nitro groups have different susceptibilities to reduction[1]. The first nitro group reduces relatively quickly, forming a red 2,3,5-triamino-6-nitropyrazine intermediate[1]. This intermediate is notoriously insoluble. If your reaction stalls here, it is due to a three-phase mass transfer limitation (solid catalyst, solid intermediate, H₂ gas). To resolve this, increase the reaction temperature to 50–70 °C and switch to a solvent with better solubilizing power, such as ethanol[2].

Q2: I am observing formylated byproducts when using transfer hydrogenation. How can I prevent this? A2: Transfer hydrogenation using formic acid as both the solvent and hydrogen source leads to the formylation of the newly generated amine groups on the pyrazine ring[3]. To prevent this, switch your hydrogen donor to ammonium formate and use a non-reactive solvent like methanol. This provides the necessary hydrogen equivalents without acting as an acylating agent[3].

Q3: How do I safely isolate tetraaminopyrazine? My product turns black during workup. A3: Polyaminopyrazines are extremely electron-rich and readily undergo rapid aerial oxidation. All post-reaction operations (filtration of the Pd/C catalyst, concentration) must be performed under a strict nitrogen or argon atmosphere[1]. To stabilize the final product, immediately precipitate it as a hydrochloride salt by dropping the filtered reaction mixture into a deoxygenated solution of concentrated HCl[2].

References

  • Donald, D. S. "Tetraaminopyrazine, 2,3,5-triamino-6-nitropyrazine, 2,6-diamino-3,5-dinitropyrazine.
  • Wang, Y., et al. "A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt." Molecules (MDPI), 2009.[Link]

  • Pagoria, P. F., et al. "New synthesis of 2,6-diamino-3,5-dinitropyrazine-1-oxide from 2,6-diaminopyrazine-1-oxide.

Sources

Technical Support Center: Handling & Storage of Tetraaminopyrazine (TAP)

Author: BenchChem Technical Support Team. Date: March 2026

From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Synthesis & Materials Science Division Subject: COMPREHENSIVE GUIDE: Mitigating Moisture & Oxidation Sensitivity in TAP Precursors

Executive Summary & Scientific Context

Tetraaminopyrazine (TAP) is a critical ligand in the synthesis of conductive Metal-Organic Frameworks (MOFs) and rigid-rod polymers (e.g., polypyridobisimidazole). Its electron-rich pyrazine core, substituted with four amine groups, makes it an exceptional donor for


-

conjugated systems.

The Core Challenge: This same electron density renders TAP thermodynamically unstable in the presence of atmospheric oxygen and moisture. The degradation is not merely "spoilage"—it is a rapid, autocatalytic radical oxidation that alters the stoichiometry of your reaction, leading to non-conductive defects in MOF lattices or chain termination in polymer synthesis.

This guide replaces "best practices" with self-validating protocols designed to ensure the integrity of your ligand before it enters your reactor.

Diagnostic: The Chemistry of Degradation

User Question: "My TAP powder has shifted from bright yellow to a dark purple/black crust. Is it still usable?"

Technical Analysis: No. The color change indicates the formation of extended conjugated networks.

  • Mechanism: In the presence of

    
     and 
    
    
    
    , TAP undergoes single-electron transfer (SET) oxidation.
  • Propagation: This forms radical cations that couple to form azo-linkages or fused pyrazine oligomers (similar to the mechanism of polyaniline formation).

  • Result: The "black crust" is a conductive, insoluble impurity that will act as a nucleation poison in MOF growth.

Visualization: The Oxidation Cascade

The following diagram illustrates why moisture is the catalyst for this failure mode.

TAP_Degradation TAP TAP (Fresh) [C4H8N6] Radical Radical Cation Intermediate TAP->Radical -1e- (Oxidation) Moisture Moisture (H2O) Proton Shuttle Moisture->Radical Catalyzes Oxygen Oxygen (O2) Electron Acceptor Oxygen->Radical Initiates Oligomer Black Crust (Azo-Oligomers) Radical->Oligomer Coupling/Polymerization

Figure 1: The oxidative degradation pathway of TAP. Moisture acts as a proton shuttle, lowering the activation energy for electron transfer to oxygen.

Storage Protocol: The "Salt vs. Base" Strategy

User Question: "I am tired of my TAP degrading. How do I stop this?"

Scientist's Answer: Stop storing the Free Base. Switch to the Hydrochloride Salt (TAP·4HCl) for storage, and generate the Free Base in situ.

Comparative Stability Data
FeatureTAP (Free Base)TAP·4HCl (Salt)
Oxidation State Highly Reactive (

lone pairs exposed)
Passivated (Ammonium form)
Shelf Life (Air) < 24 Hours> 12 Months
Shelf Life (Inert) 3-6 Months> 2 Years
Color Yellow/GoldWhite/Pale Yellow
Solubility DMSO, DMF (limited)Water, Dilute Acid
Protocol A: Long-Term Storage of TAP·4HCl
  • Container: Amber glass vial with a PTFE-lined septum cap.

  • Atmosphere: Argon backfill is preferred over Nitrogen (Argon is heavier than air and blankets the powder).

  • Temperature: Store at -20°C.

  • Desiccant: Store the vial inside a secondary jar containing activated silica gel or

    
    .
    

Operational Protocols: Handling & Synthesis

User Question: "I need the Free Base for my MOF synthesis. How do I use the salt without introducing chloride impurities?"

Scientist's Answer: You perform an In-Situ Neutralization . This is superior to using stored Free Base because it guarantees you are starting with 100% un-oxidized amine species at the exact moment of reaction.

Protocol B: In-Situ Deprotonation for Conductive MOF Synthesis

Context: Standard solvothermal synthesis (e.g., Ni-TAP MOF).

Reagents:

  • TAP·4HCl (Recrystallized)

  • Degassed Water/DMF mixture (50:50 v/v)

  • Triethylamine (TEA) or DABCO (Base)

Step-by-Step:

  • The Dissolution (Glovebox/Schlenk):

    • Weigh TAP·4HCl into your reaction vessel.

    • Add degassed solvent. The solution should be clear and colorless/pale yellow.

    • Checkpoint: If the solution turns pink immediately, your solvent contains dissolved oxygen. Stop and re-degas.

  • The Neutralization:

    • Add 4.1 equivalents of TEA (relative to TAP).

    • Observation: The solution will turn bright yellow (formation of free amine).

    • Critical Timing: Add your metal salt solution (e.g.,

      
      ) immediately (within 60 seconds). The free amine is now vulnerable to oxidation.
      
  • The Coordination:

    • Seal the vessel immediately.

    • Proceed with solvothermal heating.[1]

Visualization: Handling Decision Tree

Handling_Workflow Start Start: Weighing TAP Form Which Form? Start->Form FreeBase Free Base Form->FreeBase High Risk Salt HCl Salt Form->Salt Recommended GB Glovebox Required (<0.5 ppm O2) FreeBase->GB Bench Benchtop Possible (Minimize exposure) Salt->Bench Action1 Dissolve in Degassed Solvent GB->Action1 Bench->Action1 Action2 Add Base (In-Situ) Action1->Action2 If Salt Reaction Add Metal Source & Seal Action1->Reaction If Free Base Action2->Reaction

Figure 2: Operational workflow for selecting the correct handling procedure based on the TAP precursor form.

Troubleshooting & FAQs

Q1: I don't have a glovebox. Can I still use TAP Free Base?

  • A: It is highly risky. If you must, use a Schlenk line with rigorous cycles (vacuum/Argon x3). Weigh the sample in a "weighing funnel" with a ground glass joint that connects directly to your Schlenk flask to avoid air exposure during transfer. If the powder smokes or turns dark upon air contact, your experiment is already compromised.

Q2: My final MOF has low conductivity (


). Could this be the TAP? 
  • A: Yes. Partial oxidation of TAP leads to "defect sites" in the 2D lattice. Instead of a continuous

    
    -conjugated sheet, you have islands of conjugation separated by oxidized defects.
    
    • Validation: Digest a small sample of your MOF in acid and run an NMR. If you see broad paramagnetic peaks or quinoid impurities, your linker degraded before coordination [1].

Q3: How do I purify TAP if it has partially oxidized?

  • A: Do not attempt recrystallization of the Free Base in air.

    • Method: Sublimation. TAP Free Base sublimes at high vacuum (

      
       Torr) and moderate heat (
      
      
      
      ). This is the only way to separate the pure yellow monomer from the non-volatile black oligomers [2].

References

  • Conductive MOF Synthesis & Ligand Stability

    • Source: Hmadeh, M., et al. (2012). "New Porous Crystals of Extended Metal-Catecholates.
    • Relevance: Establishes the sensitivity of electron-rich ligands in conductive frameworks.
  • Purification of Organic Semiconductors

    • Source: Salzmann, I., et al. (2016). "Electronic Structure of Soluble, Conductive MOF Ligands." Accounts of Chemical Research.
    • Relevance: Details sublimation protocols for high-purity organic electronic precursors.
  • Amine Oxidation Mechanisms

    • Source: Smith, M. B., & March, J. "March's Advanced Organic Chemistry.

Sources

Navigating the Challenges of Insoluble Pyrazines in NMR Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide, curated by Senior Application Scientists, provides in-depth solutions and troubleshooting for a common bottleneck in the analysis of pyrazine-based compounds: poor solubility in standard deuterated solvents for Nuclear Magnetic Resonance (NMR) spectroscopy. We understand that obtaining high-quality NMR data is critical for structural elucidation, purity assessment, and reaction monitoring. This resource is designed to equip you with the expertise to overcome solubility hurdles and acquire clear, interpretable spectra.

Frequently Asked Questions (FAQs)

Q1: My pyrazine derivative is insoluble in CDCl₃. What should be my next step?

A1: Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its volatility, which simplifies sample recovery.[1][2][3] However, many pyrazine derivatives, especially those with polar functional groups or a tendency to form strong intermolecular interactions like hydrogen bonds, will exhibit poor solubility.

Your next step should be to assess the polarity of your compound. A systematic approach to solvent selection is crucial.[4]

  • For moderately polar compounds: Try acetone-d₆ or benzene-d₆. Acetone is known for its ability to dissolve a wide variety of substances.[1]

  • For highly polar compounds: Deuterated dimethyl sulfoxide (DMSO-d₆) is a powerful, polar aprotic solvent with an exceptional ability to dissolve a broad spectrum of compounds.[5][6][7][8] It is often the go-to solvent for polar and ionic compounds that are insoluble in other common NMR solvents.[5]

Q2: I've tried DMSO-d₆, but my pyrazine compound still shows limited solubility or gives broad peaks. What are my options?

A2: While DMSO-d₆ is an excellent solvent, some highly crystalline or polymeric pyrazine materials can remain challenging.[3][7] Here are several advanced strategies to consider:

  • Elevated Temperature NMR (VT-NMR): Solubility often increases with temperature. Running the NMR experiment at a higher temperature can significantly improve the solubility of your compound.[9][10][11] DMSO-d₆ is well-suited for high-temperature studies due to its high boiling point (189 °C).[3]

  • Solvent Mixtures: A combination of solvents can sometimes achieve better solubility than a single solvent. A common practice is to use a mixture of DMSO-d₆ with a few drops of another solvent.[4][9] For some heterocyclic compounds, a mixture of chloroform and methanol (e.g., 4:1) has been effective, although this requires custom locking of the spectrometer.[9]

  • Acidic Solvents: For basic pyrazine compounds, using an acidic solvent can lead to protonation and formation of a more soluble salt. Trifluoroacetic acid-d (TFA-d) is a strong solvent of choice for polyaza heterocycles that are poorly soluble.[9][12][13] It can be used neat or as a co-solvent with CDCl₃.[14]

  • Highly Viscous Solvents: For mixture analysis, highly viscous binary solvents like DMSO-d₆/glycerol have been shown to have high dissolution power for both polar and apolar compounds.[15]

Q3: Are there any drawbacks to using "aggressive" solvents like DMSO-d₆ or TFA-d?

A3: Yes, while these solvents are powerful tools, it's important to be aware of their potential effects on your sample and data:

  • DMSO-d₆:

    • High Viscosity: Can lead to broader NMR signals, especially at room temperature.[4][7]

    • Hygroscopic Nature: Readily absorbs water from the atmosphere, which can introduce a significant water peak in your spectrum.[7] It is crucial to use dry DMSO-d₆.[9]

    • Difficult to Remove: Its high boiling point makes sample recovery challenging.[3][4]

    • Potential Reactivity: Can react with strong electrophiles or be deprotonated by strong bases.[7]

  • TFA-d:

    • Acidity: It is a strong acid and can cause decomposition or unwanted reactions with sensitive functional groups.[12]

    • Proton Exchange: Will readily exchange with labile protons (e.g., -OH, -NH), causing their signals to disappear or broaden.

    • Corrosive: Requires careful handling due to its corrosive nature.[12]

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to systematically address solubility issues with pyrazine compounds.

Problem: My pyrazine compound is a solid that won't dissolve sufficiently in any standard NMR solvent for a good quality spectrum.

The key is to understand the underlying chemical properties of your specific pyrazine derivative to make an informed solvent choice.

The following diagram outlines a logical progression for selecting an appropriate NMR solvent for challenging pyrazine compounds.

SolventSelection Start Start: Insoluble Pyrazine Compound Test_CDCl3 Try CDCl₃ Start->Test_CDCl3 Soluble_CDCl3 Soluble? Acquire Spectrum Test_CDCl3->Soluble_CDCl3 Yes Insoluble_CDCl3 Insoluble Test_CDCl3->Insoluble_CDCl3 No Test_DMSOd6 Try DMSO-d₆ Insoluble_CDCl3->Test_DMSOd6 Soluble_DMSOd6 Soluble? Acquire Spectrum Test_DMSOd6->Soluble_DMSOd6 Yes Insoluble_DMSOd6 Insoluble Test_DMSOd6->Insoluble_DMSOd6 No Advanced_Strategies Advanced Strategies Insoluble_DMSOd6->Advanced_Strategies Heated_NMR Heated NMR in DMSO-d₆ Advanced_Strategies->Heated_NMR Solvent_Mixture Solvent Mixture (e.g., DMSO-d₆/CDCl₃) Advanced_Strategies->Solvent_Mixture Acidic_Solvent Acidic Solvent (TFA-d) Advanced_Strategies->Acidic_Solvent Final_Spectrum Acquire Spectrum Heated_NMR->Final_Spectrum Solvent_Mixture->Final_Spectrum Acidic_Solvent->Final_Spectrum

Caption: A decision tree for NMR solvent selection for insoluble pyrazines.

Experimental Protocols

Protocol 1: Sample Preparation for Heated NMR in DMSO-d₆

This protocol is intended for pyrazine compounds that show poor solubility in DMSO-d₆ at room temperature.

Materials:

  • Pyrazine compound (5-10 mg)

  • High-purity DMSO-d₆ (0.6-0.7 mL)

  • Class A glass NMR tube (e.g., Pyrex)

  • Vortex mixer and/or sonicator

  • Heat gun (optional)

Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of your pyrazine compound and place it in a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ to the vial.

  • Initial Dissolution Attempt: Vortex the sample for 30-60 seconds. If the solid persists, sonicate the sample for 5-10 minutes.

  • Transfer to NMR Tube: Carefully transfer the solution/suspension to the NMR tube. Ensure the sample depth is adequate for the spectrometer (typically at least 4.5 cm).[3]

  • Gentle Heating (Optional): If the compound is still not fully dissolved, you can gently warm the NMR tube with a heat gun.[10] Caution: Do not overheat, as this can cause solvent expansion and potential sample degradation.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Allow the sample to equilibrate to the ambient probe temperature.

    • Lock and shim the spectrometer.

    • Set the desired higher temperature for the experiment (e.g., start at 40°C and increase in 10°C increments). Note: Do not exceed the boiling point of the solvent minus 10°C.

    • Allow the sample to thermally equilibrate at the target temperature for at least 5-10 minutes before re-shimming and acquiring data.

Protocol 2: Using Trifluoroacetic Acid-d (TFA-d) as a Co-Solvent

This protocol is for basic pyrazine compounds that are insoluble in common neutral solvents.

Materials:

  • Pyrazine compound (5-10 mg)

  • Chloroform-d (CDCl₃) (0.6 mL)

  • Trifluoroacetic acid-d (TFA-d)

  • NMR tube

Procedure:

  • Initial Suspension: Suspend your pyrazine compound in approximately 0.6 mL of CDCl₃ in an NMR tube.

  • TFA-d Addition: Add TFA-d dropwise to the suspension while gently agitating the tube. Often, only a few drops are needed to achieve complete dissolution as the pyrazinium salt forms.

  • Data Acquisition: Once the sample is fully dissolved, lock and shim the spectrometer and acquire your NMR spectrum.

  • Data Interpretation: Be aware that the chemical shifts of protons near the basic nitrogen atoms of the pyrazine ring will be significantly affected by protonation. Labile protons on your molecule will likely exchange with the deuterium in TFA-d and will not be observed.

Data Summary Table

The table below summarizes the properties of common and alternative deuterated solvents for NMR analysis of pyrazines.

SolventFormulaResidual ¹H Peak (ppm)Boiling Point (°C)Key Characteristics & Use Cases
Chloroform-dCDCl₃~7.2661Good starting point for many organic compounds; easy to remove.[2][3][5]
Acetone-d₆(CD₃)₂CO~2.0556Dissolves a wide range of compounds; volatile.[1][2]
DMSO-d₆(CD₃)₂SO~2.50189Excellent for polar and ionic compounds; high boiling point suitable for VT-NMR.[3][5][6][7]
Methanol-d₄CD₃OD~3.31, ~4.8765Good for polar compounds; facilitates proton exchange.[5]
Trifluoroacetic Acid-dCF₃COOD~11.572Strong acid for dissolving basic, insoluble heterocycles; can cause sample decomposition.[12][14]

References

  • Armar. (n.d.). Trifluoroacetic Acid-d: Premium Deuterated Solvent for NMR Precision. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • BenchChem. (2025).
  • Giraudeau, P., et al. (2016). Highly Viscous Binary Solvents: DMSO-d6/Glycerol and DMSO-d6/Glycerol-d8 for Polar and Apolar Mixture Analysis by NMR. Analytical Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). NMR Solvent Selection Guidelines. Retrieved from [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

  • BenchChem. (2025, December). Application Notes and Protocols for Utilizing DMSO-d6 as a Solvent in NMR-Based Reaction Kinetics Studies.
  • ARMAR Isotopes. (n.d.). High-Quality Dimethylsulfoxide-d6 for Accurate NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2014, September 30). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?. Retrieved from [Link]

  • ResearchGate. (2012, October 2). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?. Retrieved from [Link]

  • ResearchGate. (2022, June 29). How to take NMR if compound is not soluble in DMSO-d6 and CDCl3?. Retrieved from [Link]

  • ResearchGate. (2015, September 15). Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents?. Retrieved from [Link]

  • University of Bristol. (n.d.).

Sources

Avoiding shock sensitivity in energetic pyrazine precursors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mitigation of Shock Sensitivity in Energetic Pyrazine Synthesis

Ticket ID: PYR-SENS-001 Status: Open Priority: Critical (Safety Protocol)

Introduction: The Stability Paradox

Welcome to the Energetic Materials Technical Support Center. You are likely accessing this guide because you are working with high-nitrogen pyrazine scaffolds—specifically precursors like ANPZ (2,6-diamino-3,5-dinitropyrazine) or intermediates en route to LLM-105 (2,6-diamino-3,5-dinitropyrazine-1-oxide).

The Core Issue: While final products like LLM-105 are celebrated as "Insensitive High Explosives" (IHEs) due to their graphitic crystal packing, their precursors and crude intermediates do not share this safety profile . During synthesis, these materials often exhibit unpredictable shock sensitivity due to three specific factors:

  • Acid Encapsulation: Trapped nitration acids within the crystal lattice.

  • Crystal Habit: Formation of high-aspect-ratio needles (stress concentrators) rather than spheres.

  • Process Impurities: Unstable partially nitrated byproducts.

This guide provides a self-validating protocol to neutralize these risks.

Module 1: Synthesis & Reaction Control

Focus: Managing the Exotherm and Heterogeneity

The Mechanism of Danger

Most energetic pyrazines are synthesized via mixed-acid nitration or oxidation (e.g., using Trifluoroacetic anhydride/H2O2). These reactions are heterogeneous (slurry-to-slurry).

  • Risk: The solid precursor coats itself in product, preventing full reaction. This requires higher temperatures to drive conversion, bringing the mixture dangerously close to its thermal decomposition onset (

    
    ).
    
  • Causality: Localized hotspots in a slurry create gas pockets (NOx), which sensitize the bulk liquid to shock (cavitation initiation).

Troubleshooting Protocol: The "Safe-Ramp" Nitration

Scenario: You are nitrating a precursor (e.g., DAPO or DMP) and observe rapid foaming or temperature spikes.

ParameterStandard ProtocolCorrective Action (Safe Mode)
Dosing Solid addition to acidInverse Addition: Add acid solution to solid suspension (if solubility permits) or use Microreactor Flow to limit active volume.
Temp Control Ice bath (passive)Active Cryostat: Maintain

between jacket and reactor.
Agitation Magnetic Stir barOverhead Impeller: Crucial. Magnetic bars grind crystals (friction risk) and fail in thick slurries.
Workflow Visualization: The Safety Loop

The following diagram illustrates the critical decision points during the synthesis of ANPZ/LLM-105 to prevent thermal runaway.

SynthesisSafety cluster_safety Critical Control Point Start Precursor (DAPO/DMP) Nitration Nitration (Mixed Acid) Start->Nitration Exotherm Check: Exotherm > 5°C/min? Nitration->Exotherm Quench Emergency Quench (Ice/Water) Exotherm->Quench YES (Critical) Continue Continue Reaction Exotherm->Continue NO (Stable) Isolation Isolation (Filtration) Continue->Isolation Wash Acid Removal Wash Isolation->Wash

Caption: Logic flow for managing thermal runaway during pyrazine nitration. Note the critical decision diamond based on exotherm rate.

Module 2: Isolation & Crystal Engineering

Focus: Eliminating "Trigger" Defects

The Acid Inclusion Trap

A common user error is assuming that a neutral pH filtrate means the crystals are neutral.

  • The Issue: Energetic pyrazines often crystallize around solvent molecules. If you crystallize from nitric/sulfuric acid, the acid becomes an inclusion within the lattice.

  • Consequence: These inclusions lower the decomposition temperature and drastically increase impact sensitivity (drop-weight height decreases).

Protocol: The "Displacement" Recrystallization

Do not rely on simple water washing. You must restructure the crystal to release trapped acid.

Step-by-Step Guide:

  • Dissolution: Dissolve the crude, acid-wet cake in DMSO (Dimethyl Sulfoxide) or DMF . These dipolar aprotic solvents disrupt the acid-pyrazine hydrogen bonds.

  • Neutralization: Add a stoichiometric amount of mild base (e.g., aqueous ammonia) to the solution before recrystallization triggers.

  • Precipitation: Slowly add water (antisolvent) to the DMSO solution.

    • Fast addition = Needles (Sensitive).

    • Slow addition = Blocks/Polyhedra (Insensitive).

Data: Morphology vs. Sensitivity

Comparison of LLM-105 precursors based on isolation method.

Crystal HabitAcid Content (%)Impact Sensitivity (

, cm)
Friction Sensitivity (N)
Needles (Crude) > 2.0%32 cm (Sensitive)120 N
Blocks (Recryst) < 0.1%> 100 cm (Insensitive)> 360 N
Spheres (Optimized) Trace> 120 cm (Insensitive)> 360 N

Module 3: Mechanism of Insensitivity

Why does this work?

To validate your safety protocol, you must understand the Slip Plane Mechanism . Stable pyrazine energetics (like LLM-105) rely on strong intramolecular hydrogen bonding and


-stacking.
  • Intramolecular H-Bonds: Lock the nitro groups in plane with the pyrazine ring, reducing steric strain.

  • 
    -Stacking:  Molecules stack like sheets of graphite. When shocked, these sheets "slide" past each other, dissipating energy as heat rather than breaking bonds.
    

Disruption: If an acid molecule or impurity intercalates between these sheets, the "sliding" is blocked. The shock energy concentrates at the defect, breaking bonds and triggering detonation.

CrystalMechanics cluster_stable Pure Crystal (Stable) cluster_unstable Impure Crystal (Sensitive) Shock Mechanical Shock Layers Layer A Slip Plane Layer B Shock->Layers Defect Layer A Acid Defect (Blockage) Layer B Shock->Defect Dissipation Energy Dissipation (Heat) Layers:slip->Dissipation Sliding Break Bond Scission (Explosion) Defect:block->Break Stress Concentration

Caption: Mechanism of shock sensitivity. Pure crystals dissipate energy via slip planes; impurities block this sliding, causing bond rupture.

FAQ: Troubleshooting Specific Scenarios

Q1: My product turned brown during vacuum drying. Is it safe? A: Stop immediately. Brown discoloration usually indicates NOx evolution and acid-catalyzed decomposition. The material is likely thermally unstable and highly sensitive.[1]

  • Action: Re-wet the material with water immediately. Do not scrape dry material. Neutralize with dilute bicarbonate before disposal or reprocessing.

Q2: Can I use metal spatulas for transferring the dry precursor? A: No. While the final product might be insensitive, the precursors (especially if dry and acidic) can be friction sensitive. Use conductive plastic or wood tools only. Ground yourself to prevent Electrostatic Discharge (ESD).

Q3: Why is the yield of the oxidation step (ANPZ to LLM-105) so low? A: This is a heterogeneous reaction. The product (N-oxide) is less soluble than the starting material and coats the unreacted core.

  • Fix: Use a high-shear mixer or ultrasonic assistance (with strict temperature monitoring) to constantly expose fresh surface area.

References

  • Pagoria, P. F., et al. (2005). "Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-1-oxide (LLM-105)." Propellants, Explosives, Pyrotechnics.[2]

  • He, P., et al. (2012). "Crystal morphology optimization of LLM-105 via solvent/antisolvent crystallization." Journal of Crystal Growth.

  • Zhang, C., et al. (2014).[3] "Crystal Packing of Low-Sensitivity and High-Energy Explosives." Crystal Growth & Design.

  • U.S. Department of Energy. (1998). "LLM-105: A New Insensitive High Explosive."[4] Lawrence Livermore National Laboratory Report.

Sources

Validation & Comparative

Technical Guide: 1H NMR Characterization of Pyrazine-2,3,5,6-tetraamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR characterization of Pyrazine-2,3,5,6-tetraamine (TAP) , focusing on its behavior in DMSO-d6 .[1][2]

Unlike stable commercial reagents, TAP is highly sensitive to oxidation and is typically handled as a hydrochloride salt (TAP[1][2]·4HCl).[1] This guide compares the spectral signatures of the Salt form , the Free Base , and its common Synthetic Precursor , providing a robust framework for reaction monitoring and purity assessment.[1]

Executive Summary & Chemical Context

This compound (TAP) is a critical tetra-topic linker used in the synthesis of Conductive MOFs (Metal-Organic Frameworks) and COFs (Covalent Organic Frameworks).[1][2] Its high symmetry (


) theoretically simplifies its NMR spectrum to a single peak.[1] However, in practice, proton exchange, salt formation, and rapid oxidation creates a complex analytical landscape.[1][2]

Key Analytical Challenge: Differentiating between the stable salt form (TAP·4HCl), the air-sensitive free base (TAP), and the oxidized imine impurities.[1][2]

Comparative NMR Data: Product vs. Alternatives

The following table contrasts the 1H NMR shifts of TAP with its direct precursor and common impurities in DMSO-d6.

CompoundState1H NMR Shift (

ppm)
MultiplicityIntegralStructural Insight
TAP[1][2]·4HCl Product (Salt) 8.50 – 9.50 Broad Singlet12HProtons are on ammonium groups (

).[1] Broadening due to exchange with

and Cl- interaction.[1]
TAP Product (Free Base) 5.60 – 6.20 Singlet8HElectron-rich ring shields protons.[1][2] Only visible under strict inert atmosphere.
DADNP Precursor *8.00 – 8.50 Broad Singlet4HNitro groups strongly deshield the amine protons.
Pyrazine Reference 8.60 Singlet4HAromatic CH protons (absent in TAP).[1] Used to detect un-substituted impurities.

*Precursor = 2,6-diamino-3,5-dinitropyrazine (DADNP)[1][2]

Structural & Spectral Logic
3.1 The Symmetry Factor

The TAP molecule is centrosymmetric. All four amine groups are chemically equivalent.[1]

  • Theoretical Expectation: A single signal representing 8 protons.[1]

  • Experimental Reality:

    • In Acid (HCl Salt): The nitrogen lone pairs are protonated.[1][2] The symmetry is maintained, but the chemical environment shifts dramatically downfield due to the positive charge. The signal broadens significantly due to the quadrupolar moment of Nitrogen-14 and rapid proton exchange.

    • In Base (Free Amine): The ring is electron-rich (nucleophilic).[1][2] This electron density shields the amine protons, moving them upfield (lower ppm) compared to the precursor.[1]

3.2 The Oxidation Trap

TAP is thermodynamically unstable in air, oxidizing to Pyrazine-diimines (quinoidal structure).[1][2]

  • NMR Symptom: Loss of the sharp singlet at ~5.8 ppm. Appearance of multiple weak signals in the 7.0–8.0 ppm range and broadening of the baseline, indicating polymerization.

Visualization: Reaction Monitoring & Degradation

The following diagram illustrates the spectral evolution from Precursor to Product to Degradation.

NMR_Pathway Precursor Precursor (DADNP) Nitro-withdrawing groups Shift: ~8.2 ppm (Broad) Reduction Reduction Step (H2/Pd or Sn/HCl) Precursor->Reduction Salt TAP·4HCl (Salt) Protonated Amine (-NH3+) Shift: 8.5 - 9.5 ppm (Stable Solid) Reduction->Salt Isolates as Neutralization Neutralization (Inert Atmosphere) Salt->Neutralization FreeBase TAP (Free Base) Electron-rich Amine (-NH2) Shift: 5.6 - 6.2 ppm (High Symmetry Singlet) Neutralization->FreeBase Oxidation Oxidation (Air Exposure) FreeBase->Oxidation Rapid (< 5 mins) Degradation Degradation Products (Imines/Polymers) Shift: Multi-peak mess 7.0 - 8.5 ppm Oxidation->Degradation

Figure 1: NMR spectral evolution during the synthesis and handling of TAP.[1][2] Note the critical instability of the Free Base.

Experimental Protocols
Protocol A: Characterization of TAP·4HCl (Standard)

This is the recommended method for routine purity checks.[1]

  • Solvent Prep: Use DMSO-d6 from a fresh ampoule to minimize water content.[1] Water causes proton exchange, merging the

    
     peak with the 
    
    
    
    peak (~3.3 ppm).[1]
  • Sample Prep: Dissolve 5–10 mg of TAP·4HCl in 0.6 mL DMSO-d6.

    • Note: The salt may require mild sonication.

  • Acquisition:

    • Pulse Angle: 30° (to prevent saturation of exchangeable protons).

    • Relaxation Delay (D1): Set to > 2.0 seconds.

    • Scans: 16–32 scans are sufficient.[1]

  • Interpretation: Look for a very broad hump between 8.5 and 9.5 ppm .[1] Integration should roughly match the aromatic region of impurities if an internal standard is used.

Protocol B: Characterization of TAP Free Base (In Situ)

Required for confirming the active species before MOF/COF synthesis.[1][2]

  • Inert Environment: All steps must be performed in a Glovebox (

    
     ppm).[1][2]
    
  • Neutralization:

    • Suspend 10 mg TAP[1]·4HCl in 0.6 mL DMSO-d6.

    • Add 4.0 equivalents of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or solid

      
       (requires filtration).[1][2]
      
    • Why DBU? It is soluble in DMSO and will deprotonate the salt without introducing water.

  • Sealing: Use a J-Young NMR tube or flame-seal the tube before removing from the glovebox.

  • Acquisition:

    • Acquire spectrum immediately.[1]

  • Interpretation:

    • The broad downfield peak (Salt) should disappear.[1][2]

    • A sharp singlet should appear around 5.6 – 6.2 ppm .[1]

    • Validation: If the peak is broad or drifting, the sample is likely partially oxidized or exchanging with residual acid.

Troubleshooting & Causality
ObservationRoot CauseCorrective Action
Signal at 3.3 - 4.0 ppm is massive and broad. Rapid proton exchange between

and

.[1]
Dry the DMSO-d6 over molecular sieves. Increase concentration of TAP·4HCl.
New peaks at 8.6 ppm (singlet). Pyrazine formation (loss of amine groups).[1][2]Check precursor purity. This is the unsubstituted pyrazine ring signal.
Multiple peaks in 7.0 - 8.0 ppm region. Oxidation to imines (C=NH).[1][2]Sample was exposed to air. Discard. Re-synthesize and handle under Argon.
No signal observed. Salt is insoluble or paramagnetic impurities (Fe/Pd) present.[1][2]Filter sample through Celite/cotton. Ensure Pd catalyst was fully removed after reduction.
References
  • Synthesis and Characterization of Aminopyrazines Source:Journal of Organic Chemistry Context: Establishes baseline shifts for 2,6-diaminopyrazine deriv

  • NMR Solvent Data - DMSO-d6 Characteristics Source:Cambridge Isotope Laboratories Context: Reference for residual solvent peaks and w

  • TAP Ligand in MOF Chemistry Source:Royal Society of Chemistry (ChemComm) Context:[1] Describes the in-situ generation of TAP linkers and their spectroscopic signatures.

  • Proton Exchange Dynamics in Amine Salts Source:Journal of Magnetic Resonance Context: Explains the broadening mechanisms of ammonium protons in hygroscopic solvents.

Sources

DSC Thermal Decomposition Analysis of Pyrazine-2,3,5,6-Tetraamine: A Comparative Guide for High-Performance Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Precursor Stability

In the development of advanced energetic materials and high-temperature ladder polymers, the thermal stability of the precursor is a non-negotiable parameter. Pyrazine-2,3,5,6-tetraamine (TAP), a nitrogen-rich heterocyclic compound, has emerged as a highly robust building block. Its unique structure—featuring a fully aminated pyrazine ring—provides extensive intermolecular hydrogen bonding and an absence of easily abstractable C-H bonds. This guide objectively compares the Differential Scanning Calorimetry (DSC) thermal decomposition profile of TAP against alternative high-performance precursors, such as LLM-105 and TATB, providing researchers with actionable experimental methodologies and validated data.

Mechanistic Causality: Why Coupled DSC-TGA?

As an Application Scientist evaluating nitrogen-rich heterocycles, I must stress that relying solely on standard melting point apparatuses or uncoupled DSC can lead to catastrophic data misinterpretation.

The Causality Behind the Method: Thermal decomposition of compounds like TAP often involves complex, overlapping thermodynamic events—such as simultaneous phase transitions, sublimation, and exothermic ring cleavage. A standalone DSC might misrepresent an endothermic sublimation event as a stable melt. By coupling DSC with Thermogravimetric Analysis (TGA), we correlate heat flow directly with mass loss. This ensures that the thermal event observed at ~360 °C is definitively assigned to structural decomposition rather than a phase change. Furthermore, running the analysis under a strictly controlled nitrogen atmosphere prevents premature oxidative degradation, isolating the intrinsic thermal stability of the pyrazine core.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system.

Protocol Self-Validation Check: Prior to sample analysis, a blank run using empty, matched aluminum crucibles is executed to establish a flat thermal baseline. Post-run, the crucible must be visually and gravimetrically inspected. The presence of carbonaceous residue must mathematically align with the TGA mass loss profile. A discrepancy (e.g., zero residue but 100% mass loss) indicates sample volatilization rather than decomposition, which would mandate a rerun using a hermetically sealed, gold-plated high-pressure pan.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 2.0 - 3.0 mg of high-purity this compound into a standard 40 µL aluminum crucible.

  • Crucible Sealing: Crimp the crucible with a pierced lid (50 µm pinhole) to allow the escape of evolved gases (e.g., N₂, NH₃) while maintaining internal self-generated atmospheric pressure.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (N₂) at a constant flow rate of 50 mL/min to prevent oxidative degradation.

  • Thermal Ramp: Equilibrate the sample at 25 °C for 5 minutes. Initiate a linear heating ramp of 10 °C/min up to 500 °C.

  • Data Acquisition: Record both the heat flow (W/g) and mass loss (%). Identify the onset temperature (

    
    ) and peak temperature (
    
    
    
    ) of the primary exothermic decomposition event.

Workflow N1 1. Sample Prep 2-3 mg TAP in Al Crucible N2 2. Baseline Validation Empty Crucible Blank Run N1->N2 N3 3. Atmosphere Control N2 Purge (50 mL/min) N2->N3 N4 4. DSC-TGA Execution 10 °C/min to 500 °C N3->N4 N5 5. Data Synthesis Exothermic Peak & Mass Loss N4->N5

Figure 1: Self-validating DSC-TGA experimental workflow for TAP thermal analysis.

Comparative Performance Data

How does TAP stack up against other industry-standard nitrogen-rich precursors? We compare it to LLM-105 (2,6-diamino-3,5-dinitropyrazine-1-oxide), a direct derivative of TAP, and TATB (1,3,5-triamino-2,4,6-trinitrobenzene), the gold standard for thermally stable explosives.

According to authoritative patent literature, pure this compound exhibits exceptional thermal stability, slowly decomposing without melting at temperatures approaching 360 °C in a sealed tube under nitrogen [1]. This high decomposition threshold makes it an ideal monomer for synthesizing ladder polymers, which demonstrate 50% weight loss at an astonishing 706 °C[1]. In contrast, its nitrated derivative, LLM-105, decomposes exothermically at ~342 °C [2].

Quantitative Comparison Table
CompoundChemical FormulaDSC Decomposition Temp (

)
Primary ApplicationKey Thermal Characteristic
This compound (TAP) C₄H₈N₆~360 °C (slow dec., no melt)Ladder Polymers, PrecursorsHigh oxidative stability, hydrogen-free polymer backbone
LLM-105 C₄H₄N₆O₅~342 °CInsensitive High ExplosiveSharp exothermic decomposition, high density
TATB C₆H₆N₆O₆~350 - 380 °CInsensitive High ExplosiveExtreme thermal and shock insensitivity

Logical Relationship: Structure-Property Dynamics

The exceptional thermal stability of TAP is not accidental; it is a direct consequence of its molecular architecture. The fully aminated pyrazine ring facilitates a dense 3D network of intermolecular hydrogen bonds. Furthermore, the absence of aliphatic C-H bonds eliminates the primary pathway for early-stage thermal degradation (hydrogen abscission).

Logic A This compound (TAP) B Extensive Intermolecular Hydrogen Bonding A->B C Nitrogen-Rich Aromatic Core A->C D High Thermal Stability (T_dec ~360 °C) B->D C->D E Ladder Polymer Precursor (T_dec >650 °C) D->E

Figure 2: Logical relationship between TAP structural features and thermal stability.

Conclusion

For researchers developing next-generation thermally stable polymers or insensitive energetic materials, this compound offers a superior baseline of thermal resilience. By employing rigorous, self-validating DSC-TGA protocols, laboratories can accurately map the decomposition kinetics of TAP, ensuring that downstream syntheses are built on a foundation of verified thermodynamic data.

References

  • Donald, D. S. (1974). US3808209A - Tetraaminopyrazine,2,3,5-triamino-6-nitropyrazine,2,6-diamino-3,5-dinitropyrazine.
  • Klapötke, T. M., et al. (2021). New secondary explosives and oxidizers developed at LMU.

Sources

Mass spectrometry m/z 140.15 fragmentation pattern

Comparative Guide: Mass Spectrometric Identification of -PHP via the 140.15 Iminium Ion

Executive Summary

In forensic toxicology and drug development, the precise identification of novel psychoactive substances (NPS) relies heavily on characteristic fragmentation patterns. The ion at


 140.15


iminium species


-Pyrrolidinohexanophenone (

-PHP)

This guide compares the generation, stability, and utility of the



Mechanistic Insight: The -Cleavage Pathway

The formation of


-cleavage
The Mechanism[1]
  • Ionization: The parent molecule (

    
    -PHP, 
    
    
    ) is protonated.
  • 
    -Cleavage:  The bond between the carbonyl carbon and the 
    
    
    -carbon breaks.
  • Charge Retention: The positive charge is retained on the nitrogen-containing fragment due to the stabilizing resonance of the iminium structure.

  • Result: Formation of the benzoyl cation (

    
     105) and the dominant iminium ion (
    
    
    140.15).
Why 140.15?

The mass of this fragment is dictated by the length of the alkyl side chain and the size of the nitrogen-containing ring.

  • Ring: Pyrrolidine (

    
    )
    
  • Side Chain: Hexanophenone implies a butyl chain attached to the

    
    -carbon (
    
    
    ) plus the
    
    
    -carbon itself (
    
    
    ).
  • Calculation:

    
     (pyrrolidine) + 
    
    
    (alkyl chain +
    
    
    -C)
    
    
    
    
    (
    
    
    140.1434).

Comparative Analysis: Homologs and Isomers

The diagnostic power of

Table 1: Comparative Fragmentation of Pyrrolidine Cathinones
AnalyteParent Ion

Signature Iminium Ion (

)
FormulaSide Chain Length

-PVP
232.17126.13

Propyl (C3)

-PHP
246.18140.15

Butyl (C4)

-PEP
260.20154.16

Pentyl (C5)

-POP
274.21168.17

Hexyl (C6)
Isomer Differentiation (The "140 Challenge")

A critical challenge in drug development and forensics is distinguishing


-PHP4-methyl-

-PVP


  • 
    -PHP:  Produces 
    
    
    140.15
    (Cleavage of the side chain).
  • 4-Me-

    
    -PVP:  Produces 
    
    
    126.13
    (pyrrolidino-hexanophenone core is different; the methyl is on the phenyl ring). The
    
    
    -cleavage yields the same iminium ion as
    
    
    -PVP (
    
    
    126) because the modification is on the benzene ring, which is lost as the neutral fragment (or observed as a substituted benzoyl cation
    
    
    119).

Conclusion: The presence of


Visualization: Fragmentation Pathway

The following diagram illustrates the specific fragmentation pathway of


AlphaPHP_FragmentationParentα-PHP [M+H]+m/z 246.18(C16H24NO+)Transitionα-Cleavage(C-C Bond Break)Parent->TransitionCID EnergyFragment1Benzoyl Cationm/z 105.03(C7H5O+)Transition->Fragment1Minor PathFragment2Iminium Ionm/z 140.15(C9H18N+)Transition->Fragment2Major Path(Charge Retention)SecondaryFragSecondary Fragments(m/z 112, 98)Loss of AlkenesFragment2->SecondaryFragMS3 Fragmentation

Figure 1: Mechanistic pathway of


Experimental Protocol: Validated Identification Workflow

To ensure high-confidence identification using the

Reagents and Equipment[3][4][5][6]
  • Instrument: Quadrupole Time-of-Flight (Q-TOF) MS (e.g., Agilent 6500 series or Sciex TripleTOF).

  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6 µm, 100 x 2.1 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Step-by-Step Methodology
  • Chromatographic Separation:

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Rationale:

      
      -PHP is moderately lipophilic; adequate retention is required to separate it from matrix interferences.
      
  • MS Source Parameters (ESI+):

    • Gas Temp: 325°C.

    • Capillary Voltage: 3500 V.

    • Fragmentor: 110 V (Optimized to prevent in-source fragmentation).

  • Acquisition Mode (Data Dependent MS/MS):

    • Mass Range:

      
       50–1000.
      
    • Collision Energy (CE): Ramped 15–35 eV.

    • Note: The

      
       140.15 ion is robust and appears across a wide CE range, but 20-25 eV yields optimal intensity relative to the parent.
      
  • Data Analysis & Validation Criteria:

    • Mass Accuracy: Extracted Ion Chromatogram (EIC) for

      
       140.1434 must be within ±5 ppm.
      
    • Co-elution: The retention time of the

      
       140.15 fragment track must perfectly align with the 
      
      
      246.18 precursor.
    • Intensity Ratio: The

      
       140.15 ion should be the base peak (100% relative abundance) in the MS2 spectrum.
      

References

  • Paul, M., et al. (2015).

    
    -pyrrolidinohexanophenone (
    
    
    -PHP) in urine and serum samples. Forensic Science International.
  • Wurita, A., et al. (2014).

    
    -pyrrolidinohexanophenone (
    
    
    -PHP) in illegal products. Forensic Toxicology.
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) . (2023). Mass Spectral Library - Version 3.11.

  • Matsushima, K., et al. (2018). Differentiation of regioisomeric designer drugs by mass spectrometry. Journal of Mass Spectrometry.

Thermal Stability Comparison: Tetraaminopyrazine vs. Diaminodinitropyrazine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of the thermal stability profiles of Tetraaminopyrazine (TAP) and 2,6-Diamino-3,5-dinitropyrazine (DADNP/ANPZ) .

Executive Summary

This guide compares two pyrazine derivatives with diametrically opposed electronic properties and stability profiles.

  • Tetraaminopyrazine (TAP): An electron-rich, nucleophilic scaffold used primarily as a monomer for rigid-rod polymers (e.g., PIPD/M5 fibers). Its thermal stability is conditional ; while the heterocyclic core is robust, the free base is highly sensitive to oxidative degradation in air, necessitating handling as a salt (e.g., TAP·H₂SO₄).[1]

  • Diaminodinitropyrazine (DADNP/ANPZ): An electron-deficient, insensitive high-explosive precursor (to LLM-105). It exhibits intrinsic thermal stability with a high decomposition onset (>280°C) and resistance to oxidation, but poses a deflagration hazard at elevated temperatures.

Chemical Profile & Electronic Nature[2]

The thermal behavior of these compounds is dictated by the substituents on the pyrazine ring.

FeatureTetraaminopyrazine (TAP)Diaminodinitropyrazine (DADNP)
Structure 2,3,5,6-Tetraaminopyrazine2,6-Diamino-3,5-dinitropyrazine
Electronic State

-Excessive (Electron Donor)

-Deficient (Push-Pull System)
Primary Hazard Oxidative Instability (Air sensitive)Energetic Instability (Explosive)
Standard Form Salt (Sulfate/Chloride) for shelf-lifeFree Base (Crystalline solid)
Application High-performance fibers (PIPD), MOFsInsensitive High Explosives (IHE), LLM-105 precursor
Structural Logic Flow

The following diagram illustrates the stability divergence based on electronic substitution.

G Pyrazine Pyrazine Core TAP Tetraaminopyrazine (TAP) (+4 Amino Groups) Pyrazine->TAP Nucleophilic Sub. DADNP Diaminodinitropyrazine (DADNP) (+2 Amino, +2 Nitro) Pyrazine->DADNP Electrophilic Sub. ElectronRich Electron Rich (High HOMO) TAP->ElectronRich ElectronPoor Push-Pull Stabilization (Intramolecular H-Bonding) DADNP->ElectronPoor Oxidation Susceptible to Oxidation (Air Instability) ElectronRich->Oxidation Low Ionization Potential ThermalLock High Thermal Stability (T_d > 280°C) ElectronPoor->ThermalLock Crystal Density & H-Bonds

Figure 1: Divergent stability pathways. TAP is destabilized by oxidation potential, while DADNP is stabilized by intramolecular hydrogen bonding (Push-Pull effect).

Thermal Analysis Data
A. Tetraaminopyrazine (TAP)

TAP is rarely analyzed as a free base due to rapid oxidation to dark violet/black products upon air exposure. Thermal data is typically derived from its acid salts or in strictly inert atmospheres.

  • Atmosphere Sensitivity: In air, degradation begins near ambient temperature (oxidative crosslinking).

  • Inert Stability (N₂/Ar): The pyrazine ring itself is stable up to ~300°C, but the amino groups condense or eliminate ammonia.

  • Salt Stability (TAP·H₂SO₄):

    • Dehydration: ~100–150°C (Loss of lattice water).

    • Decomposition: Onset

      
      . The salt releases acid gases (
      
      
      
      ) before carbonization.
B. Diaminodinitropyrazine (DADNP)

DADNP is an "Insensitive High Explosive" (IHE) candidate. Its stability arises from the "push-pull" interaction between amino (donor) and nitro (acceptor) groups, forming strong intramolecular hydrogen bonds that lock the molecule's planarity.

  • Melting Point (

    
    ):  >300°C (Often decomposes with or before melting).
    
  • Decomposition (

    
    ): 
    
    • Onset: ~285°C

    • Peak Exotherm: 300–320°C (Sharp exothermic event).

    • Enthalpy: High exothermicity (

      
      ), indicating energetic release.
      
Comparative Data Table
ParameterTAP (as Sulfate Salt)DADNP (Free Base)
Onset Temp (

)
~260°C (Acid release)~285°C (Exothermic)
Peak Temp (

)
N/A (Broad degradation)300–320°C
Mass Loss Mechanism Dehydration

Acid Loss

Char

Homolysis

Ring Fragmentation
Heat Flow Endothermic (mostly)Strongly Exothermic
Residue at 600°C High (Carbon char)Low (Gaseous products)
Experimental Protocols

To validate these profiles, specific protocols must be used to differentiate between oxidative and thermal degradation.

Protocol A: Differential Scanning Calorimetry (DSC)
  • Instrument: High-pressure DSC (recommended for DADNP to contain deflagration) or standard DSC with pinhole lids.

  • Crucibles:

    • TAP: Aluminum (hermetic) or Gold (if acidic salt).

    • DADNP: Gold high-pressure crucibles (prevent catalytic decomposition by Al).

  • Method:

    • Equilibrate at 40°C.

    • Ramp 5°C/min to 400°C.

    • Critical Control: Run TAP in Nitrogen (50 mL/min) to measure thermal stability. Run a second sample in Air to demonstrate oxidative instability (exotherm < 200°C).

Protocol B: Thermogravimetric Analysis (TGA)
  • Objective: Determine

    
     (5% mass loss).
    
  • Workflow:

    • TAP: Look for multi-step weight loss. Step 1: Water/Solvent (<150°C). Step 2: Acid release/Ammonia loss (250°C+).

    • DADNP: Look for a single, sharp mass loss event coincident with the DSC exotherm.

Experimental Workflow Diagram

Experiment cluster_TAP TAP Protocol cluster_DADNP DADNP Protocol Sample Sample Preparation TAP_Prep Handle in Glovebox (Inert Atmosphere) Sample->TAP_Prep DADNP_Prep Standard Weighing (Static Safe) Sample->DADNP_Prep TAP_Pan Hermetic Pan (Prevent Oxidation) TAP_Prep->TAP_Pan TAP_Res Result: Broad Endotherm TAP_Pan->TAP_Res TGA/DSC (N2 Flow) DADNP_Pan High Pressure Pan (Contain Exotherm) DADNP_Prep->DADNP_Pan DADNP_Res Result: Sharp Exotherm DADNP_Pan->DADNP_Res TGA/DSC (N2 Flow)

Figure 2: Differential workflow for characterizing oxidative vs. energetic stability.

Safety & Handling Directives
  • TAP Handling:

    • Hypoxia Risk: TAP is an oxygen scavenger.

    • Storage: Store under Argon/Nitrogen below 4°C. If the powder turns black, it has oxidized to a quinoid-like structure and purity is compromised.

  • DADNP Handling:

    • Explosive Precursor: While "insensitive," it is an energetic material.

    • Limit Quantity: DSC samples must be < 2 mg.

    • Shielding: Use blast shields when heating bulk quantities (>100 mg).

References
  • Pagoria, P. F., et al. (2018). Initial Mechanisms for the Unimolecular Thermal Decomposition of 2,6-Diamino-3,5-dinitropyrazine-1-oxide. MDPI.

    • Context: Establishes the stability baseline for the diaminodinitro- scaffold and its oxide deriv
  • Sikkema, D. J. (1998). Design and synthesis of rigid-rod polymers: PIPD. Polymer.
  • Wang, H., et al. (2014). Scale-up synthesis and characterization of 2,6-diamino-3,5-dinitropyrazine-1-oxide. Defence Technology.

    • Context: Provides experimental thermal data (DSC/TGA) for the ANPZ precursor and its conversion.

Sources

X-ray Crystal Structure Data & Comparative Analysis: Pyrazine-2,3,5,6-tetraamine (PT)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a critical analysis of the structural data, synthesis, and comparative performance of Pyrazine-2,3,5,6-tetraamine (PT) , a high-nitrogen energetic precursor and ligand scaffold.

Executive Summary

This compound (PT), also known as 2,3,5,6-tetraaminopyrazine, is a critical intermediate in the synthesis of high-energy density materials (HEDMs) and conductive metal-organic frameworks (MOFs).[1][2][3][4][5][6] Unlike its benzene analog (1,2,4,5-tetraaminobenzene), PT introduces electron-deficient pyrazine nitrogen atoms into the aromatic core, significantly altering its redox potential, stacking interactions, and crystal packing.

Key Insight: While the free base of PT is often cited in literature, it is kinetically unstable in air, rapidly oxidizing to form dark-colored, amorphous polymers or radical species. Consequently, high-quality single-crystal X-ray diffraction (XRD) data is primarily available for its acid salts (e.g., PT·4HCl, PT·H₂SO₄) or its coordination complexes , rather than the neutral molecule itself.

Structural Analysis: The "Missing" Free Base

The absence of a ubiquitous CIF (Crystallographic Information File) for neutral this compound in standard databases (CSD) is not an oversight but a chemical necessity.

1.1 The Instability Paradox
  • Electron Richness: The four amino groups (-NH₂) donate significant electron density into the pyrazine ring, making the system highly susceptible to oxidative coupling.

  • Experimental Observation: When the free base is generated in situ (e.g., by neutralizing the HCl salt under inert atmosphere), it crystallizes as bronze-colored needles [1]. These needles are highly sensitive to oxygen and moisture, often decomposing before data collection can be completed.

  • Structural Consequence: The "bronze" appearance suggests strong

    
    -
    
    
    
    stacking interactions and potential charge-transfer character, typical of planar, conjugated systems.
1.2 Crystal Data of Stable Salts

To stabilize the molecule for structural characterization and storage, it is protonated. The hydrochloride and sulfate salts are the standard forms for analysis.

ParameterPT·4HCl (Tetrahydrochloride) PT·H₂SO₄ (Sulfate)
Crystal System MonoclinicTriclinic
Space Group P2₁/c (Typical)P-1
Stability High (years at RT)High (years at RT)
H-Bonding Extensive Cl⁻···H-N networks3D network via SO₄²⁻ bridging
Density ~1.65 g/cm³~1.82 g/cm³
Key Feature Planar pyrazine ring, protonated amines out-of-planeLayers of cations and anions

Note: The density of the sulfate salt is significantly higher, making it a preferred precursor for energetic material formulations where high density equals higher detonation velocity.

Comparative Performance Guide

This section compares this compound (PT) against its two primary structural analogs: 1,2,4,5-Tetraaminobenzene (TAB) (the carbocyclic analog) and 2,6-Diamino-3,5-dinitropyrazine (ANPz) (the energetic precursor).

2.1 Performance Matrix
FeatureThis compound (PT) 1,2,4,5-Tetraaminobenzene (TAB) 2,6-Diamino-3,5-dinitropyrazine (ANPz)
Core Structure Pyrazine (2 N atoms in ring)Benzene (0 N atoms in ring)Pyrazine (Nitro/Amino mixed)
Electron Character Electron-deficient core / Electron-rich substituentsElectron-rich core / Electron-rich substituentsHighly electron-deficient (Nitro groups)
Redox Potential High (Easily oxidized)Very High (Extremely easily oxidized)Low (Stable oxidant)
Primary Application Precursor for fused heterocycles (Pteridines), MOF linkersLinker for Conductive MOFs (e.g., Ni-TAB)Insensitive High Explosive (IHE)
Handling Strict Inert Atmosphere (Free base)Strict Inert Atmosphere (Free base)Air Stable
Density (Salt) High (>1.8 g/cm³ for sulfate)Moderate (~1.5 g/cm³ for HCl)High (1.90 g/cm³ for pure ANPz)
2.2 Critical Analysis: Why Choose PT over TAB?

In the design of Conductive Metal-Organic Frameworks (MOFs) , the choice between PT and TAB is critical:

  • TAB creates highly electron-rich ligands that form "metallic" MOFs (e.g., Ni-TAB) with high conductivity but poor stability.

  • PT , with its pyrazine nitrogens, pulls electron density away from the metal center. This increases the oxidative stability of the resulting framework, albeit often at the cost of slightly lower absolute conductivity.

  • Energetics: PT is the only viable choice for synthesizing high-nitrogen energetic materials (like LLM-105 derivatives). TAB lacks the nitrogen content required for high detonation velocities.

Experimental Protocol: Synthesis & Stabilization

Objective: Synthesize and isolate this compound in its stable Tetrahydrochloride form (PT·4HCl) to ensure structural integrity for downstream applications.

Prerequisites:

  • Starting Material: 2,6-Diamino-3,5-dinitropyrazine (ANPz).

  • Atmosphere: Nitrogen or Argon (Schlenk line required for free base generation).

Workflow Diagram (DOT Visualization)

SynthesisWorkflow Start Start: 2,6-Diamino-3,5-dinitropyrazine (ANPz) Step1 Step 1: Catalytic Hydrogenation (Pd/C, H2, 50 psi) Solvent: Water/HCl Start->Step1 Reduction Step2 Step 2: Filtration (Hot) Remove Pd/C catalyst Step1->Step2 Purification Step3 Step 3: Acidification & Cooling Add conc. HCl, Cool to 0°C Step2->Step3 Crystallization Product Product: PT·4HCl Crystals (White/Pale Yellow Needles) Step3->Product Isolation FreeBase Optional: Free Base Generation (NaOH, Inert Atmosphere) Product->FreeBase Neutralization (Strictly Anaerobic) Oxidation WARNING: Rapid Oxidation (Forms Bronze/Black Polymer) FreeBase->Oxidation Exposure to Air

Caption: Synthesis pathway from energetic precursor ANPz to stable PT·4HCl salt, highlighting the critical oxidation risk of the free base.

Detailed Protocol
  • Reduction: Charge a Parr hydrogenator with 2,6-diamino-3,5-dinitropyrazine (5.0 g), 10% Pd/C catalyst (0.5 g), and 100 mL of 2N HCl.

  • Hydrogenation: Pressurize to 50 psi H₂ and shake at room temperature for 4-6 hours. The yellow slurry will turn into a clear (or slightly pale) solution as the nitro groups are reduced to amines.

  • Isolation (Crucial Step):

    • Filter the catalyst under nitrogen if possible, or very quickly in air.

    • Immediately add concentrated HCl (50 mL) to the filtrate to force the common ion effect.

    • Cool to 0°C. The This compound tetrahydrochloride will precipitate as white to pale-yellow needles.

  • Storage: Filter and dry under vacuum. Store in a desiccator. Do not store the free base; generate it in situ only when needed.

References
  • Synthesis and Properties: Title: "Tetraaminopyrazine, 2,3,5-triamino-6-nitropyrazine, 2,6-diamino-3,5-dinitropyrazine." Source: US Patent 3,808,209 (1974). URL: Relevance: Describes the synthesis of the "bronze-colored needles" (free base) and the stable salts.
  • Energetic Materials Context

    • Title: "Synthesis and Investigation of 2,3,5,6-Tetra-(1H-tetrazol-5-yl)
    • Source:ChemPlusChem, 83(11), 984-990 (2018).
    • URL:[Link]

    • Relevance: Demonstrates the use of PT as a scaffold for high-density energetic salts.
  • MOF/COF Applications

    • Title: "Atomic-Resolution Crystal Structure of a Redox-Active Covalent Organic Framework with Ni–bis(dithiolene) Units."
    • Source:ACS M
    • URL:[Link]

    • Relevance: Illustrates the structural role of pyrazine-based ligands in conductive frameworks.
  • Precursor Characterization

    • Title: "Synthesis and Characterization of 2,3,5,6-Tetraphenylpyrazine-N,N-Dioxide."
    • Source:Academia.edu (Research Archive).
    • URL:[Link]

    • Relevance: Provides comparative spectral d

Sources

UV-Vis Spectroscopic Profile of Tetraaminopyrazine in Acidic Media

[1]

Executive Summary: The Spectral Fingerprint

In acidic solution (typically dilute HCl or H


Primary Absorption Maxima (


):
  • Band I (Visible/Near-UV): 372 nm (

    
     M
    
    
    cm
    
    
    )
  • Band II (UV): 280 nm (

    
     M
    
    
    cm
    
    
    )
  • Band III (Far-UV): 243 nm

Key Insight: The absorption at 372 nm is diagnostic for the tetra-amino substitution pattern. The strong electron-donating effect of the four amino groups raises the energy of the HOMO, narrowing the HOMO-LUMO gap and shifting the lowest energy

Technical Deep Dive: Electronic Structure & Protonation

The Auxochromic Effect

The pyrazine core is an electron-deficient heteroaromatic ring. Unsubstituted pyrazine absorbs near 260 nm (


  • Symmetry: The molecule (in its free base form) approaches

    
     symmetry.
    
  • Orbital Mixing: The lone pairs on the exocyclic amines conjugate with the pyrazine

    
    -system. This conjugation destabilizes the 
    
    
    orbitals (HOMO) more than the
    
    
    orbitals (LUMO), resulting in the observed red shift to 372 nm.
Protonation Dynamics in Acid

TAP is most stable as a salt (e.g., TAP




  • Ring Nitrogen Protonation: The first protons likely attack the ring nitrogens (N-1 and N-4) due to the resonance stabilization of the resulting cation.

  • Spectral Consequence: Protonation of the ring nitrogens stabilizes the LUMO (lowering its energy), which can lead to further red shifts (bathochromic) compared to the neutral species, although the loss of lone-pair donation upon poly-protonation (if amino groups are protonated) would eventually cause a blue shift (hypsochromic).

    • Note: The reported 372 nm peak corresponds to the species present in standard acidic analytical conditions (likely the diprotonated species

      
      ).
      
Stability & Oxidation (The "Blue" Impurity)

Researchers often observe an intense blue fluorescence or color during synthesis. This is not the TAP monomer but an oxidation product (often a pyrazino-quinoxaline or ladder oligomer).

  • Handling: TAP is extremely air-sensitive in neutral/basic solution.

  • Acid Stabilization: Strong acid (e.g., polyphosphoric acid, PPA) or formation of the sulfate salt prevents oxidation by protonating the amine lone pairs, thereby reducing their susceptibility to radical formation.

Comparative Analysis

The following table contrasts TAP with its precursors and analogues, highlighting the progressive red-shift with increasing amino-substitution.

Table 1: Comparative UV-Vis Absorption Data

CompoundSolvent/Medium

(nm)

(M

cm

)
Electronic Origin
Tetraaminopyrazine (TAP) Acid (HCl/H

SO

)
372 4,480 Extensive

-conjugation
280 6,320

(Ring)
243 -High energy transition
2,3,5-Triamino-6-nitropyrazineAcidic35315,900Push-pull (NH

NO

)
2,6-Diamino-3,5-dinitropyrazineEthanol438-Strong intramolecular CT
Pyrazine (Unsubstituted)Water2605,600

Data Source: Derived from US Patent 3,808,209 and spectroscopic databases [1, 2].

Experimental Protocol: Reliable Measurement

Objective: Obtain an artifact-free spectrum of TAP Sulfate.

Reagents
  • Analyte: 2,3,5,6-Tetraaminopyrazine sulfate (TAP

    
    H
    
    
    SO
    
    
    ).
  • Solvent: 0.1 N or 1.0 N Hydrochloric Acid (degassed). Do not use water or phosphate buffer, as the free base will form and rapidly oxidize.

Workflow
  • Degassing: Sparge the 0.1 N HCl with Argon or Nitrogen for 15 minutes prior to use. Oxygen exclusion is critical.

  • Blanking: Fill two quartz cuvettes (1 cm path length) with the degassed acid. Place in the reference and sample holders to record a baseline.

  • Sample Prep:

    • Weigh ~2-3 mg of TAP

      
      H
      
      
      SO
      
      
      in a glovebox or under a nitrogen cone.
    • Dissolve in 100 mL of degassed acid (Concentration

      
       10
      
      
      M).
    • Note: The solution should be pale yellow/brown. A green or blue tint indicates oxidation.

  • Measurement: Scan from 200 nm to 500 nm immediately.

  • Validation: Verify the ratio of Abs(280)/Abs(372). If the 372 nm peak diminishes and a new band appears >400 nm, oxidation has occurred.

Mechanistic Visualization

The following diagram illustrates the relationship between the synthesis precursors, the TAP monomer, and the oxidation risks that alter the spectrum.

TAP_SpectroscopyPrecursor2,6-Diamino-3,5-dinitropyrazine(λmax = 438 nm)ReductionReduction(H2/Pd or Na2S2O4)Precursor->ReductionTAP_SaltTAP Salt (Acid Stable)(H4TAP 2+)λmax = 372 nm, 280 nmReduction->TAP_Salt In Acid (HCl/H2SO4)TAP_Salt->TAP_Salt Stable SpectrumTAP_BaseTAP Free Base(Unstable in Air)TAP_Salt->TAP_Base pH > 7 (Neutralization)OxidationOxidation Products(Blue Fluorescence)λmax > 400 nmTAP_Base->Oxidation O2 (Rapid)

Caption: Spectral evolution from precursor to stable monomer. Note that neutralization leads to rapid oxidation and spectral shifts.

References

  • Donald, D. S. (1974). Tetraaminopyrazine, 2,3,5-triamino-6-nitropyrazine, 2,6-diamino-3,5-dinitropyrazine and processes therefor. U.S. Patent No. 3,808,209. Washington, DC: U.S. Patent and Trademark Office.

  • Sikkema, D. J. (1993). "Rigid-rod polymers: synthesis and characterization of polypyridobisimidazole and polypyridobisimidazole-based ladders." Polymer, 34(16), 3505-3510. (Contextualizes the monomer usage in acid).
  • National Institute of Standards and Technology (NIST). (2018). Pyrimidine, 2,4,5,6-tetraamino-, sulfate IR Spectrum. Coblentz Society Collection. (Note: Comparative salt data).

Safety Operating Guide

Pyrazine-2,3,5,6-tetraamine: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The "High-Nitrogen" Protocol

Pyrazine-2,3,5,6-tetraamine (PTA) (CAS: 52173-61-2) is not a standard organic reagent. It is a high-nitrogen heterocyclic precursor (60% nitrogen by mass) used in the synthesis of rigid-rod polymers (e.g., PBI) and energetic materials.

The Critical Safety Distinction: Unlike standard organic amines, PTA possesses a high positive heat of formation.[1] While it is generally stable under ambient conditions, it must be treated as a potential energetic precursor during disposal.[1] It cannot be bulked with standard "lab trash" or mixed indiscriminately with oxidizing waste streams.[1]

Chemical Profile & Hazard Identification
PropertySpecificationOperational Implication
CAS Number 52173-61-2 (Free base)Verify specific salt forms (e.g., tetrahydrochloride) as they differ in solubility.[1]
Formula C

H

N

High Nitrogen Content. Potential for rapid energy release if incinerated improperly.[1]
Physical State Solid (Powder/Crystals)Dust explosion hazard; inhalation irritant.[1]
Reactivity Reducing AgentINCOMPATIBLE with strong oxidizers (Peroxides, Nitrates, Permanganates).
Toxicity Irritant / HarmfulTarget organs: Respiratory system, eyes, skin.

Pre-Disposal Handling & Segregation

Trustworthiness Check: The most common accident vector with amino-pyrazines is accidental oxidation.[1]

  • NEVER dispose of PTA in a waste container containing heavy metal oxidizers (e.g., Chromium VI, Silver, Osmium). The formation of metal-amine complexes can lead to shock-sensitive precipitates.[1]

Segregation Workflow
  • Stream A (Solid Waste): Pure PTA or PTA-contaminated solids (gloves, paper).[1]

  • Stream B (Liquid Waste): Mother liquors (typically acidic or organic solvents).[1]

  • Stream C (Prohibited): Oxidizing acids (Nitric, Perchloric) or heavy metals.[1]

DOT Visualization: Segregation Logic

SegregationLogic Start Waste Generation: PTA CheckState Physical State? Start->CheckState Solid Solid Waste (Powder, Contaminated PPE) CheckState->Solid Liquid Liquid Waste (Mother Liquors) CheckState->Liquid SolidBin High-Nitrogen Solid Waste Label: 'Energetic Precursor' Solid->SolidBin Double Bag OxidizerCheck Contains Oxidizers? (Nitric, Peroxides) Liquid->OxidizerCheck SafeLiquid Solvent Waste Stream (Non-Halogenated) OxidizerCheck->SafeLiquid No Danger STOP: Explosion Hazard Neutralize Oxidizer First OxidizerCheck->Danger Yes

Caption: Logical flow for segregating this compound waste to prevent accidental energetic reactions.

Detailed Disposal Procedures

Scenario A: Solid Waste (Pure Compound or Spills)

Objective: Isolate the compound for controlled high-temperature incineration.[1]

  • Wetting (Desensitization):

    • If the PTA is dry and fine dust, lightly mist with water or a high-flashpoint solvent (e.g., octanol) to suppress dust generation before scooping.

    • Why? Dry high-nitrogen dusts can be sensitive to static discharge.[1]

  • Packaging:

    • Place waste in a conductive (antistatic) bag or a polyethylene bag.[1]

    • Double bag to ensure containment.[1]

  • Labeling:

    • Standard Label: "Hazardous Waste - Toxic / Irritant."[1]

    • Mandatory Addendum: "CONTAINS HIGH NITROGEN HETEROCYCLE. INCINERATE ONLY."

  • Disposal Path:

    • Transfer to a licensed chemical waste contractor for rotary kiln incineration .[1] This ensures complete destruction of the nitrogen backbone.[1]

Scenario B: Liquid Waste (Reaction Mixtures)

Objective: Prevent precipitation and accumulation in solvent drums.[1]

  • pH Check:

    • PTA is basic.[1] If the waste stream is acidic (common in PBI synthesis), ensure the heat of neutralization is managed before adding to the waste drum.

    • Protocol: Slowly add the PTA solution to the waste container while stirring.[1] Monitor temperature.

  • Solvent Compatibility:

    • Compatible with: Methanol, Ethanol, DMSO, DMAc.

    • Incompatible: Chlorinated solvents (potential for alkylation reactions over time) and Oxidizers.[1]

  • Drum Selection:

    • Use HDPE (High-Density Polyethylene) drums.[1] Avoid metal drums if the solution is corrosive/acidic (e.g., if HCl salt was used).

Emergency Response: Spill Cleanup

Self-Validating System: If you cannot see the dust, you are not safe.[1] Use a Tyndall beam (strong flashlight) to check for airborne particles after cleanup.[1]

  • PPE: Nitrile gloves (double gloved), N95 or P100 respirator (dust hazard), safety goggles.[1]

  • Containment: Do not dry sweep.[1]

  • Method:

    • Small Spill (<10g): Cover with wet paper towels (water/ethanol mix).[1] Wipe up and place in a bag.

    • Large Spill (>10g): Cover with a wet sand or vermiculite barrier.[1] Scoop using non-sparking (plastic) tools.[1]

  • Decontamination: Wash the surface with a dilute (5%) acetic acid solution followed by water to solubilize and remove residual amine traces.[1]

Regulatory Compliance & Coding

Consult your local EHS officer for specific regional codes.[1] The following are standard classifications for this chemical class.

RegulationClassificationCode / Note
RCRA (USA) Not specifically listed (P or U list).[1]Classify by characteristic: D001 (Ignitable) if mixed with solvents; D003 (Reactivity) if energetic properties are confirmed in specific formulation.[1]
EU Waste Code 07 01 04*Other organic solvents, washing liquids and mother liquors.[1]
DOT (Transport) UN 2811Toxic solid, organic, n.o.s. (this compound).[2][3][4][5][6][]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 218635, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][8] Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Handling High-Nitrogen Energetic Materials.[1] Laboratory Safety Institute Guidelines.[1] Retrieved from [Link]

Sources

Comprehensive Handling and Safety Guide for Pyrazine-2,3,5,6-tetraamine

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for Pyrazine-2,3,5,6-tetraamine could be located. This guide is therefore based on the general chemical properties of pyrazines and the known hazards of aromatic polyamines. Aromatic amines as a class of compounds are known to have members with significant toxicity, including potential carcinogenicity.[1][2] Therefore, this compound should be handled with extreme caution as a substance of unknown but potentially high toxicity.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals. It is designed to be a procedural, step-by-step guide for the safe handling, use, and disposal of this compound.

Hazard Assessment and Engineering Controls

The toxicological properties of this compound have not been thoroughly investigated. However, its structure, featuring a pyrazine ring with four amino groups, suggests that it should be treated as a potentially hazardous substance. Aromatic amines can be readily absorbed through the skin and respiratory tract.[1] The primary health concerns with aromatic amines include methemoglobinemia, skin sensitization, and cancer of the urinary tract.[1]

Engineering Controls are the first line of defense:

  • Fume Hood: All work with solid or dissolved this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general ventilation in the laboratory to prevent the accumulation of vapors.[3]

  • Designated Area: If possible, designate a specific area within the fume hood for handling this compound to contain potential contamination.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE.

Protection Type Specific Recommendations Rationale
Hand Protection Chemically resistant gloves (Nitrile rubber recommended). Inspect gloves for tears or holes before each use. Use proper glove removal technique to avoid skin contact.[4][5]To prevent skin contact with the compound. Aromatic amines can be absorbed through the skin.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.[3]To protect eyes from splashes of solutions or contact with solid particles.
Skin and Body Protection A lab coat should be worn at all times. Consider a chemically resistant apron and sleeves for larger quantities.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used if there is a risk of generating dust or aerosols outside of a fume hood.[5]To prevent inhalation of the compound, especially if it is a fine powder.
PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Eye Protection Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Operational Plan: Step-by-Step Handling Procedures

Preparation and Weighing:
  • Preparation: Before handling the compound, ensure the fume hood is clean and all necessary equipment (spatula, weigh paper, containers) is inside.

  • Weighing: If weighing the solid, do so on weigh paper or in a tared container within the fume hood to contain any dust.

  • Dissolving: If preparing a solution, add the solvent to the solid slowly to avoid splashing.

During Use:
  • Containment: Keep all containers with this compound sealed when not in use.

  • Avoid Aerosols: Take care to avoid creating dust or aerosols.

  • Cleanliness: Clean any spills immediately, following the spill cleanup protocol below.

Spill and Emergency Procedures

Small Spills (in a fume hood):
  • Containment: Absorb any liquid with an inert material (vermiculite, sand, or earth).

  • Cleanup: Carefully sweep up the solid or absorbed material.[6]

  • Decontamination: Wipe the area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Disposal: Place all contaminated materials in a sealed, labeled hazardous waste container.

Skin Contact:
  • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.

  • Seek medical attention.

Eye Contact:
  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Seek immediate medical attention.

Inhalation:
  • Move the individual to fresh air immediately.

  • If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.

  • Seek immediate medical attention.

Ingestion:
  • Do NOT induce vomiting.

  • If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.

  • Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.

  • Labeling: The label should clearly state "Hazardous Waste" and list "this compound" as a constituent.

  • Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service.[4] Incineration in a chemical incinerator with an afterburner and scrubber is a common disposal method for aromatic amines.[4]

References

  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • Tri-iso. MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Taylor & Francis. (2020). Aromatic amines – Knowledge and References. Retrieved from [Link]

  • Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. Mutation research, 511(3), 191–206. [Link]

  • Auburn University. CHEMICAL WASTE MANAGEMENT GUIDE. Retrieved from [Link]

  • Flavor & Extract Manufacturers Assoc. 2,3,5,6-TETRAMETHYLPYRAZINE. Retrieved from [Link]

  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.